molecular formula C7H5ClF3NS5 B15616033 TC-2153

TC-2153

Cat. No.: B15616033
M. Wt: 355.9 g/mol
InChI Key: PYFSCYSDPQMEGZ-UHFFFAOYSA-N
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Description

TC-2153 is a useful research compound. Its molecular formula is C7H5ClF3NS5 and its molecular weight is 355.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NS5.ClH/c8-7(9,10)3-1-4(11)6-5(2-3)12-14-16-15-13-6;/h1-2H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFSCYSDPQMEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)SSSSS2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TC-2153: A Technical Whitepaper on its Mechanism of Action as a STEP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-2153, chemically identified as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a potent and selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP), also known as PTPN5.[1][2][3] Elevated STEP activity has been implicated in the pathophysiology of several neurological and neuropsychiatric disorders, including Alzheimer's disease, by disrupting synaptic function.[2][3][4] this compound has demonstrated the ability to reverse cognitive deficits in preclinical models, positioning it as a promising therapeutic candidate.[2][3][4][5][6] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental basis for these findings.

Core Mechanism of Action: Covalent Inhibition of STEP

This compound exerts its inhibitory effect on STEP through a novel mechanism involving the formation of a reversible covalent bond with a critical cysteine residue within the enzyme's active site.[2][3][7] This interaction effectively blocks the catalytic activity of STEP, preventing it from dephosphorylating its downstream substrates.[2][7] The benzopentathiepin pharmacophore is central to this activity.[2][3]

Impact on Cellular Signaling Pathways

By inhibiting STEP, this compound modulates several key signaling pathways crucial for synaptic plasticity and neuronal function. The primary consequence of STEP inhibition is the increased tyrosine phosphorylation of its substrates.[2][7]

NMDAR and AMPAR Trafficking

STEP is a critical regulator of N-methyl-D-aspartate receptor (NMDAR) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) trafficking.[3] By preventing the dephosphorylation of key proteins involved in this process, this compound can restore proper glutamate (B1630785) receptor levels on synaptosomal membranes, a mechanism thought to underlie its cognitive-enhancing effects.[2][3]

ERK1/2, p38, Fyn, and Pyk2 Signaling

STEP is known to dephosphorylate and inactivate several critical kinases, including ERK1/2, p38, Fyn, and Pyk2.[3] Inhibition of STEP by this compound leads to a sustained increase in the phosphorylation and, consequently, the activity of these kinases.[2][7] This modulation of kinase activity has profound effects on downstream cellular processes, including gene expression and synaptic strengthening.

Below is a diagram illustrating the signaling pathway affected by this compound.

STEP_Inhibition_Pathway cluster_substrates STEP Substrates TC2153 This compound STEP STEP (PTPN5) TC2153->STEP Inhibits ERK ERK1/2 STEP->ERK Dephosphorylates Pyk2 Pyk2 STEP->Pyk2 Dephosphorylates GluN2B GluN2B (NMDAR) STEP->GluN2B Dephosphorylates pERK p-ERK1/2 (Active) ERK->pERK pPyk2 p-Pyk2 (Active) Pyk2->pPyk2 pGluN2B p-GluN2B (Active) GluN2B->pGluN2B Synaptic_Plasticity Synaptic Plasticity Cognitive Function pERK->Synaptic_Plasticity pPyk2->Synaptic_Plasticity pGluN2B->Synaptic_Plasticity

Mechanism of this compound via STEP Inhibition.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been characterized in various assays. The following table summarizes key quantitative data.

ParameterValueConditionsReference
IC50 24.6 ± 0.8 nMIn vitro STEP activity assay with pNPP substrate[2][7]
8.79 ± 0.43 µMIn the presence of 1 mM GSH[2][7]
93.3 ± 1.1 nMFull-length STEP61 isoform[7]
57.3 ± 1.1 nMFull-length STEP46 isoform[7]
363.5 ± 1.2 nMHePTP (highly homologous PTP)[7]
220.6 ± 1.3 nMPTP-SL (highly homologous PTP)[7]
kinact/Ki 153,000 ± 15,000 M-1s-1Second-order rate constant[2][7]
LD50 > 1000 mg/kgAcute toxicity in mice[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments that have elucidated the mechanism of action of this compound.

In Vitro STEP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against STEP.

Materials:

  • Recombinant STEP enzyme

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Recombinant STEP enzyme is added to the wells of a 96-well plate.

  • The serially diluted this compound is added to the wells containing the enzyme and incubated for a specified period (e.g., 30 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the pNPP substrate.

  • The plate is incubated at 37°C for a defined time (e.g., 30 minutes).

  • The reaction is stopped by the addition of a stop solution (e.g., 1 M NaOH).

  • The absorbance is measured at 405 nm using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for this experiment.

In_Vitro_Assay_Workflow start Start prepare_reagents Prepare Reagents (STEP, pNPP, this compound) start->prepare_reagents serial_dilution Serial Dilution of this compound prepare_reagents->serial_dilution add_enzyme Add STEP to 96-well Plate prepare_reagents->add_enzyme add_inhibitor Add this compound Dilutions serial_dilution->add_inhibitor add_enzyme->add_inhibitor pre_incubation Pre-incubate add_inhibitor->pre_incubation add_substrate Add pNPP Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the in vitro STEP inhibition assay.
In Vivo Phosphorylation Analysis in Mouse Brain

Objective: To assess the effect of this compound on the phosphorylation of STEP substrates in the brain of a living animal.

Materials:

  • Wild-type and/or transgenic mice (e.g., 3xTg-AD)

  • This compound (10 mg/kg) or vehicle (e.g., saline with 2.8% DMSO)

  • Syringes for intraperitoneal (i.p.) injection

  • Tissue homogenization buffer with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies against p-ERK1/2, ERK1/2, p-Pyk2, Pyk2, p-GluN2B, GluN2B, and a loading control (e.g., GAPDH)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescence detection system

Procedure:

  • Mice are administered a single i.p. injection of this compound (10 mg/kg) or vehicle.[1]

  • After a specific time point (e.g., 3 hours), the animals are euthanized, and the brains are rapidly dissected.[1]

  • The brain regions of interest (e.g., hippocampus, cortex) are homogenized in ice-cold lysis buffer.

  • The protein concentration of the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes are blocked and then incubated with primary antibodies overnight at 4°C.

  • After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using a chemiluminescence detection system.

  • The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of this compound.

Concluding Remarks

This compound represents a significant advancement in the development of selective inhibitors for protein tyrosine phosphatases, a historically challenging class of drug targets. Its unique covalent mechanism of action and its demonstrated efficacy in preclinical models of cognitive dysfunction highlight its therapeutic potential. Further investigation into its long-term effects and clinical translation is warranted.

References

TC-2153: A Selective Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase (STEP)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of TC-2153, a selective inhibitor of the brain-specific enzyme Striatal-Enriched protein tyrosine Phosphatase (STEP), also known as PTPN5. Elevated STEP activity has been implicated in the pathophysiology of several neurological and neuropsychiatric disorders, including Alzheimer's disease, Fragile X syndrome, and Parkinson's disease, making it a promising target for therapeutic intervention.[1][2][3][4] this compound has emerged as a valuable tool for studying STEP function and as a potential lead compound for drug development.

Mechanism of Action

This compound, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a novel STEP inhibitor.[1][3] Its mechanism of action involves the formation of a reversible covalent bond with the catalytic cysteine residue within the active site of STEP.[1][3][5] This interaction is facilitated by the unusual cyclic polysulfide pharmacophore of this compound.[1][3] The inhibition of STEP by this compound can be reversed by reducing agents such as glutathione (B108866) (GSH), which suggests an oxidative mechanism.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory potency, selectivity, and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Notes
Recombinant STEP24.6 ± 0.8[1][3]
STEP61 (full-length)93.3 ± 1.1[1]
STEP46 (full-length)57.3 ± 1.1[1]
Recombinant STEP (+1 mM GSH)8790 ± 430[6]

Table 2: Selectivity Profile of this compound Against Other Protein Tyrosine Phosphatases (PTPs)

PTPIC50 (nM)
HePTP363.5 ± 1.2
PTP-SL220.6 ± 1.3

Data from in vitro assays with full-length PTPs demonstrate the selectivity of this compound for STEP isoforms over other closely related phosphatases.[1]

Table 3: Cellular and In Vivo Effects of this compound on STEP Substrate Phosphorylation

Substrate (Phosphorylation Site)Model SystemThis compound Concentration/DoseEffect on Phosphorylation
GluN2B (Tyr1472)Primary rat hippocampal neuronal culture10 µMSignificant increase
ERK1/2 (Tyr204/Tyr187)Primary rat hippocampal neuronal culture10 µMSignificant increase
GluN2B (Tyr1472)C57BL/6J mice hippocampus (female)10 mg/kg (i.p.)Significant increase
ERK1/2 (Tyr204/Tyr187)C57BL/6J mice hippocampus10 mg/kg (i.p.)No significant alteration
Pyk2 (Tyr402)WT mice frontal cortex and hippocampus10 mg/kg (i.p.)Significant increase

These findings confirm that this compound effectively inhibits STEP activity in both cellular and animal models, leading to increased phosphorylation of its key substrates.[1][7]

STEP Signaling Pathways and Modulation by this compound

STEP is a critical regulator of synaptic plasticity.[8] It opposes synaptic strengthening by dephosphorylating and inactivating key signaling proteins.[2][8] The primary substrates of STEP include the kinases ERK1/2, Fyn, and Pyk2, as well as the GluN2B subunit of the NMDA receptor and the GluA2 subunit of the AMPA receptor.[2][7][8] Dephosphorylation of these substrates by STEP leads to the inactivation of kinases and the internalization of glutamate (B1630785) receptors.[2][7]

By inhibiting STEP, this compound prevents the dephosphorylation of these substrates, thereby enhancing their activity and promoting synaptic strengthening. This action is thought to underlie the cognitive-enhancing and neuroprotective effects of this compound observed in preclinical models.[1][9]

STEP_Signaling_Pathway cluster_0 This compound Intervention cluster_1 STEP Regulation cluster_2 Downstream Substrates cluster_3 Cellular Outcomes TC2153 This compound STEP STEP (PTPN5) TC2153->STEP Inhibits ERK p-ERK1/2 STEP->ERK Dephosphorylates Fyn p-Fyn STEP->Fyn Dephosphorylates GluN2B p-GluN2B (on NMDA Receptor) STEP->GluN2B Dephosphorylates Receptor_Internalization NMDA Receptor Internalization STEP->Receptor_Internalization Promotes Synaptic_Strengthening Synaptic Strengthening Cognitive Function ERK->Synaptic_Strengthening Fyn->Synaptic_Strengthening GluN2B->Synaptic_Strengthening

Modulation of the STEP signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.

4.1. In Vitro STEP Inhibition Assay (pNPP Assay)

This assay is used to determine the in vitro potency (IC50) of inhibitors against STEP.

  • Principle: The phosphatase activity of recombinant STEP is measured using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. Dephosphorylation of pNPP by STEP produces p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.

  • Procedure:

    • Recombinant STEP protein is incubated with varying concentrations of this compound (or a vehicle control) in an assay buffer.

    • The reaction is initiated by the addition of pNPP.

    • After a defined incubation period, the reaction is stopped, and the absorbance is read.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.[1][6]

4.2. Cellular Assays: Western Blotting for Substrate Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation state of STEP substrates in a cellular context.

  • Principle: Western blotting uses antibodies to detect specific proteins and their phosphorylation status in cell or tissue lysates.

  • Procedure:

    • Neuronal cultures (e.g., primary cortical or hippocampal neurons) are treated with this compound or a vehicle control for a specified duration.[1][7]

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated forms of STEP substrates (e.g., anti-phospho-ERK1/2, anti-phospho-GluN2B) and total protein levels as a loading control.

    • Secondary antibodies conjugated to a detection enzyme are used for visualization and quantification.[1][7]

4.3. In Vivo Efficacy Studies in Mouse Models

These studies evaluate the effects of this compound in living animals, often using models of neurological disorders.

  • Principle: this compound is administered to animals, and its effects on brain biochemistry and behavior are assessed.

  • Procedure:

    • Wild-type or disease-model mice receive an intraperitoneal (i.p.) injection of this compound or a vehicle control.[1][7]

    • After a specific time, animals may undergo behavioral testing to assess cognitive function or seizure susceptibility.[1][7]

    • Brain tissue (e.g., hippocampus, cortex) is collected for biochemical analysis, such as Western blotting to measure the phosphorylation of STEP substrates.[1][7]

Experimental_Workflow cluster_0 In Vivo Study Design cluster_1 Analysis Animal_Model Animal Model (e.g., WT or AD mice) Treatment This compound or Vehicle Administration (i.p.) Animal_Model->Treatment Time_Point Post-injection Time Point (e.g., 3h) Treatment->Time_Point Behavioral Behavioral Testing (e.g., Cognitive Tasks) Time_Point->Behavioral Biochemical Brain Tissue Collection (Hippocampus, Cortex) Time_Point->Biochemical Western_Blot Western Blot Analysis (p-ERK, p-GluN2B, etc.) Biochemical->Western_Blot

Workflow for in vivo evaluation of this compound.

Selectivity and Specificity

A critical aspect of a therapeutic agent is its selectivity for the intended target. In vitro studies have shown that this compound is more potent against the two major isoforms of STEP, STEP61 and STEP46, compared to other highly homologous phosphatases like HePTP and PTP-SL.[1]

Furthermore, in vivo experiments provide strong evidence for the specificity of this compound. Administration of this compound to wild-type mice increased the phosphorylation of STEP substrates (ERK1/2 and Pyk2) in brain regions where STEP is expressed (frontal cortex and hippocampus), but not in regions lacking STEP expression (cerebellum) or in peripheral tissues.[1][5] Crucially, this compound did not increase the phosphorylation of these substrates in STEP knockout mice, confirming that its effects are mediated through the inhibition of STEP.[1][5]

Therapeutic Potential

The ability of this compound to enhance the phosphorylation of key synaptic proteins has translated into promising therapeutic effects in preclinical models of various neurological disorders.

  • Alzheimer's Disease: In mouse models of Alzheimer's disease, this compound has been shown to reverse cognitive deficits.[1][3][9]

  • Fragile X Syndrome: this compound has been reported to reverse behavioral and synaptic deficits in a mouse model of Fragile X syndrome.[7]

  • Seizure Disorders: Pharmacological inhibition of STEP with this compound has been demonstrated to reduce hippocampal excitability and seizure propensity in mice.[7][10]

Conclusion

This compound is a potent and selective inhibitor of STEP that has proven to be an invaluable research tool for elucidating the role of this phosphatase in neuronal function. Its ability to modulate STEP activity and downstream signaling pathways has shown significant promise in preclinical models of several debilitating neurological disorders. The data gathered to date strongly support the continued investigation of STEP as a therapeutic target and the development of STEP inhibitors, with this compound serving as a key reference compound.

References

An In-depth Technical Guide to TC-2153: A Novel STEP Inhibitor for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TC-2153, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a novel, selective, and cell-permeable inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP).[1][2][3] STEP is a brain-specific phosphatase that plays a crucial role in regulating synaptic plasticity by opposing the strengthening of synaptic connections.[4][5] Elevated levels and activity of STEP have been implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease (AD), Parkinson's disease, Fragile X syndrome, and schizophrenia.[1][6] This overactivity disrupts normal synaptic function and contributes to the cognitive deficits observed in these conditions.[1][5] By inhibiting STEP, this compound represents a promising therapeutic strategy to counteract these deficits and restore neuronal function. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy in various disease models, and the experimental protocols used to validate its effects.

Core Mechanism of Action

This compound exerts its inhibitory effect on STEP through a unique mechanism involving its benzopentathiepin pharmacophore.[1][2][3] It forms a reversible covalent bond with the catalytic cysteine residue within the active site of STEP, effectively blocking its phosphatase activity.[1][2][3] The inhibition of STEP prevents the dephosphorylation of its key downstream substrates. This leads to a sustained increase in the tyrosine phosphorylation of several critical proteins involved in synaptic function and plasticity.[1][2]

Key substrates of STEP affected by this compound include:

  • GluN2B subunit of the N-methyl-D-aspartate receptor (NMDAR): Increased phosphorylation at Tyr1472 enhances NMDAR localization at the synapse, a critical step for learning and memory.[1][2]

  • Extracellular signal-regulated kinases 1/2 (ERK1/2): Maintaining ERK1/2 in its phosphorylated, active state is essential for synaptic plasticity and cell survival.[1][2]

  • Pyk2 (Proline-rich tyrosine kinase 2): Similar to ERK1/2, phosphorylated Pyk2 is involved in signaling cascades that regulate synaptic function.[1][2]

  • Fyn kinase: A member of the Src family of tyrosine kinases, Fyn is also regulated by STEP.[7]

By preventing the dephosphorylation of these targets, this compound effectively counters the negative impact of elevated STEP levels, thereby promoting synaptic strengthening and improving cognitive function.[4][5]

TC2153_Mechanism cluster_pre Normal/Pathological State (High STEP) cluster_post This compound Intervention STEP STEP (Active) Substrates Dephosphorylated Substrates (GluN2B, ERK1/2, Pyk2) STEP->Substrates Dephosphorylates pSubstrates Phosphorylated Substrates (pGluN2B, pERK1/2, pPyk2) pSubstrates->STEP TC2153 This compound STEP_inhibited STEP (Inhibited) TC2153->STEP_inhibited Inhibits pSubstrates_restored Restored Phosphorylated Substrates STEP_inhibited->pSubstrates_restored Prevents Dephosphorylation Synaptic_Plasticity Enhanced Synaptic Plasticity & Cognitive Function pSubstrates_restored->Synaptic_Plasticity

Caption: Mechanism of this compound Action

Role in Neurodegenerative Diseases

Alzheimer's Disease (AD)

Elevated STEP activity is a key pathological feature in AD, contributing directly to the synaptic dysfunction that underlies cognitive decline.[1] Preclinical studies using the 3xTg-AD mouse model have demonstrated that this compound can effectively reverse cognitive deficits.[1][2][3] A single dose of this compound was sufficient to improve performance in multiple cognitive tasks, including the Y-maze, novel object recognition (NOR), and Morris water maze, making the treated AD mice indistinguishable from healthy controls.[5][6][8] Importantly, these cognitive improvements occurred without altering the levels of beta-amyloid (Aβ) or hyperphosphorylated tau, suggesting that this compound acts downstream of these pathologies to restore synaptic function.[1][2][3] Furthermore, this compound has been shown to rescue the loss of dendritic spine density and complexity in both Aβ-treated neurons and in 3xTg-AD mice, providing a structural correlate for its cognitive benefits.[9]

Other Neurological Disorders

The role of STEP extends beyond AD, implicating it as a therapeutic target for a range of neurological conditions.

  • Epilepsy and Seizure Propensity: In a mouse model of kainic acid-induced seizures, this compound significantly reduced seizure severity and dampened hippocampal hyperexcitability.[10][11] This suggests a potential role for this compound in conditions characterized by neuronal hyperexcitability.[10]

  • Schizophrenia: In the Disc1-L100P genetic mouse model of schizophrenia, this compound demonstrated antipsychotic-like effects by reducing hyperactivity and ameliorating deficits in latent inhibition.[12]

  • Fragile X Syndrome (FXS): this compound has been shown to improve dendritic spine abnormalities in cellular and mouse models of FXS.[9]

  • Parkinson's Disease: While direct studies with this compound are less reported, elevated STEP levels have been noted in Parkinson's disease, suggesting that STEP inhibition could be a viable therapeutic avenue.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy and Specificity of this compound

Target Phosphatase IC₅₀ (nM) Source
STEP (general) 24.6 [1][2][3]
STEP₆₁ (full-length) 93.3 ± 1.1 [2]
STEP₄₆ (full-length) 57.3 ± 1.1 [2]
HePTP (homologous PTP) 363.5 ± 1.2 [2]

| PTP-SL (homologous PTP) | 220.6 ± 1.3 |[2] |

Table 2: Effect of this compound on STEP Substrate Phosphorylation in Cortical Neurons

Substrate (Phospho-site) This compound Concentration (µM) Fold Increase vs. Vehicle Source
pGluN2B (Y¹⁴⁷²) 1.0 Significant Increase [2]
pPyk2 (Y⁴⁰²) 1.0 Significant Increase [2]
pERK1/2 (Y²⁰⁴/¹⁸⁷) 1.0 Significant Increase [2]
pGluN2B (Y¹⁴⁷²) 10.0 Significant Increase [2]
pPyk2 (Y⁴⁰²) 10.0 Significant Increase [2]

| pERK1/2 (Y²⁰⁴/¹⁸⁷) | 10.0 | Significant Increase |[2] |

Table 3: Cognitive Improvement in 6-Month-Old 3xTg-AD Mice with this compound (10 mg/kg, i.p.)

Behavioral Test Metric AD + Vehicle AD + this compound p-value Source
Y-Maze % Spontaneous Alternation 58.94 ± 2.46 71.13 ± 4.58 < 0.05 [3]

| Novel Object Recognition | Discrimination Index | ~0.1 | ~0.4 | < 0.001 |[2] |

Table 4: Effect of this compound (10 mg/kg, i.p.) on Kainic Acid-Induced Seizure Severity

Animal Group Treatment Cumulative Seizure Score (Mean) p-value vs. Vehicle Source
Male Mice Vehicle ~10 N/A [10]
This compound ~6 < 0.05 [10]
Female Mice Vehicle ~12 N/A [10]
This compound ~4 < 0.05 [10]
OVX Female Mice Vehicle ~12 N/A [10]
This compound ~11 Not Significant [10]

(OVX = Ovariectomized)

Experimental Protocols

Protocol 1: In Vitro STEP Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against STEP and other phosphatases.

  • Enzyme Preparation: Recombinant full-length or catalytic domains of STEP and other phosphatases are expressed and purified.

  • Substrate: A generic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), is used.

  • Assay Procedure: a. The phosphatase enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) in an appropriate assay buffer for a defined period (e.g., 15-30 minutes) at room temperature. b. The reaction is initiated by adding the DiFMUP substrate. c. The mixture is incubated for a set time (e.g., 30-60 minutes) at 37°C. d. The reaction is stopped, and the fluorescence of the product (DiFMU) is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of STEP Substrate Phosphorylation

This method quantifies changes in the phosphorylation status of STEP substrates in response to this compound treatment.

  • Sample Preparation:

    • In Vitro: Primary cortical or hippocampal neurons are treated with this compound (e.g., 0.1-10 µM) or vehicle (DMSO) for 1 hour.[2]

    • In Vivo: Mice are administered this compound (e.g., 10 mg/kg, i.p.) or vehicle, and brain tissue (e.g., cortex, hippocampus) is collected 3 hours post-injection.[2][10]

  • Lysis and Protein Quantification: Cells or tissues are lysed in RIPA buffer containing phosphatase and protease inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: a. The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. b. The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-pGluN2B Y¹⁴⁷², anti-pERK1/2) and total forms of the proteins, as well as a loading control (e.g., GAPDH). c. After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated and normalized to the loading control.

Protocol 3: Kainic Acid-Induced Seizure Model

This protocol assesses the anticonvulsant efficacy of this compound.

  • Animals: Adult C57BL/6J mice (male, female, and ovariectomized females) are used.[10][11]

  • Drug Administration: Mice receive an intraperitoneal (i.p.) injection of either this compound (10 mg/kg in saline with 2.8% DMSO) or the vehicle control.[10][11]

  • Seizure Induction: Three hours after the initial injection, seizures are induced by a single i.p. injection of kainic acid (30 mg/kg).[10][11]

  • Behavioral Scoring: For 2 hours following kainic acid injection, seizure activity is continuously monitored and scored using a modified Racine scale, which grades the severity of convulsions.

  • Data Analysis: Seizure scores at various time points and cumulative scores are compared between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U-test).

Seizure_Workflow cluster_groups Animal Groups cluster_treatment Treatment (i.p. injection) start Start: Adult C57BL/6J Mice Male Male start->Male Female Female start->Female OVX OVX Female start->OVX Vehicle Vehicle Control (2.8% DMSO in Saline) Male->Vehicle TC2153 This compound (10 mg/kg) Male->TC2153 Female->Vehicle Female->TC2153 OVX->Vehicle OVX->TC2153 KA_injection Wait 3 Hours, then Inject Kainic Acid (30 mg/kg, i.p.) Vehicle->KA_injection TC2153->KA_injection Monitoring Monitor & Score Seizures for 2 Hours (Racine Scale) KA_injection->Monitoring Analysis Statistical Analysis: Compare Seizure Severity Monitoring->Analysis Cognitive_Workflow cluster_tests Behavioral Testing start Start: 3xTg-AD & WT Mice treatment Administer Vehicle or this compound (10 mg/kg, i.p.) start->treatment wait Wait 3 Hours treatment->wait YMaze Y-Maze Test (8 min exploration) wait->YMaze NOR Novel Object Recognition Test wait->NOR analysis Data Analysis: Calculate % Alternation (Y-Maze) Calculate Discrimination Index (NOR) YMaze->analysis NOR->analysis conclusion Compare Cognitive Performance between Groups analysis->conclusion

References

TC-2153: A Technical Guide to the Discovery and Development of a Novel STEP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of TC-2153, a selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP). This compound has emerged as a promising therapeutic candidate for neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease and epilepsy. This document details the pharmacological properties of this compound, the experimental protocols utilized in its characterization, and the signaling pathways it modulates. All quantitative data are summarized in structured tables, and key biological processes and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this novel compound.

Introduction

Striatal-Enriched protein tyrosine Phosphatase (STEP), a brain-specific phosphatase, is a critical regulator of synaptic function and plasticity.[1] Elevated STEP activity has been implicated in the pathophysiology of several neurological disorders, making it a compelling target for therapeutic intervention.[1][2] this compound, chemically identified as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a potent and selective inhibitor of STEP.[3][4][5] Its discovery marked a significant advancement in the pursuit of small-molecule inhibitors for protein tyrosine phosphatases (PTPs), a notoriously challenging class of drug targets.[4]

Discovery and Synthesis

The identification of this compound was the result of a high-throughput screening of approximately 150,000 compounds from the Laboratory for Drug Discovery in Neurodegeneration library.[4] The initial screen identified several compounds with inhibitory activity against STEP, leading to the characterization of the benzopentathiepin pharmacophore as a novel class of PTP inhibitors.[3][4] The synthesis of this compound has been described, and structure-activity relationship studies have highlighted the importance of the trifluoromethyl substitution for its potent inhibitory activity.[5]

Pharmacological Profile

Mechanism of Action

This compound exerts its inhibitory effect on STEP through a unique mechanism involving the formation of a reversible covalent bond with the catalytic cysteine residue (Cys472) in the active site of the phosphatase.[3][4] This interaction is mediated by the cyclic polysulfide pharmacophore of this compound.[3][5] The reversibility of this bond is a key feature, potentially contributing to its favorable pharmacological profile.

Potency and Selectivity

This compound is a highly potent inhibitor of STEP, with a reported half-maximal inhibitory concentration (IC50) of 24.6 nM.[1][3][4] The potency is influenced by the presence of reducing agents, with the IC50 increasing to 8.79 µM in the presence of 1 mM glutathione (B108866) (GSH), highlighting the redox-sensitive nature of its mechanism.[3][4] Importantly, this compound has demonstrated selectivity for STEP over other highly homologous tyrosine phosphatases in both in vitro and in vivo studies.[3][4]

Pharmacokinetic and Toxicological Data

This compound exhibits low acute toxicity, with a lethal dose (LD50) greater than 1000 mg/kg.[6] It has been shown to be non-toxic to cultured cortical neurons.[3][4] In vivo studies in mice have typically utilized intraperitoneal (i.p.) injections at a dose of 10 mg/kg.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

ParameterValueConditionReference
IC50 24.6 ± 0.8 nMIn vitro STEP activity assay (without GSH)[3][4]
IC50 8.79 ± 0.43 µMIn vitro STEP activity assay (with 1 mM GSH)[3][4]
Second-order rate constant (kinact/Ki) 153,000 ± 15,000 M⁻¹s⁻¹Progress curve method[3][4]
Acute Toxicity (LD50) > 1000 mg/kgIn vivo (mice)[6]

Table 1: In Vitro and In Vivo Pharmacological Parameters of this compound

Experimental ModelTreatment Concentration/DoseObserved EffectReference
Primary cortical neuronal culture1–10 µMIncreased Tyr phosphorylation of STEP61 substrates[6]
In vivo (cortex)10 mg/kg (i.p.)Increased Tyr phosphorylation of STEP61 substrates (GluN2B, ERK1/2)[6]
3xTg-AD mouse model10 mg/kg (i.p.)Reversal of cognitive deficits[3]
Kainic acid-induced seizure model (mice)10 mg/kg (i.p.)Reduced seizure severity[6][7]
Cultured hippocampal neurons10 µMDecreased action potential firing rate, sag (B610663) voltage, and hyperpolarization-induced current (Ih)[6][8]

Table 2: Effective Doses and Concentrations of this compound in Preclinical Models

Experimental Protocols

In Vitro STEP Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against STEP.

  • Methodology:

    • Recombinant STEP protein is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of a substrate, such as para-nitrophenyl (B135317) phosphate (B84403) (pNPP).

    • The rate of substrate hydrolysis is measured spectrophotometrically.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.

    • To assess the effect of reducing agents, the assay can be performed in the presence of 1 mM glutathione (GSH).[3][4]

Cell-Based Phosphorylation Assays
  • Objective: To evaluate the effect of this compound on the phosphorylation of STEP substrates in a cellular context.

  • Methodology:

    • Primary cortical or hippocampal neuronal cultures are treated with this compound (e.g., 0.1, 1, or 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 1 hour).[3][4][6]

    • As a positive control for general phosphatase inhibition, cells can be treated with sodium orthovanadate (Na3VO4, 1 mM).[3][4]

    • Following treatment, cells are lysed, and protein extracts are subjected to immunoblot analysis.

    • Antibodies specific to the phosphorylated forms of STEP substrates (e.g., phospho-GluN2B Y1472, phospho-Pyk2 Y402, phospho-ERK1/2 Y204/187) and total protein levels are used for detection.[3][4]

    • Phosphorylation levels are normalized to total protein levels and a loading control (e.g., GAPDH).[3][4]

In Vivo Cognitive Function Assessment in a Mouse Model of Alzheimer's Disease
  • Objective: To assess the ability of this compound to reverse cognitive deficits in the 3xTg-AD mouse model.

  • Methodology:

    • Six- and twelve-month-old triple transgenic AD (3xTg-AD) mice and wild-type (WT) littermates are used.[3][4]

    • Mice are administered a single intraperitoneal (i.p.) injection of this compound (10 mg/kg) or vehicle.[4]

    • Cognitive function is assessed using a battery of behavioral tests, including the Y-maze for spatial working memory, the Novel Object Recognition (NOR) test for recognition memory, and the Morris Water Maze (MWM) for spatial learning and memory.[4]

    • Behavioral testing is typically conducted 3 hours post-injection.[4]

Kainic Acid-Induced Seizure Model
  • Objective: To evaluate the anticonvulsant effects of this compound.

  • Methodology:

    • Adult C57BL/6J mice receive an i.p. injection of this compound (10 mg/kg in saline containing 2.8% DMSO) or vehicle control.[6]

    • Three hours after the initial injection, mice are administered a single i.p. injection of kainic acid (KA) (30 mg/kg) to induce seizures.[6]

    • Behavioral seizures are monitored and scored for severity using a modified Racine scale for a period of 2 hours post-KA injection.[6]

Electrophysiological Recordings in Hippocampal Neurons
  • Objective: To investigate the effects of this compound on neuronal excitability.

  • Methodology:

    • Dissociated hippocampal cultures from rats (DIV 8-10) are treated with this compound (10 µM) or DMSO (0.14%) for 1 hour.[6][7]

    • Whole-cell patch-clamp recordings are performed on pyramidal neurons in current-clamp mode.[6]

    • To assess action potential firing, depolarizing current steps are injected.[6]

    • To measure sag voltage and rebound potential, hyperpolarizing current steps are injected.[6] These parameters are indicative of the hyperpolarization-activated current (Ih).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vivo evaluation.

STEP_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptors Receptors cluster_kinases Kinases cluster_phosphatase Phosphatase cluster_downstream Downstream Effects Glutamate Glutamate NMDAR NMDAR (GluN2B) Glutamate->NMDAR AMPAR AMPAR Glutamate->AMPAR Fyn Fyn NMDAR->Fyn Fyn->NMDAR pY1472 GluN2B_p GluN2B_p Pyk2 Pyk2 ERK ERK1/2 Pyk2->ERK Synaptic_Plasticity Synaptic Plasticity (LTP) ERK->Synaptic_Plasticity STEP STEP (Active) STEP->NMDAR Dephosphorylates GluN2B (pY1472) STEP->Fyn Dephosphorylates Fyn STEP->Pyk2 Dephosphorylates Pyk2 STEP->ERK Dephosphorylates ERK1/2 Cognitive_Function Cognitive Function Synaptic_Plasticity->Cognitive_Function TC2153 This compound TC2153->STEP Inhibits

Figure 1: Simplified signaling pathway of STEP and the inhibitory action of this compound.

InVivo_Experimental_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Administration cluster_behavioral Behavioral Testing (3 hours post-injection) cluster_analysis Data Analysis Animal_Model e.g., 3xTg-AD Mice or Wild-Type Mice for Seizure Model Treatment_Groups Vehicle Control Group This compound Treatment Group (10 mg/kg, i.p.) Animal_Model->Treatment_Groups Random Assignment Y_Maze Y-Maze Treatment_Groups->Y_Maze NOR Novel Object Recognition Treatment_Groups->NOR MWM Morris Water Maze Treatment_Groups->MWM Seizure_Monitoring Seizure Monitoring (Racine Scale) Treatment_Groups->Seizure_Monitoring Cognitive_Performance Cognitive Performance Metrics Y_Maze->Cognitive_Performance NOR->Cognitive_Performance MWM->Cognitive_Performance Seizure_Severity Seizure Severity Scores Seizure_Monitoring->Seizure_Severity

References

the chemical structure and properties of TC-2153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TC-2153, a selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP). It details the compound's chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a novel small molecule inhibitor of STEP.[1][2] Its structure is characterized by a unique benzopentathiepin core, a cyclic polysulfide pharmacophore that is crucial for its inhibitory activity.[1][2][3]

Chemical Structure:

  • Systematic Name: 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride[2][4]

  • Core Structure: Benzopentathiepin[1][2]

Physicochemical and Pharmacological Properties

This compound is a potent and selective inhibitor of STEP, a brain-specific protein tyrosine phosphatase implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease.[1][3][5]

PropertyValueReference
Molecular Target Striatal-Enriched protein tyrosine Phosphatase (STEP)[1][6]
IC₅₀ (against STEP) 24.6 ± 0.8 nM[1][2]
IC₅₀ (against STEP₆₁) 93.3 ± 1.1 nM[1][2]
IC₅₀ (against STEP₄₆) 57.3 ± 1.1 nM[1][2]
Selectivity (IC₅₀) HePTP (363.5 ± 1.2 nM), PTP-SL (220.6 ± 1.3 nM), PTP1B (723.9 ± 1.2 nM), SHP-2 (6896.0 ± 1.2 nM)[1][2]
Acute Toxicity (LD₅₀ in mice) > 1000 mg/kg[2][4]
Mechanism of Action Forms a reversible covalent bond with the catalytic cysteine residue of STEP.[1][2]
Biological Effects Increases tyrosine phosphorylation of STEP substrates (ERK1/2, Pyk2, GluN2B), reverses cognitive deficits in Alzheimer's disease mouse models, exhibits antidepressant-like effects, and reduces seizure propensity.[1][4][6][7]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting STEP, which is overactive in certain neurological disorders.[1][5] Elevated STEP activity leads to the dephosphorylation and subsequent inactivation of key signaling proteins involved in synaptic plasticity and neuronal survival, such as the NMDA receptor subunit GluN2B and the kinases ERK1/2 and Pyk2.[1][3] By inhibiting STEP, this compound restores the phosphorylation of these substrates, thereby enhancing synaptic function and potentially reversing cognitive deficits.[1][5]

The mechanism involves the formation of a reversible covalent bond between the cyclic polysulfide pharmacophore of this compound and the catalytic cysteine residue within the active site of STEP.[1][2][3]

TC2153_Signaling_Pathway cluster_substrates STEP Substrates TC2153 This compound STEP STEP (Striatal-Enriched protein tyrosine Phosphatase) TC2153->STEP Inhibits GluN2B GluN2B-pY1472 STEP->GluN2B Dephosphorylates ERK12 ERK1/2-pY204/187 STEP->ERK12 Dephosphorylates Pyk2 Pyk2-pY402 STEP->Pyk2 Dephosphorylates Synaptic_Plasticity Synaptic Plasticity Cognitive Function GluN2B->Synaptic_Plasticity ERK12->Synaptic_Plasticity Pyk2->Synaptic_Plasticity

Caption: this compound inhibits STEP, leading to increased phosphorylation of its substrates and enhanced synaptic function.

Experimental Protocols

In Vitro STEP Inhibition Assay

This protocol assesses the direct inhibitory effect of this compound on STEP activity.

In_Vitro_Inhibition_Workflow start Start prep_reagents Prepare Recombinant STEP and this compound dilutions start->prep_reagents incubation Incubate STEP with this compound or Vehicle (DMSO) prep_reagents->incubation add_substrate Add Substrate (pNPP) incubation->add_substrate measure_activity Measure Phosphatase Activity (e.g., Spectrophotometry) add_substrate->measure_activity calculate_ic50 Calculate IC₅₀ Value measure_activity->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro inhibitory activity of this compound against STEP.

Methodology: Recombinant STEP enzyme is incubated with varying concentrations of this compound or a vehicle control (DMSO).[2] The reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).[2] The rate of substrate dephosphorylation is measured, typically by monitoring the absorbance of the product at a specific wavelength.[2] The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curve.[2]

Cell-Based Assay for STEP Substrate Phosphorylation

This protocol evaluates the effect of this compound on the phosphorylation of STEP substrates in a cellular context.

Methodology: Primary cortical neurons are treated with different concentrations of this compound (e.g., 0.1 and 1 µM) or a vehicle control for a specified duration (e.g., 1 hour).[2][8] Following treatment, the cells are lysed, and the phosphorylation levels of STEP substrates (GluN2B at Y¹⁴⁷², Pyk2 at Y⁴⁰², and ERK1/2 at Y²⁰⁴/¹⁸⁷) are quantified using Western blotting.[2][8] The phosphorylated protein levels are normalized to the total protein levels and a loading control (e.g., GAPDH).[2][8]

In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

This protocol assesses the ability of this compound to reverse cognitive deficits in a relevant animal model.

In_Vivo_Efficacy_Workflow start Start animal_model Use Alzheimer's Disease Mouse Model (e.g., 3xTg-AD) start->animal_model treatment Administer this compound (e.g., 10 mg/kg, i.p.) or Vehicle animal_model->treatment behavioral_tests Conduct Cognitive Behavioral Tests (Y-maze, NOR, MWM) treatment->behavioral_tests data_analysis Analyze Behavioral Data behavioral_tests->data_analysis end End data_analysis->end

References

The Pharmacodynamics of TC-2153: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of TC-2153, a selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP). This compound has shown potential in reversing cognitive deficits in preclinical models of Alzheimer's disease and has demonstrated anticonvulsant effects. This document outlines its mechanism of action, downstream signaling effects, and key experimental findings.

Core Mechanism of Action

This compound is a novel benzopentathiepin that functions as a potent and selective inhibitor of STEP, a neuron-specific phosphatase.[1][2][3] Its mechanism involves the formation of a reversible covalent bond with the catalytic cysteine residue within the active site of STEP.[1][2][3] This inhibition leads to a subsequent increase in the tyrosine phosphorylation of various STEP substrates.[1][2][3]

Signaling Pathways Modulated by this compound

STEP is a critical regulator of synaptic function and plasticity through its dephosphorylation of key signaling proteins. By inhibiting STEP, this compound effectively enhances the phosphorylation and activity of several downstream targets. The primary signaling cascade affected involves proteins crucial for learning, memory, and neuronal excitability.

Key substrates of STEP that are consequently modulated by this compound include:

  • ERK1/2 (Extracellular signal-regulated kinase 1/2): Inhibition of STEP by this compound leads to increased tyrosine phosphorylation of ERK1/2.[1][2][3][4]

  • Pyk2 (Proline-rich tyrosine kinase 2): this compound treatment results in elevated tyrosine phosphorylation of Pyk2.[1][2][3]

  • GluN2B (Glutamate Ionotropic Receptor NMDA Type Subunit 2B): The phosphorylation of the GluN2B subunit of the NMDA receptor at Tyr1472 is increased following this compound administration.[1][2][3][4]

  • Fyn: A Src-family tyrosine kinase, is also regulated by STEP.[1][3]

  • p38: A member of the MAP kinase family, is another substrate of STEP.[1][3]

Additionally, this compound has been shown to inhibit 5-HT2A receptor-mediated signaling and increase the expression of brain-derived neurotrophic factor (BDNF).[5]

TC_2153_Signaling_Pathway cluster_substrates STEP Substrates cluster_downstream Downstream Effects TC2153 This compound STEP STEP (Striatal-Enriched protein tyrosine Phosphatase) TC2153->STEP Inhibits ERK p-ERK1/2 STEP->ERK Dephosphorylates Pyk2 p-Pyk2 STEP->Pyk2 Dephosphorylates GluN2B p-GluN2B STEP->GluN2B Dephosphorylates Fyn p-Fyn STEP->Fyn Dephosphorylates p38 p-p38 STEP->p38 Dephosphorylates Synaptic_Plasticity Enhanced Synaptic Plasticity ERK->Synaptic_Plasticity Pyk2->Synaptic_Plasticity GluN2B->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function Neuronal_Excitability Decreased Neuronal Excitability Cognitive_Function->Neuronal_Excitability

Caption: this compound inhibits STEP, increasing substrate phosphorylation and improving cognition.

Quantitative Pharmacodynamic Data

The inhibitory activity and selectivity of this compound have been quantified through various in vitro assays.

ParameterValueCondition
IC50 vs. STEP 24.6 ± 0.8 nMIn the absence of GSH[1][2]
8.79 ± 0.43 µMIn the presence of 1 mM GSH[1][2]
Second-order rate constant (kinact/Ki) 153,000 ± 15,000 M-1s-1

Selectivity Profile of this compound Against Other Protein Tyrosine Phosphatases (PTPs)

PTPIC50 (nM)
STEP61 93.3 ± 1.1
STEP46 57.3 ± 1.1
HePTP 363.5 ± 1.2
PTP-SL 220.6 ± 1.3
PTP1B 723.9 ± 1.2
SHP-2 6896.0 ± 1.2

Key Experimental Protocols and Findings

In Vitro Phosphatase Activity Assay

Objective: To determine the IC50 of this compound against STEP and other PTPs.

Methodology:

  • Recombinant STEP protein (200 nM) was incubated with varying concentrations of this compound or DMSO as a control.[1][2]

  • The reaction was initiated by the addition of the substrate p-nitrophenyl phosphate (B84403) (pNPP).[1][2]

  • The rate of pNPP hydrolysis was measured spectrophotometrically to determine STEP activity.[1][2]

  • IC50 values were calculated from the dose-response curves.[1][2] For selectivity assays, the same protocol was followed using other full-length PTPs.[2]

in_vitro_assay_workflow Start Start Incubate Incubate STEP (200 nM) with this compound Start->Incubate Add_Substrate Add pNPP Substrate Incubate->Add_Substrate Measure_Activity Measure pNPP Hydrolysis (Spectrophotometry) Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the in vitro IC50 of this compound against STEP.
In Vivo Cognitive Function Assessment in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the efficacy of this compound in reversing cognitive deficits in a transgenic mouse model of Alzheimer's disease (3xTg-AD).

Methodology:

  • Six- and twelve-month-old 3xTg-AD mice and wild-type (WT) littermates were used.[1]

  • Mice were administered a single intraperitoneal (i.p.) injection of this compound (10 mg/kg) or vehicle 3 hours prior to behavioral testing.[1]

  • Cognitive function was assessed using a battery of tests, including the Y-maze for spatial working memory.[1]

  • Spontaneous alternations and total arm entries were recorded and analyzed.[1]

Key Findings:

  • This compound treatment significantly improved the percentage of spontaneous alternations in 3xTg-AD mice compared to vehicle-treated controls, indicating an improvement in spatial working memory.[1]

  • There was no significant effect on the number of arm entries, suggesting that this compound did not alter general motor activity.[1]

  • The cognitive performance of this compound-treated AD mice was restored to levels comparable to that of WT mice.[6]

  • These cognitive improvements were observed without any changes in beta-amyloid and phospho-tau levels.[1]

In Vivo Seizure Propensity Assessment

Objective: To investigate the effect of this compound on seizure susceptibility in a kainic acid (KA)-induced seizure model.

Methodology:

  • Adult C57BL/6J mice received an i.p. injection of this compound (10 mg/kg) or vehicle (saline with 2.8% DMSO).[4][7]

  • Three hours later, mice were injected with KA (30 mg/kg, i.p.) to induce seizures.[4][7]

  • Behavioral seizures were monitored and scored using a modified Racine scale for 2 hours.[4]

Key Findings:

  • This compound treatment significantly reduced the severity of KA-induced seizures in both male and female mice.[4][7]

  • The compound was also found to decrease the excitability of acute hippocampal slices and dampen the intrinsic excitability of cultured hippocampal neurons.[4][7]

Neuronal Cell Viability Assay

Objective: To assess the potential neurotoxicity of this compound.

Methodology:

  • Cortical neuronal cultures were treated with various concentrations of this compound for up to 48 hours.[1]

  • Cell viability was assessed by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage.[1]

Key Findings:

  • This compound showed no significant neuronal toxicity, even at high concentrations (up to 100 µM), compared to positive controls.[1]

Conclusion

This compound is a selective and potent inhibitor of the striatal-enriched protein tyrosine phosphatase (STEP). Its pharmacodynamic profile is characterized by the reversal of STEP-mediated dephosphorylation of key neuronal substrates, leading to enhanced synaptic plasticity and cognitive function. Preclinical studies have demonstrated its efficacy in improving memory deficits in an Alzheimer's disease model and reducing seizure susceptibility, all with a favorable safety profile regarding neuronal toxicity. These findings underscore the potential of this compound as a therapeutic agent for neurological disorders characterized by elevated STEP activity.

References

TC-2153: A Technical Guide to its Impact on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-2153, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a potent and selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP). STEP is a brain-specific phosphatase that plays a critical role in regulating synaptic function. Elevated levels of STEP activity have been implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease, by disrupting synaptic plasticity. This technical guide provides an in-depth overview of the mechanism of action of this compound and its impact on synaptic plasticity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound functions as a STEP inhibitor with a reported IC50 of 24.6 nM[1][2]. Its mechanism involves the formation of a reversible covalent bond with the catalytic cysteine residue within the active site of STEP[1][2]. By inhibiting STEP, this compound prevents the dephosphorylation of key substrates involved in synaptic strengthening. This leads to an increase in the tyrosine phosphorylation of these substrates, effectively counteracting the negative regulatory effects of overactive STEP on synaptic function.

Impact on Synaptic Plasticity and Signaling Pathways

The inhibition of STEP by this compound has a cascading effect on downstream signaling pathways that are crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. While direct, comprehensive studies focusing solely on this compound's dose-dependent effects on LTP and long-term depression (LTD) are not extensively available, existing research strongly supports its role in enhancing synaptic strength. For instance, a 10 μM concentration of this compound has been shown to enhance hippocampal LTP, an effect similar to the genetic deletion of STEP.

The primary mechanism through which this compound influences synaptic plasticity is by modulating the phosphorylation state of several key proteins:

  • GluN2B subunit of the NMDA receptor: STEP dephosphorylates the Tyr1472 residue of the GluN2B subunit, promoting the internalization of NMDA receptors and thereby weakening synaptic transmission. This compound blocks this action, leading to increased surface expression of NMDA receptors and enhanced synaptic function[1][3].

  • Extracellular signal-regulated kinase 1/2 (ERK1/2): ERK1/2 is a critical kinase in the signaling cascade required for synaptic plasticity and memory formation. By preventing STEP-mediated dephosphorylation, this compound increases the activity of ERK1/2[1].

  • Pyk2 (Proline-rich tyrosine kinase 2): Pyk2 is another important tyrosine kinase involved in synaptic signaling. This compound treatment leads to increased tyrosine phosphorylation of Pyk2[1].

  • Fyn: Fyn, a Src family kinase, is also regulated by STEP. Inhibition of STEP by this compound is expected to increase Fyn activity, further promoting NMDA receptor function.

The collective effect of these molecular changes is a strengthening of synaptic connections and a reversal of cognitive deficits observed in animal models of neurodegenerative diseases[1][4].

TC2153_Signaling_Pathway cluster_postsynaptic Postsynaptic Terminal cluster_substrates STEP Substrates TC2153 This compound STEP STEP TC2153->STEP Inhibits GluN2B p-GluN2B (Y1472) STEP->GluN2B Dephosphorylates ERK p-ERK1/2 STEP->ERK Dephosphorylates Pyk2 p-Pyk2 STEP->Pyk2 Dephosphorylates Fyn p-Fyn STEP->Fyn Dephosphorylates NMDAR NMDA Receptor (Surface Expression) GluN2B->NMDAR Promotes Synaptic_Plasticity Synaptic Plasticity (LTP Enhancement) ERK->Synaptic_Plasticity Promotes Pyk2->Synaptic_Plasticity Promotes Fyn->GluN2B Phosphorylates NMDAR->Synaptic_Plasticity Mediates Cognition Cognitive Function Synaptic_Plasticity->Cognition Improves

Caption: this compound signaling pathway in the postsynaptic terminal.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueReference
IC50 for STEP inhibition24.6 nM[1][2]

Table 2: Effect of this compound on STEP Substrate Phosphorylation in Cortical Neurons

Substrate (Phospho-site)This compound ConcentrationFold Increase vs. Vehicle (Mean ± SEM)Statistical SignificanceReference
pGluN2B (Y1472)1 µM~1.3-foldp < 0.05[1]
pPyk2 (Y402)1 µM~1.5-foldp < 0.05[1]
pERK1/2 (Y204/187)1 µM~1.7-foldp < 0.01[1]

Table 3: In Vivo Effects of this compound on Cognition in 3xTg-AD Mice

Behavioral TestTreatment GroupPerformance Metric (Mean ± SEM)Statistical Significance (vs. AD-Vehicle)Reference
Y-MazeAD-Vehicle58.94 ± 2.46 % Spontaneous Alternation-[1]
AD-TC-2153 (10 mg/kg)71.13 ± 4.58 % Spontaneous Alternationp < 0.05[1]
Novel Object RecognitionAD-VehicleDiscrimination Index ~0.2-[1]
AD-TC-2153 (10 mg/kg)Discrimination Index ~0.6p < 0.001[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro STEP Inhibition Assay
  • Enzyme and Substrate: Recombinant STEP enzyme is used with the substrate p-nitrophenyl phosphate (B84403) (pNPP).

  • Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Procedure:

    • The STEP enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) in an assay buffer for a defined period (e.g., 60 minutes).

    • The reaction is initiated by the addition of pNPP.

    • The rate of pNPP hydrolysis is measured spectrophotometrically by monitoring the increase in absorbance at 405 nm.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blotting for Phosphorylated Proteins
  • Sample Preparation:

    • Cell Culture: Cortical neurons are treated with this compound or vehicle for a specified duration (e.g., 1 hour). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • In Vivo: Mice are administered this compound (e.g., 10 mg/kg, i.p.) or vehicle. After a specific time (e.g., 3 hours), brain tissue (e.g., hippocampus, frontal cortex) is dissected, homogenized, and lysed.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of STEP substrates (e.g., anti-pGluN2B Y1472, anti-pERK1/2, anti-pPyk2) and total protein antibodies for normalization.

    • The membrane is washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. Phospho-protein levels are normalized to total protein levels and a loading control (e.g., GAPDH).

Behavioral Assays in Mice
  • Animals: Typically, mouse models of neurodegenerative diseases (e.g., 3xTg-AD mice) and wild-type littermates are used.

  • Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 3 hours prior to testing.

  • Y-Maze Test (Spatial Working Memory):

    • The mouse is placed in the center of a Y-shaped maze with three arms.

    • The sequence and number of arm entries are recorded over a set period (e.g., 8 minutes).

    • Spontaneous alternation is calculated as the number of consecutive entries into three different arms divided by the total number of possible alternations.

  • Novel Object Recognition (NOR) Test (Recognition Memory):

    • Familiarization Phase: The mouse is placed in an arena with two identical objects and allowed to explore for a set time.

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

    • A discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_inhibition STEP Inhibition Assay cluster_western Western Blotting (Cell Culture) cluster_invivo In Vivo Studies cluster_behavior Behavioral Assays cluster_western_invivo Western Blotting (Brain Tissue) STEP_Enzyme Recombinant STEP Incubation Incubate STEP + this compound STEP_Enzyme->Incubation TC2153_Dilution This compound Serial Dilution TC2153_Dilution->Incubation Add_pNPP Add pNPP Substrate Incubation->Add_pNPP Measure_Absorbance Measure Absorbance at 405 nm Add_pNPP->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Treat_Neurons Treat Cortical Neurons with this compound Lyse_Cells Cell Lysis Treat_Neurons->Lyse_Cells Protein_Quant Protein Quantification Lyse_Cells->Protein_Quant SDS_PAGE SDS-PAGE & Transfer Protein_Quant->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Detect_Signal Signal Detection Immunoblot->Detect_Signal Administer_TC2153 Administer this compound (i.p.) to Mice Y_Maze Y-Maze Test Administer_TC2153->Y_Maze NOR_Test Novel Object Recognition Administer_TC2153->NOR_Test Administer_TC2153_WB Administer this compound (i.p.) to Mice Dissect_Brain Dissect Brain Tissue Administer_TC2153_WB->Dissect_Brain Homogenize_Lyse Homogenize & Lyse Dissect_Brain->Homogenize_Lyse Protein_Quant_WB Protein Quantification Homogenize_Lyse->Protein_Quant_WB SDS_PAGE_WB SDS-PAGE & Transfer Protein_Quant_WB->SDS_PAGE_WB Immunoblot_WB Immunoblotting SDS_PAGE_WB->Immunoblot_WB Detect_Signal_WB Signal Detection Immunoblot_WB->Detect_Signal_WB

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising therapeutic candidate for disorders characterized by cognitive impairment and synaptic dysfunction. Its potent and selective inhibition of STEP leads to the enhanced phosphorylation of key signaling molecules, thereby promoting synaptic plasticity. The preclinical data strongly support the potential of this compound to reverse synaptic deficits and improve cognitive function. Further research, particularly direct and detailed investigations into its effects on LTP and LTD, will be crucial in fully elucidating its therapeutic potential for a range of neurological and psychiatric conditions.

References

Beyond STEP: An In-depth Technical Guide to the Non-Canonical Targets of TC-2153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-2153, or 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is primarily recognized as a potent and selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP)[1]. Its mechanism of action involves the formation of a covalent bond with a cysteine residue within the catalytic domain of STEP, leading to its inhibition[1]. While the therapeutic potential of this compound in neurological disorders like Alzheimer's disease is often attributed to its action on STEP and the subsequent modulation of downstream signaling pathways involving substrates like ERK1/2, Pyk2, and GluN2B, emerging evidence reveals a broader pharmacological profile for this compound.

This technical guide delves into the documented targets of this compound beyond STEP, providing a comprehensive overview of its effects on the serotonergic system and ion channels. The information presented herein is intended to equip researchers and drug development professionals with a deeper understanding of the multifaceted pharmacology of this compound, which may inform future therapeutic applications and investigations into its off-target effects.

Serotonergic System Modulation

Recent studies have illuminated the influence of this compound on several components of the serotonergic system, suggesting that some of its pharmacological effects, such as its antidepressant-like activity, may be mediated through non-STEP pathways.

5-HT2A Receptor

This compound has been shown to inhibit the functional activity of the 5-HT2A receptor. This is a significant finding, as the 5-HT2A receptor is a key player in various physiological and pathological processes, including mood regulation, and is a target for numerous psychoactive drugs.

Quantitative Data:

While specific binding affinity data (Ki or IC50) for this compound at the 5-HT2A receptor is not yet available in the public domain, studies have demonstrated a functional inhibition of this receptor.

ParameterMethodOutcomeReference
5-HT2A Receptor Functional ActivityDOI-induced head-twitch response in miceAcute and chronic this compound administration inhibited the response.[2]
5-HT2A Receptor Protein LevelWestern BlotReduced in the hippocampus and frontal cortex following this compound treatment.[2]
c-fos Expression (downstream of 5-HT2A activation)ImmunohistochemistryAttenuated DOI-induced c-fos expression in cortical and hippocampal neurons.[2]

Experimental Protocol: Assessment of 5-HT2A Receptor Functional Activity (Head-Twitch Response)

This protocol is adapted from studies investigating the in-vivo effects of this compound on 5-HT2A receptor activity.

1. Animals and Treatment:

  • Male C57BL/6J mice are used.

  • This compound is dissolved in a vehicle solution (e.g., 0.9% saline with 1% DMSO).

  • For acute treatment, mice receive a single intraperitoneal (i.p.) injection of this compound (e.g., 10 mg/kg).

  • For chronic treatment, mice receive daily i.p. injections of this compound for a specified period (e.g., 14 days).

  • Control groups receive vehicle injections.

2. Induction of Head-Twitch Response:

  • Thirty minutes after the final this compound or vehicle injection, mice are administered an i.p. injection of the 5-HT2A receptor agonist, 2,5-dimethoxy-4-iodoamphetamine (DOI), at a dose of 2.5 mg/kg.

3. Behavioral Observation:

  • Immediately following DOI injection, mice are placed individually into observation chambers.

  • The number of head-twitches is counted for a 20-minute period. A head-twitch is defined as a rapid, convulsive rotational movement of the head.

4. Data Analysis:

  • The total number of head-twitches is compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant reduction in the number of head-twitches in the this compound group indicates inhibition of 5-HT2A receptor functional activity.

MAOA and 5-HT1A Receptor mRNA Expression

This compound has also been reported to decrease the messenger RNA (mRNA) levels of Monoamine Oxidase A (MAOA) and the 5-HT1A receptor in the midbrain. MAOA is a key enzyme in the degradation of monoamine neurotransmitters, including serotonin (B10506), while the 5-HT1A receptor is an important autoreceptor involved in the negative feedback regulation of serotonin release.

Quantitative Data:

TargetEffectBrain RegionReference
MAOA mRNADecreasedMidbrain[3]
5-HT1A Receptor mRNADecreasedMidbrain[3]

Experimental Protocol: Quantification of MAOA and 5-HT1A mRNA Levels

This protocol provides a general framework for quantifying mRNA levels using quantitative real-time polymerase chain reaction (qRT-PCR).

1. Tissue Collection and RNA Extraction:

  • Animals are treated with this compound or vehicle as described previously.

  • At the desired time point, animals are euthanized, and the midbrain is rapidly dissected.

  • Total RNA is extracted from the tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

2. cDNA Synthesis:

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

3. Quantitative Real-Time PCR (qRT-PCR):

  • qRT-PCR is performed using a real-time PCR system (e.g., StepOnePlus, Applied Biosystems).

  • The reaction mixture includes cDNA template, forward and reverse primers specific for MAOA, 5-HT1A, and a reference gene (e.g., GAPDH or Beta-actin), and a suitable qPCR master mix (e.g., SYBR Green).

  • The thermal cycling conditions are typically: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • A melt curve analysis is performed at the end of the amplification to verify the specificity of the PCR product.

4. Data Analysis:

  • The relative expression of the target genes (MAOA and 5-HT1A) is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

  • Statistical analysis is performed to compare the relative mRNA levels between the this compound-treated and vehicle-treated groups.

Modulation of Ion Channels: The Hyperpolarization-Activated Current (Ih)

A significant non-STEP target of this compound is the hyperpolarization-activated current (Ih), also known as the "pacemaker current." This current is mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and plays a crucial role in regulating neuronal excitability, rhythmicity, and synaptic integration. The discovery of this compound's effect on Ih provides a novel mechanistic explanation for its observed anti-seizure properties.

Quantitative Data:

ParameterEffectCell TypeReference
Ih Current DensityDecreasedCultured hippocampal pyramidal neurons[4][5]
Voltage SagReducedCultured hippocampal pyramidal neurons[4]
Rebound PotentialReducedCultured hippocampal pyramidal neurons[4]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of Ih

This protocol details the methodology for measuring Ih in cultured hippocampal neurons.

1. Cell Culture:

  • Primary hippocampal neurons are prepared from embryonic day 18 (E18) rat embryos.

  • Neurons are plated on poly-D-lysine-coated coverslips and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • Experiments are typically performed on neurons at 8-10 days in vitro (DIV).

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier (e.g., Axopatch 200B).

  • The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • The intracellular solution (pipette solution) contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, adjusted to pH 7.2.

  • Neurons are treated with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour prior to recording.

3. Voltage-Clamp Protocol for Ih Measurement:

  • Neurons are held at a holding potential of -60 mV.

  • A series of hyperpolarizing voltage steps are applied, typically from -70 mV to -120 mV in 10 mV increments, for a duration of 500-1000 ms.

  • The slowly activating inward current observed during these hyperpolarizing steps is the hyperpolarization-activated current (Ih).

4. Data Analysis:

  • The amplitude of Ih is measured as the difference between the peak inward current at the end of the voltage step and the instantaneous current at the beginning of the step.

  • Current density (pA/pF) is calculated by dividing the current amplitude by the cell capacitance.

  • The voltage dependence of Ih activation can be determined by fitting the normalized conductance-voltage relationship with a Boltzmann function.

  • Statistical comparisons are made between this compound-treated and control neurons.

Visualizations

Signaling Pathway of this compound's Effect on the Serotonergic System

TC2153_Serotonin_Pathway TC2153 This compound HT2A 5-HT2A Receptor TC2153->HT2A Inhibits MAOA MAOA TC2153->MAOA Decreases HT1A 5-HT1A Receptor TC2153->HT1A Decreases FunctionalActivity Functional Activity (Head-Twitch) HT2A->FunctionalActivity ProteinLevel Protein Level HT2A->ProteinLevel mRNALevel_MAOA mRNA Level MAOA->mRNALevel_MAOA mRNALevel_HT1A mRNA Level HT1A->mRNALevel_HT1A

Caption: this compound's inhibitory effects on the serotonergic system.

Experimental Workflow for Ih Measurement

Ih_Workflow start Start: Hippocampal Neuron Culture (DIV 8-10) treatment Treatment: This compound (10 µM) or Vehicle (DMSO) for 1 hour start->treatment recording Whole-Cell Patch-Clamp treatment->recording protocol Voltage-Clamp Protocol: Hold at -60 mV, Hyperpolarizing Steps (-70 to -120 mV) recording->protocol measurement Measure Ih: - Amplitude - Current Density protocol->measurement analysis Data Analysis: Compare this compound vs. Control measurement->analysis end End: Quantify effect on Ih analysis->end

Caption: Workflow for measuring the effect of this compound on Ih.

Conclusion

The pharmacological profile of this compound extends beyond its well-characterized role as a STEP inhibitor. Its interactions with the serotonergic system, specifically the 5-HT2A receptor and the regulation of MAOA and 5-HT1A receptor expression, provide a potential mechanistic basis for its antidepressant-like effects. Furthermore, the identification of the hyperpolarization-activated current (Ih) as a target offers a compelling explanation for its anti-seizure properties.

This guide provides a foundational understanding of these non-STEP targets. Further research is warranted to elucidate the precise molecular mechanisms of these interactions, including the determination of binding affinities and the exploration of potential downstream signaling consequences. A comprehensive understanding of this compound's full target profile is essential for its continued development as a therapeutic agent and for anticipating its complete range of physiological effects.

References

Methodological & Application

Application Notes and Protocols for TC-2153: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for TC-2153, a selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP). The following sections detail the mechanism of action, key in vitro assays, and expected outcomes, supported by data tables and visualizations to facilitate experimental design and data interpretation.

Introduction

This compound, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a potent and selective inhibitor of STEP, a brain-specific tyrosine phosphatase.[1][2][3] STEP is implicated in the regulation of synaptic plasticity and neuronal signaling by dephosphorylating key substrates involved in learning and memory, such as the NMDA receptor subunit GluN2B, and the kinases ERK1/2 and Pyk2.[1][2][4] Elevated STEP activity has been associated with several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease, making it a promising therapeutic target.[1][2][5] this compound inhibits STEP by forming a reversible covalent bond with the catalytic cysteine residue within the enzyme's active site.[1][2][4]

Mechanism of Action of this compound

This compound's inhibitory activity stems from its novel benzopentathiepin pharmacophore, which interacts with the catalytic cysteine of STEP.[1][2] This interaction blocks the phosphatase activity of STEP, leading to an increase in the tyrosine phosphorylation of its downstream substrates.

TC2153 This compound STEP STEP (Striatal-Enriched Tyrosine Phosphatase) TC2153->STEP Inhibits pGluN2B p-GluN2B (Y1472) STEP->pGluN2B Dephosphorylates pPyk2 p-Pyk2 (Y402) STEP->pPyk2 Dephosphorylates pERK p-ERK1/2 (Y204/187) STEP->pERK Dephosphorylates SynapticPlasticity Enhanced Synaptic Plasticity & Cognitive Function pGluN2B->SynapticPlasticity pPyk2->SynapticPlasticity pERK->SynapticPlasticity

Caption: this compound inhibits STEP, preventing dephosphorylation of its substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 (STEP)24.6 nM[1][2][4]
IC50 (STEP61)93.3 ± 1.1 nM[4]
IC50 (STEP46)57.3 ± 1.1 nM[4]

Table 2: Effective Concentrations in Cellular Assays

Cell TypeConcentration RangeObserved EffectReference
Primary Cortical Neurons0.05 - 10 µMIncreased Tyr phosphorylation of STEP substrates[1][6]
Primary Hippocampal Neurons10 µMIncreased Tyr phosphorylation of STEP substrates[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.

STEP Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on STEP enzyme activity.

Materials:

  • Recombinant full-length STEP protein

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide corresponding to a STEP substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the assay buffer, recombinant STEP protein, and the this compound dilutions.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding the phosphatase substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, depending on the substrate used).

  • Measure the product formation using a microplate reader. For pNPP, measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Analysis of STEP Substrate Phosphorylation in Neuronal Cultures

This protocol assesses the ability of this compound to increase the tyrosine phosphorylation of STEP substrates in a cellular context.

Materials:

  • Primary cortical or hippocampal neuronal cultures

  • This compound dissolved in DMSO

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Primary antibodies against p-GluN2B (Y1472), p-Pyk2 (Y402), p-ERK1/2 (Y204/187), and total GluN2B, Pyk2, ERK1/2, and a loading control (e.g., GAPDH or β-actin)

  • Secondary antibodies (HRP-conjugated)

  • Western blotting equipment and reagents

Protocol:

  • Plate primary neurons and culture them to the desired density (e.g., DIV 9-10).[6]

  • Treat the neuronal cultures with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.[1][6]

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis Culture Primary Neuronal Culture Treatment This compound Treatment (1 hr) Culture->Treatment Lysis Cell Lysis Treatment->Lysis WB Western Blotting Lysis->WB Analysis Quantification of p-GluN2B, p-Pyk2, p-ERK1/2 WB->Analysis

Caption: Workflow for analyzing STEP substrate phosphorylation in neurons.

Neuronal Viability Assay

This assay is crucial to determine if this compound exhibits any cytotoxic effects on neuronal cultures.

Materials:

  • Primary cortical or hippocampal neuronal cultures

  • This compound dissolved in DMSO

  • Vehicle control (DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue, or a lactate (B86563) dehydrogenase (LDH) assay kit)

  • 96-well plate

  • Microplate reader

Protocol:

  • Plate primary neurons in a 96-well plate and culture them to the desired confluence.

  • Treat the cells with a range of this compound concentrations for an extended period (e.g., 24-48 hours). Include a positive control for cytotoxicity (e.g., staurosporine).

  • Following the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the recommended time.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Specificity and Control Experiments

To ensure the observed effects are specifically due to STEP inhibition by this compound, the following control experiments are recommended:

  • STEP Knockout (KO) Neurons: Perform the substrate phosphorylation experiments in parallel with neuronal cultures derived from STEP KO mice. This compound should not increase the phosphorylation of STEP substrates in these cells.[1][7]

  • Specificity against other PTPs: While this compound shows selectivity for STEP over some other protein tyrosine phosphatases (PTPs) like HePTP and PTP-SL when using full-length proteins, it's important to consider potential off-target effects, especially at higher concentrations.[1][4] If available, testing against a panel of related PTPs can provide a more comprehensive specificity profile.

Conclusion

This compound is a valuable research tool for investigating the role of STEP in neuronal function and disease. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound's inhibitory activity and its cellular effects. By following these detailed methodologies and incorporating appropriate controls, researchers can generate robust and reliable data to advance our understanding of STEP-mediated signaling pathways.

References

Application Notes and Protocols for TC-2153 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-2153 is a potent and selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP), a brain-specific phosphatase that plays a crucial role in regulating synaptic function.[1][2][3] Overactivity of STEP has been implicated in several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease.[2][3][4] By inhibiting STEP, this compound promotes the tyrosine phosphorylation of key signaling proteins such as ERK1/2, Pyk2, and the glutamate (B1630785) receptor subunit GluN2B, thereby modulating synaptic plasticity and cognitive function.[2][3][5] These application notes provide a detailed protocol for the preparation of a this compound stock solution using Dimethyl Sulfoxide (DMSO) for use in in vitro and in vivo research settings.

Physicochemical Properties and Storage Recommendations

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 355.89 g/mol [1]
Appearance Off-white to light yellow solid[1]
Solubility in DMSO 100 mg/mL (280.99 mM)[1]
Purity >98% (typically assessed by HPLC)[6]
Storage of Powder -20°C, protected from light[6]
Stock Solution Storage -20°C or -80°C in aliquots[6][7]
Stock Solution Stability At least 6 months at -20°C[6]

Note: It is crucial to use freshly opened, anhydrous DMSO for preparing the stock solution, as hygroscopic DMSO can significantly impact the solubility of the product.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6][7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations for various assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of moisture.

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tared tube. To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 355.89 g/mol / 1000 = 3.5589 mg

  • Dissolving the Compound:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • To prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 3.5589 mg of this compound.

  • Ensuring Complete Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[6]

    • If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[6][7] Always check the product information for any temperature sensitivity.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[6][7]

Note on Final DMSO Concentration in Assays: High concentrations of DMSO can be toxic to cells and may interfere with some biological assays.[6][8] It is critical to ensure that the final concentration of DMSO in the experimental medium is kept to a minimum, typically below 0.1% (v/v).[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway and Experimental Workflow

This compound exerts its effects by inhibiting the phosphatase activity of STEP. This leads to an increase in the phosphorylation of several downstream targets, thereby modulating neuronal signaling.

TC2153_Signaling_Pathway cluster_1 Downstream Effects TC2153 This compound STEP STEP (Striatal-Enriched protein tyrosine Phosphatase) TC2153->STEP pERK p-ERK1/2 (Tyr204/187) ↑ STEP->pERK pPyk2 p-Pyk2 (Tyr402) ↑ STEP->pPyk2 pGluN2B p-GluN2B (Tyr1472) ↑ STEP->pGluN2B

Caption: Mechanism of action of this compound.

The following diagram illustrates the general workflow for preparing and using the this compound stock solution in a typical cell-based assay.

Experimental_Workflow A 1. Weigh this compound Powder B 2. Dissolve in Anhydrous DMSO A->B C 3. Vortex/Sonicate to Ensure Complete Dissolution B->C D 4. Prepare 10 mM Stock Solution C->D E 5. Aliquot into Single-Use Tubes D->E F 6. Store at -20°C or -80°C E->F G 7. Thaw a Single Aliquot for Use F->G H 8. Prepare Working Dilutions in Assay Medium G->H I 9. Treat Cells (Final DMSO < 0.1%) H->I J 10. Perform Downstream Analysis I->J

Caption: Workflow for stock solution preparation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended in vivo dosage and administration of TC-2153, a selective inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP), for use in mouse models. The protocols are based on established research and are intended to guide researchers in designing their experimental paradigms.

This compound has emerged as a promising therapeutic candidate for neurodegenerative and neuropsychiatric disorders. It acts by inhibiting STEP, a brain-specific phosphatase that negatively regulates synaptic plasticity.[1][2] Inhibition of STEP by this compound leads to increased phosphorylation of key signaling proteins, thereby enhancing synaptic function and potentially reversing cognitive deficits observed in models of Alzheimer's disease.[3][4]

Mechanism of Action

This compound is a potent and selective inhibitor of STEP, with an IC50 of 24.6 nM.[4] It forms a reversible covalent bond with the catalytic cysteine residue within the active site of STEP.[1][3] This inhibition prevents STEP from dephosphorylating its downstream targets. Key substrates of STEP include:

  • ERK1/2 (Extracellular signal-regulated kinase 1/2): Crucial for synaptic plasticity and memory formation.

  • Pyk2 (Proline-rich tyrosine kinase 2): Involved in the regulation of ion channel function and synaptic transmission.

  • GluN2B subunit of the NMDA receptor: A critical component for synaptic plasticity.

By inhibiting STEP, this compound increases the tyrosine phosphorylation of these substrates, leading to the enhancement of synaptic strength and cognitive function.[1][3]

Quantitative Data Summary

The following table summarizes the recommended in vivo dosages of this compound in mouse models based on published studies.

ParameterDetailsReference
Drug Name This compound (8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride)[3]
Mouse Model 3xTg-AD mice, C57BL/6J mice[3][5]
Route of Administration Intraperitoneal (i.p.), Oral (p.o.)[3][6]
Dosage Range (i.p.) 1 mg/kg, 3 mg/kg, 6 mg/kg, 10 mg/kg, 20 mg/kg[1][6]
Effective Acute Dose (i.p.) 10 mg/kg[3][5]
Effective Chronic Dose (i.p.) 20 mg/kg (once daily for 7 days)[6]
Dosage Range (p.o.) 10 mg/kg, 20 mg/kg (single dose)[6]
Vehicle 2.8% DMSO in saline[5][7]
Treatment Schedule Acute (single dose, 3 hours prior to testing) or Chronic (daily for 7 days)[3][6]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound powder in a small volume of DMSO to create a stock solution.

  • Further dilute the stock solution with sterile saline to achieve the final desired concentration. For a 10 mg/kg dose in a 25g mouse, a common injection volume is 100 µL. Ensure the final concentration of DMSO is low (e.g., 2.8%) to minimize toxicity.[5][7]

  • Vortex the solution thoroughly to ensure it is well-mixed.

  • Prepare the vehicle control solution using the same concentration of DMSO in saline.

In Vivo Administration Protocol (Intraperitoneal Injection)

Animal Model:

  • Adult male and female C57BL/6J mice or 3xTg-AD mice (6-12 months old) are commonly used.[3][5]

Procedure:

  • Gently restrain the mouse.

  • Locate the intraperitoneal injection site in the lower abdominal quadrant.

  • Using a sterile insulin (B600854) syringe, inject the prepared this compound solution or vehicle control.

  • For acute studies, administer the injection 3 hours prior to behavioral testing or tissue collection.[3][5]

  • For chronic studies, administer the injection once daily for the specified duration (e.g., 7 days).[6]

  • Monitor the animals for any adverse reactions following the injection.

Evaluation of Cognitive Effects (Y-Maze Test)

Purpose:

  • To assess spatial working memory.

Procedure:

  • Three hours after a single intraperitoneal injection of this compound (10 mg/kg) or vehicle, place the mouse at the end of one arm of the Y-maze.[3]

  • Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).

  • Record the sequence of arm entries.

  • An alternation is defined as entries into all three arms on consecutive occasions.

  • Calculate the percentage of spontaneous alternations as: (Number of alternations / (Total number of arm entries - 2)) x 100.

  • An increase in the percentage of spontaneous alternations in this compound treated mice compared to vehicle-treated controls suggests an improvement in spatial working memory.[3]

Visualizations

Signaling Pathway of this compound Action

TC2153_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor (GluN2B) Glutamate->NMDA_R Activates p_ERK p-ERK1/2 p_Pyk2 p-Pyk2 TC2153 This compound STEP STEP (Striatal-Enriched protein tyrosine Phosphatase) TC2153->STEP Inhibits STEP->p_ERK Dephosphorylates STEP->p_Pyk2 Dephosphorylates p_GluN2B p-GluN2B STEP->p_GluN2B Dephosphorylates Synaptic_Plasticity Synaptic Plasticity & Cognitive Function p_ERK->Synaptic_Plasticity Promotes p_Pyk2->Synaptic_Plasticity Promotes p_GluN2B->Synaptic_Plasticity Promotes Experimental_Workflow Animal_Model Select Mouse Model (e.g., 3xTg-AD) Drug_Prep Prepare this compound and Vehicle Control Animal_Model->Drug_Prep Administration Administer via i.p. injection (e.g., 10 mg/kg) Drug_Prep->Administration Wait Wait 3 hours Administration->Wait Behavioral Conduct Behavioral Testing (e.g., Y-Maze) Wait->Behavioral Biochemical Tissue Collection & Biochemical Analysis (e.g., Western Blot for p-ERK) Wait->Biochemical Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis

References

Application Notes and Protocols for TC-2153 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TC-2153, or 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a selective, cell-permeable inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP).[1] STEP is a brain-specific phosphatase that plays a crucial role in regulating synaptic function.[2][3] Elevated levels of STEP activity have been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia.[1][2] this compound inhibits STEP by forming a reversible covalent bond with a cysteine residue in its catalytic site.[1][4] This inhibition enhances the phosphorylation of key STEP substrates, such as ERK1/2, Pyk2, and the NMDA receptor subunit GluN2B, thereby promoting synaptic strengthening and reversing cognitive deficits observed in various animal models.[1][4][5]

These application notes provide detailed protocols for the administration of this compound in animal studies, primarily focusing on mice, to investigate its effects on cognition and seizure susceptibility.

Mechanism of Action: STEP Inhibition

This compound exerts its therapeutic effects by inhibiting STEP, which normally dephosphorylates and inactivates key signaling proteins involved in synaptic plasticity. By blocking STEP, this compound increases the tyrosine phosphorylation and activity of these substrates, leading to improved synaptic function and cognitive enhancement.[1][4]

TC2153_Mechanism cluster_0 Normal Synaptic Regulation cluster_1 Effect of this compound STEP Active STEP Inactive_Substrates ERK1/2 Pyk2 GluN2B (Dephosphorylated/Inactive) STEP->Inactive_Substrates Dephosphorylates Substrates ERK1/2 Pyk2 GluN2B (Phosphorylated/Active) Synaptic_Function_Down Reduced Synaptic Strength Inactive_Substrates->Synaptic_Function_Down TC2153 This compound STEP_Inhibited Inhibited STEP TC2153->STEP_Inhibited Inhibits Substrates_Active ERK1/2 Pyk2 GluN2B (Phosphorylated/Active) Synaptic_Function_Up Enhanced Synaptic Strength / Cognition Substrates_Active->Synaptic_Function_Up

Caption: Mechanism of this compound action on the STEP signaling pathway.

Data Presentation: this compound Administration in Animal Studies

The following table summarizes various administration routes and dosing regimens for this compound as reported in preclinical animal studies.

Animal ModelAdministration RouteDosageFrequencyStudy FocusKey FindingsReference
C57BL/6 MiceIntraperitoneal (i.p.)1, 3, 6, 10 mg/kgSingle doseDose-responseIncreased phosphorylation of STEP substrates in the cortex and hippocampus.[1]
3xTg-AD MiceIntraperitoneal (i.p.)10 mg/kgSingle doseCognition (Alzheimer's)Reversed cognitive deficits in Y-maze, NOR, and Morris water maze tasks.[1][3]
C57BL/6J MiceIntraperitoneal (i.p.)10 mg/kgSingle doseSeizure SusceptibilityReduced seizure severity induced by kainic acid.[6][7]
MiceOral (p.o.)10, 20 mg/kgSingle dose5-HT2A Receptor ActivityInhibited the functional activity of 5-HT2A receptors.[8]
MiceIntraperitoneal (i.p.)20 mg/kgOnce daily for 7 daysAntidepressant EffectsShowed antidepressant-like effects in the forced swim test.[8]

Experimental Protocols

Protocol 1: Acute Intraperitoneal (i.p.) Administration for Cognitive Studies

This protocol is designed for assessing the acute effects of this compound on cognitive function in mouse models, such as the 3xTg-AD model for Alzheimer's disease.[1]

Materials:

  • This compound hydrochloride

  • Vehicle solution: 2.8% Dimethyl sulfoxide (B87167) (DMSO) in sterile saline[7]

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Appropriate mouse strain (e.g., 3xTg-AD and wild-type controls)

  • Standard laboratory scale and animal handling equipment

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the housing and testing environment for at least one week prior to the experiment.

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the weight of the animals.

    • Dissolve this compound in a minimal amount of DMSO.

    • Bring the solution to the final volume with sterile saline to achieve a final DMSO concentration of ~2.8%. Ensure the solution is clear and fully dissolved.

    • Prepare a vehicle-only solution (2.8% DMSO in saline) for the control group.

  • Administration:

    • Weigh each mouse immediately before injection to ensure accurate dosing.

    • Gently restrain the mouse, exposing the abdominal area.

    • Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection into a lower abdominal quadrant. Be careful to avoid the midline and internal organs.[9]

    • The typical injection volume should be around 10 mL/kg.

  • Post-Administration and Behavioral Testing:

    • Return the mouse to its home cage and monitor for any adverse reactions.

    • Conduct behavioral testing 1-3 hours post-injection, as this is the optimal time window for observing maximal phosphorylation of STEP substrates.[1]

    • Perform cognitive tasks such as the Y-maze for spatial working memory or the Novel Object Recognition (NOR) test for recognition memory.[1]

  • Data Analysis:

    • Score and analyze behavioral data according to established protocols for each test.

    • Compare the performance of this compound-treated groups against vehicle-treated controls using appropriate statistical tests (e.g., t-test, ANOVA).

Workflow_Cognitive A 1. Animal Acclimatization (≥ 1 week) B 2. Prepare this compound (e.g., 10 mg/kg in 2.8% DMSO/Saline) A->B C 3. Weigh Animal & Calculate Dose B->C D 4. Intraperitoneal (i.p.) Injection C->D E 5. Wait Period (1-3 hours) D->E F 6. Perform Cognitive Tests (Y-Maze, NOR, etc.) E->F G 7. Data Collection & Statistical Analysis F->G

Caption: Experimental workflow for cognitive studies using this compound.

Protocol 2: In Vivo Administration for Biochemical Analysis

This protocol details the procedure for administering this compound to analyze its effects on downstream signaling pathways in specific brain regions.[4][6]

Materials:

  • Same as Protocol 1.

  • Euthanasia equipment (e.g., CO2 chamber, isoflurane).

  • Dissection tools.

  • Liquid nitrogen or dry ice for snap-freezing tissues.

  • Tissue storage tubes.

Procedure:

  • Drug Preparation and Administration: Follow steps 1-3 from Protocol 1 to prepare and administer this compound or vehicle to the animals.

  • Tissue Harvesting:

    • At a predetermined time point post-injection (e.g., 3 hours), euthanize the mouse using an approved method.[4][6]

    • Rapidly dissect the brain and isolate regions of interest (e.g., hippocampus, frontal cortex).[4]

    • Immediately snap-freeze the tissue in liquid nitrogen to preserve protein phosphorylation states.

    • Store samples at -80°C until further processing.

  • Biochemical Analysis (Western Blotting):

    • Homogenize the brain tissue in appropriate lysis buffer containing phosphatase and protease inhibitors.

    • Determine total protein concentration using a standard assay (e.g., BCA).

    • Perform SDS-PAGE and Western blotting using primary antibodies against phosphorylated and total forms of STEP substrates (e.g., p-ERK1/2, total ERK1/2, p-GluN2B, etc.).[4]

    • Use a loading control like GAPDH to normalize protein levels.[4]

  • Data Analysis:

    • Quantify band intensities from the Western blots.

    • Calculate the ratio of phosphorylated protein to total protein for each substrate.

    • Compare the phosphorylation levels between this compound-treated and vehicle-treated groups.

Workflow_Biochem A 1. Administer this compound or Vehicle (i.p. injection) B 2. Wait Period (e.g., 3 hours) A->B C 3. Euthanize Animal & Dissect Brain B->C D 4. Isolate Hippocampus & Cortex C->D E 5. Snap-Freeze Tissue in Liquid N2 D->E F 6. Protein Extraction & Western Blot E->F G 7. Analyze Phosphorylation of STEP Substrates (ERK1/2, Pyk2) F->G

Caption: Experimental workflow for biochemical analysis post-TC-2153.

References

Application Notes and Protocols for TC-2153 in Primary Neuronal Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TC-2153, a selective inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP), in primary neuronal culture experiments. The following sections detail the mechanism of action of this compound, protocols for key applications, and expected quantitative outcomes.

Introduction to this compound

This compound, with the chemical name 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a potent and selective inhibitor of STEP (PTPN5), a brain-specific protein tyrosine phosphatase.[1][2][3] STEP is implicated in the regulation of synaptic function and plasticity by dephosphorylating key signaling proteins.[2][3][4] Elevated STEP activity has been associated with several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease.[1][2][5] this compound inhibits STEP by forming a reversible covalent bond with the catalytic cysteine residue within the enzyme's active site.[2][3] This inhibition leads to an increase in the tyrosine phosphorylation of STEP substrates, including crucial components of synaptic signaling pathways such as GluN2B (a subunit of the NMDA receptor), and the kinases ERK1/2 and Pyk2.[1][2] By modulating these pathways, this compound has been shown to have no toxic effects on cultured neurons and has demonstrated potential in reversing cognitive deficits in preclinical models.[2][3]

Mechanism of Action: Signaling Pathway

This compound's primary mode of action is the inhibition of STEP, which in turn modulates downstream signaling cascades crucial for synaptic plasticity and neuronal survival.

TC2153_Signaling_Pathway cluster_downstream Downstream Targets cluster_effects Cellular Effects TC2153 This compound STEP STEP (PTPN5) TC2153->STEP Inhibits pY Tyrosine Phosphorylation STEP->pY Dephosphorylates GluN2B p-GluN2B (Tyr1472)↑ pY->GluN2B ERK p-ERK1/2 (Tyr204/187)↑ pY->ERK Pyk2 p-Pyk2 (Tyr402)↑ pY->Pyk2 Synaptic_Plasticity Enhanced Synaptic Plasticity & Function GluN2B->Synaptic_Plasticity ERK->Synaptic_Plasticity Neuroprotection Neuroprotection ERK->Neuroprotection Pyk2->Synaptic_Plasticity

Caption: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in primary neuronal culture experiments.

Table 1: Effective Concentrations of this compound in Primary Neuronal Cultures

ParameterConcentration RangeIncubation TimeCell TypeReference
STEP Inhibition 1 - 10 µM1 hourPrimary Cortical Neurons[1][2]
Neuronal Viability Up to 100 µMUp to 48 hoursPrimary Cortical Neurons[2]
Electrophysiology 10 µM1 hourPrimary Hippocampal Neurons[1]

Table 2: Effects of this compound on STEP Substrate Phosphorylation in Primary Neuronal Cultures

SubstrateConcentrationIncubation TimeFold Change vs. Control (Mean ± SEM)Cell TypeReference
p-GluN2B (Tyr1472) 1 - 10 µM1 hourSignificant IncreasePrimary Cortical Neurons[2]
p-ERK1/2 (Tyr204/187) 1 - 10 µM1 hourSignificant IncreasePrimary Cortical Neurons[1][2]
p-Pyk2 (Tyr402) 1 - 10 µM1 hourSignificant IncreasePrimary Cortical Neurons[2]

Experimental Protocols

The following are detailed protocols for common applications of this compound in primary neuronal cultures.

General Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: Primary Neuronal Culture treatment This compound Treatment (e.g., 1-10 µM for 1h) start->treatment wash Wash with Culture Medium treatment->wash viability Neuronal Viability Assay (e.g., MTT, LDH) wash->viability western Western Blot (p-ERK, p-GluN2B, etc.) wash->western icc Immunocytochemistry (Synaptic Markers) wash->icc analysis Data Analysis & Interpretation viability->analysis western->analysis icc->analysis

Caption: General Experimental Workflow
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity

This protocol details the use of this compound to protect primary neurons from glutamate-induced cell death.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • This compound (stock solution in DMSO)

  • Glutamate (B1630785)

  • Neurobasal medium with B-27 supplement

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • 96-well culture plates

Procedure:

  • Cell Plating: Plate primary neurons in 96-well plates at a suitable density and culture for at least 7 days in vitro (DIV) to allow for maturation.

  • This compound Pre-treatment: Prepare working concentrations of this compound (e.g., 0.1, 1, 10 µM) in pre-warmed culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

  • Remove half of the culture medium from each well and replace it with the this compound containing medium. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 1-3 hours at 37°C in a humidified CO2 incubator.

  • Glutamate Exposure: Prepare a glutamate solution in culture medium (e.g., 50-100 µM).

  • After the pre-treatment period, add the glutamate solution to the designated wells. Include control wells with no glutamate treatment.

  • Incubate for the desired duration of excitotoxic insult (e.g., 15-30 minutes for acute toxicity, or longer for chronic models).

  • Wash and Recovery: Gently remove the glutamate-containing medium and wash the cells twice with pre-warmed PBS.

  • Replace with fresh, pre-warmed culture medium (without this compound or glutamate).

  • Return the plates to the incubator for 24-48 hours.

  • Cell Viability Assessment: Perform a cell viability assay (e.g., MTT or LDH) according to the manufacturer's instructions to quantify neuronal survival.

Protocol 2: Analysis of Synaptic Marker Expression by Immunocytochemistry

This protocol describes how to assess the effect of this compound on the expression of pre- and post-synaptic proteins.

Materials:

  • Primary neuronal cultures on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., rabbit anti-Synaptophysin, mouse anti-PSD-95)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Culture primary neurons on coverslips in 24-well plates. Treat the neurons with the desired concentrations of this compound (e.g., 1-10 µM) for 1 hour.

  • Fixation: After treatment, gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash three times with PBS and then block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies against synaptic markers (e.g., Synaptophysin and PSD-95) in blocking buffer and incubate the coverslips overnight at 4°C.

  • Secondary Antibody Incubation: The next day, wash the coverslips three times with PBS. Dilute the appropriate fluorophore-conjugated secondary antibodies in blocking buffer and incubate for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash the coverslips three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS and then mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the intensity and co-localization of the synaptic markers using image analysis software.

Protocol 3: Western Blot Analysis of STEP Substrate Phosphorylation

This protocol is for determining the effect of this compound on the phosphorylation status of its downstream targets.

Materials:

  • Primary neuronal cultures in 6-well plates

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-ERK1/2, rabbit anti-ERK1/2, mouse anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat primary neuronal cultures with this compound (e.g., 10 µM) for 1 hour.[1] After treatment, place the plates on ice, wash the cells with ice-cold PBS, and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK1/2 and total ERK1/2), and a loading control (e.g., GAPDH), overnight at 4°C.

  • Detection: The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and then apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control. An increase in the ratio of phosphorylated to total protein indicates an inhibitory effect of this compound on STEP.[1]

References

TC-2153 Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TC-2153, a selective inhibitor of the striatal-enriched protein tyrosine phosphatase (STEP), in various cell-based assays. The following sections detail effective concentrations, experimental protocols, and the underlying signaling pathways.

Introduction

This compound is a potent and selective inhibitor of the brain-specific STEP, which exists in two main catalytically active isoforms: STEP₆₁ and STEP₄₆.[1] STEP is a critical regulator of synaptic function and neuronal signaling by dephosphorylating key substrates involved in learning and memory, such as the NMDA receptor subunit GluN2B, and the kinases ERK1/2 and Fyn.[2][3] Elevated STEP activity has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease.[2][3][4] this compound acts by forming a reversible covalent bond with the catalytic cysteine residue within STEP, thereby inhibiting its phosphatase activity.[2] This inhibition leads to an increase in the tyrosine phosphorylation of STEP substrates, making this compound a valuable tool for studying the role of STEP in neuronal function and a potential therapeutic agent.[2]

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary depending on the cell type, assay, and desired endpoint. The following table summarizes the concentrations used in various published studies.

Cell TypeAssay TypeConcentration(s)Incubation TimeObserved EffectReference(s)
Primary Cortical Neurons (mouse)Immunoblotting (Phospho-GluN2B, Phospho-Pyk2, Phospho-ERK1/2)0.1 µM, 1 µM1 hourIncreased phosphorylation of STEP substrates.[5]
Primary Hippocampal Neurons (rat)Immunoblotting (Phospho-GluN2B, Phospho-ERK1/2)10 µM1 hourSignificantly increased phosphorylation of STEP substrates.[1]
Primary Hippocampal Neurons (rat)Whole-cell Patch Clamp10 µM1 hourReduced action potential firing, hyperpolarized resting membrane potential.[1][6]
Primary Hippocampal Neurons (rat)Calcium Imaging10 µM1 hourDecreased overall excitability in acute hippocampal slices.[1][6]
Cortical NeuronsLactate Dehydrogenase (LDH) Assay (Toxicity)1 µM, 10 µM, 100 µM1, 3, 24, and 48 hoursNo significant cytotoxicity observed.[7][8]
Cortical and Hippocampal Neuronsc-fos expression analysis10 µM3 hoursDecreased percentage of DOI-induced c-fos positive neurons.[9]

Mandatory Visualizations

Signaling Pathway of STEP Inhibition by this compound

STEP_Inhibition cluster_0 This compound Action cluster_1 Downstream Effects TC2153 This compound STEP STEP (Striatal-Enriched Tyrosine Phosphatase) TC2153->STEP Inhibits pGluN2B p-GluN2B (Tyr1472) ↑ pERK p-ERK1/2 ↑ pPyk2 p-Pyk2 ↑ Synaptic_Plasticity Enhanced Synaptic Plasticity & Cognition pGluN2B->Synaptic_Plasticity pERK->Synaptic_Plasticity pPyk2->Synaptic_Plasticity

Caption: Mechanism of this compound action and its downstream effects.

Experimental Workflow for Assessing this compound Efficacy

TC2153_Workflow start Start: Primary Neuronal Culture treatment This compound Treatment (e.g., 0.1, 1, 10 µM for 1h) start->treatment wash Wash Cells treatment->wash lysis Cell Lysis wash->lysis electro Electrophysiology (Patch Clamp) wash->electro imaging Calcium Imaging wash->imaging western Immunoblotting for p-GluN2B, p-ERK, etc. lysis->western analysis Data Analysis western->analysis electro->analysis imaging->analysis

Caption: Workflow for evaluating this compound in cell-based assays.

Experimental Protocols

Protocol 1: Immunoblotting to Assess Phosphorylation of STEP Substrates

This protocol is designed to measure the increase in tyrosine phosphorylation of STEP substrates following this compound treatment in primary neuronal cultures.

Materials:

  • Primary cortical or hippocampal neurons

  • This compound (solubilized in DMSO)

  • Vehicle control (e.g., 0.1% DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Primary antibodies (e.g., anti-p-GluN2B Tyr1472, anti-p-ERK1/2, anti-p-Pyk2, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate primary neurons at an appropriate density and culture until mature (e.g., DIV 9-10).[1]

  • Treat the neurons with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Whole-Cell Patch-Clamp Recording of Neuronal Excitability

This protocol allows for the assessment of the effects of this compound on the intrinsic excitability of neurons.

Materials:

  • Primary hippocampal neurons cultured on coverslips

  • This compound (10 µM)

  • Vehicle control (e.g., 0.14% DMSO)

  • External recording solution (ACSF)

  • Internal patch pipette solution

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Preparation: Pre-treat cultured hippocampal neurons (e.g., DIV 8-10) with 10 µM this compound or vehicle for 1 hour.[1]

  • Recording:

    • Transfer a coverslip with treated neurons to the recording chamber and perfuse with ACSF.

    • Establish a whole-cell patch-clamp configuration on a pyramidal neuron.

    • In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.[1]

  • Data Acquisition and Analysis:

    • Record the resting membrane potential, input resistance, and action potential firing frequency.

    • Analyze the data to compare the excitability of this compound-treated neurons with control neurons.

Protocol 3: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

This protocol is used to determine if this compound exhibits cytotoxic effects on cultured cells.

Materials:

  • Primary cortical neurons

  • This compound at various concentrations (e.g., 1, 10, 100 µM)

  • Positive controls for cytotoxicity (e.g., 0.15% Triton-X-100)

  • LDH assay kit

Procedure:

  • Cell Treatment: Incubate cortical neurons with different concentrations of this compound or positive controls for various durations (e.g., 1, 3, 24, 48 hours).[8]

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Measurement:

    • Perform the LDH assay according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in a colorimetric or fluorometric readout.[8]

  • Data Analysis:

    • Measure the absorbance or fluorescence and calculate the amount of LDH released, which is proportional to the number of lysed cells.

    • Compare the LDH release in this compound-treated cells to that in control and positive control-treated cells.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of STEP in neuronal signaling. The provided protocols and concentration guidelines offer a solid foundation for designing and executing cell-based assays to explore the effects of this potent STEP inhibitor. Researchers should optimize these protocols for their specific cell types and experimental conditions.

References

Application Notes and Protocols for Long-Term Studies of TC-2153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Striatal-Enriched protein tyrosine Phosphatase (STEP) inhibitor, TC-2153, with a focus on its application in long-term preclinical studies. Detailed protocols for chronic administration and relevant behavioral and biochemical assays are presented to guide researchers in designing and executing their investigations.

Introduction

This compound, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a selective inhibitor of the brain-specific enzyme STEP.[1][2] STEP is a critical regulator of synaptic function and plasticity, and its overactivity has been implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease.[2] this compound exerts its therapeutic potential by inhibiting STEP, thereby preventing the dephosphorylation of key synaptic proteins and enhancing synaptic strength and cognitive function.[3][4]

Mechanism of Action

This compound is a potent and selective inhibitor of STEP, with an IC50 of 24.6 nM.[2] It acts by forming a reversible covalent bond with the catalytic cysteine residue within the active site of STEP.[3] This inhibition leads to an increase in the tyrosine phosphorylation of several STEP substrates, including:

  • ERK1/2 (Extracellular signal-regulated kinase 1/2): A key protein involved in synaptic plasticity, learning, and memory.

  • Pyk2 (Proline-rich tyrosine kinase 2): A non-receptor tyrosine kinase that plays a role in synaptic signaling.

  • GluN2B (Glutamate Ionotropic Receptor NMDA Type Subunit 2B): A subunit of the NMDA receptor, which is crucial for synaptic transmission and plasticity.[2][3]

By maintaining the phosphorylated (active) state of these substrates, this compound promotes synaptic strengthening and has been shown to reverse cognitive deficits in preclinical models of Alzheimer's disease.[3][5]

Signaling Pathway of this compound Action

TC2153_Pathway cluster_substrates STEP Substrates TC2153 This compound STEP STEP (Striatal-Enriched protein tyrosine Phosphatase) TC2153->STEP Inhibits ERK12 ERK1/2 STEP->ERK12 Dephosphorylates Pyk2 Pyk2 STEP->Pyk2 Dephosphorylates GluN2B GluN2B STEP->GluN2B Dephosphorylates pERK12 p-ERK1/2 (Active) pPyk2 p-Pyk2 (Active) pGluN2B p-GluN2B (Active) Synaptic_Plasticity Synaptic Plasticity Learning & Memory pERK12->Synaptic_Plasticity pPyk2->Synaptic_Plasticity pGluN2B->Synaptic_Plasticity

Figure 1: this compound inhibits STEP, leading to increased phosphorylation of its substrates and enhanced synaptic function.

Long-Term Efficacy and Safety Studies: Protocols and Data

The following protocols are based on a long-term study of this compound in a rat model of sporadic Alzheimer's disease (OXYS rats).[1]

Experimental Protocol: Prolonged Oral Administration in a Rat Model

Objective: To assess the long-term effects of this compound on cognitive function, behavior, and Alzheimer's-like pathology in a relevant animal model.

Animal Model: OXYS rats (a model for sporadic Alzheimer's disease) and Wistar rats (control).

Treatment Duration: From 9 to 13 months of age (4 months total).

Dosing Regimen:

  • Compound: this compound

  • Dose: 10 mg/kg body weight, administered daily.

  • Route of Administration: Oral.

  • Vehicle: 2% Tween 20.

  • Administration Procedure: The appropriate amount of this compound solution is delivered onto a dried bread slice for voluntary consumption by the rat. Control animals receive a bread slice with the vehicle only.

Experimental Workflow:

Long_Term_Study_Workflow cluster_behavioral Behavioral Assessments cluster_biochemical Biochemical Measures start Start: 9-month-old OXYS and Wistar rats treatment Daily Oral Administration of this compound (10 mg/kg) or Vehicle for 4 months start->treatment behavioral Behavioral Testing (12-13 months of age) treatment->behavioral biochemical Biochemical Analysis (at 13 months of age) treatment->biochemical epm Elevated Plus Maze behavioral->epm oft Open Field Test behavioral->oft mwm Morris Water Maze behavioral->mwm abeta Aβ1-42 Levels (Cortex & Hippocampus) biochemical->abeta step61 STEP61 Protein Levels (Cortex & Hippocampus) biochemical->step61 end End of Study

Figure 2: Workflow for a long-term preclinical study of this compound.
Data Presentation: Summary of Long-Term Study Findings

The following tables summarize the quantitative data from the prolonged dietary supplementation of this compound in OXYS rats.[1]

Table 1: Effects of Long-Term this compound Treatment on Behavior in the Elevated Plus Maze

GroupTime in Open Arms (s)Entries into Open ArmsEntries into Closed Arms
Wistar (Control)25.4 ± 4.13.1 ± 0.54.9 ± 0.4
OXYS (Vehicle)10.1 ± 2.91.5 ± 0.43.0 ± 0.4
OXYS + this compound4.5 ± 1.5#0.8 ± 0.3#1.9 ± 0.3#
*Data are presented as mean ± SEM. p < 0.05 vs. Wistar; #p < 0.05 vs. OXYS (Vehicle).

Table 2: Effects of Long-Term this compound Treatment on Locomotor Activity in the Open Field Test

GroupNumber of Squares CrossedFrequency of Rearings
Wistar (Control)105.1 ± 7.220.1 ± 1.5
OXYS (Vehicle)65.7 ± 8.111.2 ± 1.9
OXYS + this compound35.2 ± 6.9#6.1 ± 1.1#
*Data are presented as mean ± SEM. p < 0.05 vs. Wistar; #p < 0.05 vs. OXYS (Vehicle).

Table 3: Effects of Long-Term this compound Treatment on Spatial Memory in the Morris Water Maze

GroupEscape Latency (s) - Day 4
Wistar (Control)15.2 ± 2.1
OXYS (Vehicle)35.8 ± 4.3
OXYS + this compound20.5 ± 3.1#
Data are presented as mean ± SEM. p < 0.05 vs. Wistar; #p < 0.05 vs. OXYS (Vehicle).

Table 4: Effects of Long-Term this compound Treatment on Brain Pathology

GroupAβ1-42 Levels (pg/mg protein) - CortexSTEP61 Protein Levels (relative units) - Cortex
Wistar (Control)150 ± 251.0 ± 0.1
OXYS (Vehicle)350 ± 401.1 ± 0.1
OXYS + this compound340 ± 351.0 ± 0.1
*Data are presented as mean ± SEM. p < 0.05 vs. Wistar.

Protocol for Long-Term Toxicology and Safety Assessment

While specific long-term toxicology data for this compound is not extensively published, a general protocol for such studies in rodents is outlined below, based on standard practices in drug development.

Objective: To evaluate the potential toxicity of this compound following chronic administration.

Species: Rat (e.g., Sprague-Dawley) and a non-rodent species (e.g., Beagle dog).

Duration: 6 to 9 months for rodents and non-rodents, respectively.

Dosing: At least three dose levels (low, mid, and high) and a vehicle control group. The high dose should be a multiple of the intended therapeutic dose and ideally produce some minimal toxicity.

Parameters to be Monitored:

  • Clinical Observations: Daily checks for signs of toxicity, changes in behavior, and overall health.

  • Body Weight and Food Consumption: Measured weekly.

  • Ophthalmology: Examinations performed at baseline and at the end of the study.

  • Electrocardiography (ECG): Performed in non-rodent species at baseline and at specified intervals.

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis at multiple time points.

  • Gross Pathology: Complete necropsy of all animals at the end of the study.

  • Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups, with target organs examined in all dose groups.

Conclusion

This compound is a promising therapeutic candidate for disorders associated with STEP overactivity. The provided application notes and protocols offer a framework for conducting long-term preclinical studies to further evaluate its efficacy and safety. The long-term study in OXYS rats demonstrated that while this compound improved spatial memory, it also led to reduced locomotor activity and increased anxiety-like behavior, with no effect on amyloid-beta levels.[1] These ambiguous findings highlight the importance of comprehensive behavioral and pathological assessments in long-term studies. Further research, including dedicated long-term toxicology studies, is necessary to fully characterize the safety profile of this compound and its potential for clinical development.

References

Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of TC-2153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-2153 is a selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP), a brain-specific phosphatase that plays a critical role in regulating synaptic function.[1][2][3] Elevated STEP activity has been implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease.[1][3][4] By inhibiting STEP, this compound has demonstrated the potential to reverse cognitive deficits in preclinical models, making it a promising therapeutic candidate for central nervous system (CNS) disorders.[1][2][4][5] A critical attribute for any CNS drug is its ability to effectively cross the blood-brain barrier (BBB) to reach its target in the brain. In vivo studies have shown that systemic administration of this compound leads to modulation of its downstream targets in the brain, suggesting it penetrates the BBB.[1][5][6][7]

These application notes provide a detailed protocol for a comprehensive assessment of the BBB penetration of this compound, encompassing both in vitro and in vivo methodologies. The protocols are designed to deliver robust and reproducible data to inform preclinical and clinical development of this compound.

STEP Signaling Pathway

The diagram below illustrates the signaling pathway involving STEP, which is the target of this compound.

STEP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor (GluN2B) Glutamate->NMDAR Binds ERK12 ERK1/2 NMDAR->ERK12 Activates Pyk2 Pyk2 NMDAR->Pyk2 Activates Fyn Fyn NMDAR->Fyn pNMDAR p-GluN2B (Active) NMDAR->pNMDAR Phosphorylation AMPAR AMPA Receptor STEP STEP (PTPN5) pERK12 p-ERK1/2 (Active) STEP->pERK12 Dephosphorylates pPyk2 p-Pyk2 (Active) STEP->pPyk2 Dephosphorylates STEP->pNMDAR Dephosphorylates TC2153 This compound TC2153->STEP Inhibits ERK12->pERK12 Phosphorylation Pyk2->pPyk2 Phosphorylation Fyn->NMDAR Synaptic_Plasticity Synaptic Plasticity (LTP) pERK12->Synaptic_Plasticity Promotes pPyk2->Synaptic_Plasticity Promotes pNMDAR->Synaptic_Plasticity Promotes

Caption: STEP signaling pathway and the inhibitory action of this compound.

In Vitro Blood-Brain Barrier Penetration Protocol

This protocol utilizes a well-established in vitro model of the BBB, employing a co-culture of brain capillary endothelial cells and astrocytes. This model provides a more physiologically relevant system by incorporating the supportive role of astrocytes in maintaining BBB integrity.

Experimental Workflow: In Vitro BBB Assay

in_vitro_workflow cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Analysis A1 Seed Astrocytes on bottom of Transwell plate A2 Seed Brain Endothelial Cells on Transwell insert A1->A2 A3 Co-culture to form a monolayer and establish tight junctions A2->A3 A4 Measure Transendothelial Electrical Resistance (TEER) to confirm barrier integrity A3->A4 B1 Add this compound to the apical (blood) side A4->B1 If TEER is optimal B2 Incubate for defined time points (e.g., 30, 60, 120 min) B1->B2 B3 Collect samples from apical and basolateral (brain) compartments B2->B3 C1 Quantify this compound concentration in all samples using LC-MS/MS B3->C1 C2 Calculate the apparent permeability coefficient (Papp) C1->C2

Caption: Workflow for the in vitro BBB permeability assay.

Materials and Reagents
  • Human Brain Microvascular Endothelial Cells (hBMECs)

  • Human Astrocytes

  • Transwell inserts (e.g., 0.4 µm pore size) and companion plates

  • Appropriate cell culture media and supplements

  • This compound

  • Lucifer yellow as a marker for paracellular permeability

  • High-quality solvents for LC-MS/MS analysis

Experimental Procedure
  • Cell Culture and Co-culture Setup:

    • Culture hBMECs and astrocytes according to the supplier's recommendations.

    • Seed astrocytes on the bottom of the Transwell companion plate.

    • Seed hBMECs on the apical side of the Transwell inserts.

    • Co-culture the cells for 5-7 days to allow for the formation of a tight monolayer.

  • Barrier Integrity Assessment:

    • Measure the Transendothelial Electrical Resistance (TEER) daily using an EVOM2 epithelial voltohmmeter. A stable and high TEER value (e.g., >150 Ω·cm²) indicates a well-formed barrier.

    • Confirm low paracellular permeability by measuring the flux of Lucifer yellow across the monolayer.

  • Permeability Assay:

    • On the day of the experiment, replace the medium in both compartments with a transport buffer (e.g., HBSS).

    • Add this compound to the apical chamber at final concentrations of 1, 5, and 10 µM.

    • At time points of 30, 60, and 120 minutes, collect samples from both the apical and basolateral chambers.

    • Immediately analyze the samples or store them at -80°C until analysis by LC-MS/MS.

Data Presentation: In Vitro Permeability of this compound
Concentration (µM)Time (min)Apical Concentration (ng/mL)Basolateral Concentration (ng/mL)Apparent Permeability (Papp) (10⁻⁶ cm/s)
130
160
1120
530
560
5120
1030
1060
10120

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

  • dQ/dt is the rate of appearance of this compound in the basolateral chamber.

  • A is the surface area of the Transwell membrane.

  • C₀ is the initial concentration of this compound in the apical chamber.

In Vivo Blood-Brain Barrier Penetration Protocol

This protocol describes an in vivo study in mice to determine the brain-to-plasma concentration ratio of this compound, a key indicator of BBB penetration.

Experimental Workflow: In Vivo BBB Study

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_sample_processing_analysis Sample Processing and Analysis A1 Acclimatize male C57BL/6 mice for 1 week A2 Divide mice into groups for different time points A1->A2 B1 Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection A2->B1 B2 At specified time points (e.g., 0.5, 1, 2, 4 hours), collect blood via cardiac puncture B1->B2 Time course B3 Perfuse brain with saline to remove blood B2->B3 C1 Separate plasma from blood B2->C1 B4 Harvest whole brain B3->B4 C2 Homogenize brain tissue B4->C2 C3 Quantify this compound in plasma and brain homogenate using LC-MS/MS C1->C3 C2->C3 C4 Calculate Brain-to-Plasma Ratio (Kp) C3->C4

Caption: Workflow for the in vivo BBB penetration study.

Materials and Reagents
  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for dosing (e.g., 2.8% DMSO in saline)[8]

  • Anesthetics (e.g., isoflurane)

  • Saline for perfusion

  • Equipment for blood collection, brain homogenization, and centrifugation

Experimental Procedure
  • Animal Dosing:

    • Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection. This dose has been shown to be effective in vivo.[9]

    • A vehicle control group should be included.

  • Sample Collection:

    • At designated time points (e.g., 0.5, 1, 2, and 4 hours post-dose), anesthetize the mice.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately perfuse the brain with ice-cold saline through the left ventricle until the liver is clear to remove blood from the brain vasculature.

    • Harvest the whole brain and record its weight.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

    • Store all plasma and brain homogenate samples at -80°C until analysis.

Data Presentation: In Vivo Brain and Plasma Concentrations of this compound
Time (hours)Plasma Concentration (ng/mL)Brain Concentration (ng/g)Brain-to-Plasma Ratio (Kp)
0.5
1.0
2.0
4.0

The Brain-to-Plasma Ratio (Kp) is calculated as: Kp = Cbrain / Cplasma Where:

  • Cbrain is the concentration of this compound in the brain homogenate.

  • Cplasma is the concentration of this compound in the plasma.

Analytical Method: Quantification of this compound by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in biological matrices.

Sample Preparation
  • Plasma: Protein precipitation with acetonitrile (B52724).

  • Brain Homogenate: Homogenization followed by protein precipitation or solid-phase extraction.

Liquid Chromatography
  • Column: A C18 reversed-phase column is suitable for the separation of small molecules like this compound.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. The precursor ion (the molecular weight of this compound) and a specific product ion will need to be determined.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's ability to penetrate the blood-brain barrier. The combination of in vitro and in vivo methods will yield complementary data on the permeability and brain accumulation of the compound. This information is crucial for the continued development of this compound as a potential therapeutic agent for CNS disorders. The successful execution of these studies will provide a clear understanding of the pharmacokinetic profile of this compound in the CNS, informing dose selection for future efficacy and safety studies.

References

Application Notes and Protocols: Verifying TC-2153's Effect on STEP Substrates via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing Western blotting to verify the inhibitory effect of TC-2153 on Striatal-Enriched protein tyrosine Phosphatase (STEP) and its downstream substrates. This compound is a selective inhibitor of STEP, a brain-specific phosphatase implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease.[1][2] By inhibiting STEP, this compound has been shown to increase the phosphorylation of its key substrates, including ERK1/2, Pyk2, and the GluN2B subunit of the NMDA receptor, thereby reversing cognitive deficits in preclinical models.[3][4]

Data Presentation

The following table summarizes the expected quantitative changes in the phosphorylation of STEP substrates following treatment with this compound, as demonstrated in neuronal cultures and in vivo studies.[3][5]

SubstratePhosphorylation SiteTreatmentExpected Fold Change (vs. Vehicle)Reference
GluN2BTyr1472This compound (in vitro)~1.3 - 1.7[3][5]
Pyk2Tyr402This compound (in vitro)~1.5 - 1.8[3][5]
ERK1/2Tyr204/187This compound (in vitro)~1.7 - 2.5[3][5]
GluN2BTyr1472This compound (in vivo)~1.7[5]
Pyk2Tyr402This compound (in vivo)~1.8[5]
ERK1/2Tyr204/187This compound (in vivo)~2.5[5]

Signaling Pathway and Experimental Overview

The diagrams below illustrate the signaling pathway of STEP and the general workflow for the Western blot protocol.

STEP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular GluN2B GluN2B This compound This compound STEP STEP This compound->STEP Inhibits p-GluN2B p-GluN2B (Tyr1472) STEP->p-GluN2B Dephosphorylates p-Pyk2 p-Pyk2 (Tyr402) STEP->p-Pyk2 Dephosphorylates p-ERK1/2 p-ERK1/2 (Tyr204/187) STEP->p-ERK1/2 Dephosphorylates p-GluN2B->GluN2B Pyk2 Pyk2 p-Pyk2->Pyk2 Downstream Signaling Downstream Signaling p-Pyk2->Downstream Signaling ERK1/2 ERK1/2 p-ERK1/2->ERK1/2 p-ERK1/2->Downstream Signaling

Caption: STEP signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A Cell/Tissue Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation (p-Substrate, Total Substrate, Loading Control) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis & Quantification I->J

Caption: General workflow for Western blot analysis.

Experimental Protocols

This section details the methodologies for cell culture treatment, protein extraction, and Western blotting to assess the effect of this compound.

Materials and Reagents
  • Cell Culture: Primary cortical neurons or a suitable neuronal cell line.

  • This compound: (8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride)

  • Lysis Buffer: RIPA buffer or a similar buffer containing detergents. It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors immediately before use.[6]

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE reagents: Acrylamide solutions, SDS, Tris-HCl, TEMED, APS.

  • Transfer Buffer: Tris, Glycine, Methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST). For phospho-protein detection, BSA is recommended to avoid high background.[7]

  • Primary Antibodies:

    • Rabbit anti-phospho-GluN2B (Tyr1472)

    • Rabbit anti-GluN2B

    • Rabbit anti-phospho-Pyk2 (Tyr402)

    • Rabbit anti-Pyk2

    • Rabbit anti-phospho-ERK1/2 (Tyr204/187)

    • Rabbit anti-ERK1/2

    • Mouse anti-GAPDH or β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: ECL substrate.[8][9]

Cell Treatment
  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line and maintain in appropriate culture conditions until ready for treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 0.05, 0.1, 1, and 10 µM).[3]

  • Treatment: Replace the culture medium with the medium containing this compound or vehicle (DMSO) and incubate for 1 hour.[3]

Protein Extraction
  • Cell Lysis (Adherent Cells):

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[10]

    • Aspirate the PBS and add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish.[6][11]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

    • Incubate on ice for 30 minutes with occasional vortexing.[11]

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[10]

    • Carefully transfer the supernatant (containing the soluble protein) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. This is essential for equal loading of protein in the subsequent steps.

Western Blotting
  • Sample Preparation:

    • Based on the protein concentration, normalize the volume of each lysate to contain the same amount of protein (typically 10-50 µg per lane).[6]

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a polyacrylamide gel.

    • Run the gel according to standard procedures to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[12]

  • Blocking:

    • After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation:

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[12]

  • Final Washes:

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[8]

    • Capture the chemiluminescent signal using a CCD camera-based imager.[12]

  • Stripping and Reprobing (Optional):

    • To probe for total protein or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-blocked and reprobed with the next primary antibody.

Data Analysis
  • Quantification: Use image analysis software to measure the band intensity for the phosphorylated protein, the total protein, and the loading control (e.g., GAPDH or β-actin).

  • Normalization: Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band. Further normalize this ratio to the loading control to account for any variations in protein loading.

  • Comparison: Compare the normalized phosphorylation levels in the this compound-treated samples to the vehicle-treated control to determine the fold change in phosphorylation.

References

Troubleshooting & Optimization

troubleshooting TC-2153 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the STEP inhibitor, TC-2153.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A concentration of 100 mg/mL in DMSO is achievable, though this requires sonication to fully dissolve the compound.[1] It is critical to use anhydrous, high-purity DMSO, as the compound's solubility can be significantly impacted by absorbed water.[1][2]

Q2: My this compound is not fully dissolving in DMSO. What can I do?

A2: If you are encountering solubility issues with this compound in DMSO, consider the following troubleshooting steps:

  • Ensure DMSO Quality: Use fresh, anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and water contamination can reduce solubility.[1][2]

  • Apply Sonication: As recommended, use an ultrasonic bath to aid dissolution.[1]

  • Gentle Warming: Gently warm the solution to 37°C. However, avoid excessive heat, which could potentially degrade the compound.[2]

  • Vortex Vigorously: Ensure the solution is mixed thoroughly by vortexing.

  • Check Concentration: You may be attempting to prepare a stock solution that exceeds the solubility limit. Try preparing a slightly more dilute stock solution.

Q3: How should I prepare this compound for in vivo animal studies?

A3: For intraperitoneal (i.p.) injection in mice, a commonly used vehicle is saline containing a low percentage of DMSO. A specific formulation that has been successfully used is 10 mg/kg of this compound in a vehicle of 2.8% DMSO in saline.[3][4] It is recommended to prepare this working solution fresh on the day of use.[5]

Q4: I observed precipitation when diluting my DMSO stock of this compound into aqueous buffer for my in vitro assay. How can I prevent this?

A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:

  • Minimize Final DMSO Concentration: While diluting your stock, ensure the final concentration of DMSO in your assay medium is kept low, typically below 1%, to avoid solvent effects on the biological system.[6]

  • Pre-warm the Buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help maintain solubility.

  • Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that are prone to precipitation.

Q5: What are the recommended storage conditions and stability for this compound solutions?

A5: The stability of this compound depends on the solvent and storage temperature:

  • Solid Form: Store the solid compound at -20°C, sealed and protected from moisture.[5]

  • DMSO Stock Solutions: Aliquot your high-concentration DMSO stock into single-use vials to avoid repeated freeze-thaw cycles. These can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[5]

  • Aqueous Solutions: this compound has been shown to be stable in water and pH 7.0 imidazole (B134444) buffer for at least one hour at room temperature.[7] For longer-term experiments, it is advisable to prepare fresh aqueous solutions. For in vivo studies, working solutions should be prepared fresh daily.[5]

Data Presentation

Table 1: Solubility and Stock Solution Parameters for this compound

ParameterValueSolvent/VehicleNotes
In Vitro Stock Concentration 100 mg/mL (280.99 mM)DMSORequires sonication; use of new, anhydrous DMSO is recommended.[1]
In Vitro Working Concentration 0.1 µM - 10 µMCell Culture MediaFinal DMSO concentration should be kept low (e.g., <0.1%).[7][8]
In Vivo Dosage (mice) 10 mg/kg - 20 mg/kg2.8% DMSO in saline (i.p.)Prepare fresh daily.[3][4]

Table 2: Stability of this compound Solutions

Solution TypeStorage TemperatureDurationNotes
DMSO Stock-80°C6 monthsSealed, away from moisture.[5]
DMSO Stock-20°C1 monthSealed, away from moisture.[5]
Aqueous Buffer (pH 7.0)Room TemperatureAt least 1 hourConfirmed by 19F-NMR.[7]
In vivo working solutionRoom TemperatureUse same dayRecommended practice.[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder accurately.

    • Calculate the required volume of DMSO to achieve a 100 mg/mL concentration.

    • Add the DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • Place the vial in a sonicator bath and sonicate until the compound is fully dissolved. This may take several minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use, airtight vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of this compound for In Vivo Intraperitoneal (i.p.) Injection

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Sterile saline (0.9% NaCl)

    • Sterile, pyrogen-free laboratory ware

  • Procedure:

    • Calculate the total volume of the final dosing solution needed based on the number of animals and the dose volume (e.g., 10 µL/g body weight).

    • Calculate the volume of the this compound DMSO stock required to achieve the target dose (e.g., 10 mg/kg).

    • Prepare the vehicle by mixing DMSO and sterile saline to achieve a final DMSO concentration of 2.8%. For example, to make 1 mL of vehicle, add 28 µL of DMSO to 972 µL of sterile saline.

    • Add the calculated volume of the this compound DMSO stock to the appropriate volume of sterile saline to achieve the final desired concentration and a final DMSO concentration of 2.8%.

    • Vortex the solution thoroughly to ensure it is homogenous.

    • Administer the freshly prepared solution to the animals via intraperitoneal injection.

Visualizations

STEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN2B) Glutamate->NMDA_Receptor Activates pGluN2B p-GluN2B (Active) NMDA_Receptor:s->pGluN2B Phosphorylation TC2153 This compound STEP STEP (PTPN5) TC2153->STEP Inhibits pERK p-ERK1/2 (Active) STEP->pERK Dephosphorylates pPyk2 p-Pyk2 (Active) STEP->pPyk2 Dephosphorylates STEP->pGluN2B Dephosphorylates ERK ERK1/2 ERK->pERK Phosphorylation Pyk2 Pyk2 Pyk2->pPyk2 Phosphorylation Synaptic_Plasticity Synaptic Plasticity & Cognitive Function pERK->Synaptic_Plasticity pPyk2->Synaptic_Plasticity pGluN2B->Synaptic_Plasticity

Caption: this compound inhibits STEP, preventing dephosphorylation of key synaptic proteins.

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_application Application weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso sonicate 3. Vortex & Sonicate add_dmso->sonicate aliquot 4. Aliquot & Store at -80°C sonicate->aliquot thaw 5. Thaw Stock Solution aliquot->thaw dilute 6. Dilute in Assay Buffer or Vehicle thaw->dilute mix 7. Mix Thoroughly dilute->mix use 8. Use Immediately mix->use invitro In Vitro Assay (e.g., cell culture) use->invitro invivo In Vivo Study (e.g., i.p. injection) use->invivo

Caption: Workflow for preparing this compound solutions for experimental use.

References

how to address off-target effects of TC-2153 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of TC-2153, a selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP). This guide focuses on addressing potential off-target effects to ensure accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP).[1][2] It functions by forming a reversible covalent bond with the catalytic cysteine residue within the active site of STEP.[3][4][5] This inhibition leads to an increase in the tyrosine phosphorylation of STEP substrates, including ERK1/2, Pyk2, and the GluN2B subunit of the NMDA receptor.[3][4][5][6]

Q2: What are the known on-target effects of this compound?

The primary on-target effect of this compound is the inhibition of STEP, which leads to increased phosphorylation of its downstream targets. This has been shown to restore synaptic function and improve cognitive deficits in preclinical models of Alzheimer's disease.[2][3][4][5][7] In cultured neurons, this compound treatment increases the tyrosine phosphorylation of STEP substrates.[3][4][6]

Q3: What are the potential off-target effects of this compound?

While this compound is reported to be highly selective for STEP, some studies have indicated potential off-target effects, particularly at higher concentrations.[3][4] These include:

  • Inhibition of other phosphatases: At high concentrations (e.g., 10 µM), an "inverted-U" dose-response curve has been observed, suggesting possible effects on other protein tyrosine phosphatases (PTPs).[4]

  • Modulation of neuronal excitability: this compound has been shown to decrease the hyperpolarization-activated current (Ih) in hippocampal neurons, a mechanism that appears to be independent of STEP inhibition.[8]

  • Effects on serotonergic signaling: this compound may decrease the mRNA levels of MAOA and 5-HT1A receptors and inhibit 5-HT2A receptor-mediated signaling.[1]

Troubleshooting Guide

This section provides guidance for addressing specific issues that may arise during experiments with this compound.

Issue 1: Unexpected or inconsistent results at high concentrations.

Possible Cause: Off-target effects of this compound may become more prominent at higher concentrations. The observed "inverted-U" dose-response suggests that concentrations around 10 µM might inhibit other PTPs, leading to confounding results.[4]

Troubleshooting Steps:

  • Dose-Response Optimization: Perform a thorough dose-response study to identify the optimal concentration range for STEP inhibition with minimal off-target effects. Start with concentrations closer to the reported IC50 for STEP (24.6 nM) and titrate upwards.[3][4][5]

  • Use a STEP Knockout (KO) Model: The most definitive control is to perform experiments in parallel with STEP KO cells or animals.[3][4][5][6] If the effect of this compound persists in the absence of STEP, it is likely an off-target effect.

  • Monitor Phosphorylation of Non-STEP Substrates: Assess the phosphorylation status of known substrates of other highly homologous PTPs. An increase in their phosphorylation could indicate off-target activity.

Issue 2: Observed changes in neuronal firing and excitability that do not correlate with known STEP substrate phosphorylation.

Possible Cause: this compound can directly modulate neuronal excitability by reducing the hyperpolarization-activated current (Ih), an effect that may be independent of STEP.[8]

Troubleshooting Steps:

  • Electrophysiological Characterization: When investigating the effects of this compound on neuronal activity, directly measure Ih currents to determine if the compound is affecting this parameter in your experimental system.[8]

  • Pharmacological Controls: Use a known Ih blocker (e.g., ZD7288) as a positive control to compare the electrophysiological effects with those of this compound.

  • STEP KO Control: As with other potential off-target effects, testing in STEP KO neurons can help to dissect the STEP-dependent versus independent effects on neuronal excitability.

Issue 3: Alterations in serotonergic signaling pathways.

Possible Cause: this compound has been reported to influence the expression of MAOA and serotonin (B10506) receptors, as well as inhibit 5-HT2A receptor signaling.[1]

Troubleshooting Steps:

  • Receptor Binding Assays: If your research involves the serotonergic system, consider performing receptor binding assays to determine if this compound directly interacts with serotonin receptors.

  • Functional Serotonergic Assays: Utilize functional assays specific to the serotonin pathways under investigation to confirm if the observed effects are consistent with the reported modulatory activities of this compound.

  • Co-treatment with Receptor Antagonists: In functional studies, co-administering specific serotonin receptor antagonists can help to isolate the effects of this compound on STEP from its effects on the serotonergic system.

Data Presentation

Table 1: In Vitro and In Vivo Concentrations and Effects of this compound

ParameterConcentration/DoseObserved EffectReference
IC50 for STEP 24.6 nMInhibition of STEP activity in vitro.[3][4][5]
Neuronal Culture 0.1 - 1 µMIncreased tyrosine phosphorylation of STEP substrates (GluN2B, Pyk2, ERK1/2).[3][4][6]
Neuronal Culture 10 µMPotential off-target effects on other PTPs.[4]
In Vivo (mice) 10 mg/kg (i.p.)Increased phosphorylation of ERK1/2 and Pyk2 in the frontal cortex and hippocampus.[3][4][6]
In Vivo (mice) 10 mg/kg (p.o.)Inhibition of 5-HT2A receptor functional activity.[1]
In Vivo (mice) 20 mg/kg (i.p., daily for 7 days)Antidepressant-like effects.[1]

Experimental Protocols

Protocol 1: Validation of this compound On-Target Effects in Cell Culture
  • Cell Culture: Culture wild-type (WT) and STEP knockout (KO) cortical neurons.

  • Treatment: Treat both WT and STEP KO cultures with vehicle (e.g., 0.1% DMSO), this compound (at various concentrations, e.g., 0.1 µM, 1 µM, 10 µM), or a general phosphatase inhibitor (e.g., sodium orthovanadate, 1 mM) for 1 hour.[3][4][6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against phosphorylated and total forms of STEP substrates (e.g., p-ERK1/2, total ERK1/2, p-GluN2B, total GluN2B, p-Pyk2, total Pyk2) and a loading control (e.g., GAPDH).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize bands and quantify the phosphorylation levels, normalizing to the total protein and loading control.

  • Expected Outcome: A significant increase in the phosphorylation of STEP substrates should be observed in WT cells treated with this compound, but not in STEP KO cells, confirming the on-target activity of the compound.

Visualizations

STEP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GluN2B GluN2B (NMDA Receptor) Synaptic_Plasticity Synaptic Plasticity Cognitive Function GluN2B->Synaptic_Plasticity STEP STEP STEP->GluN2B Dephosphorylates ERK ERK1/2 STEP->ERK Dephosphorylates Pyk2 Pyk2 STEP->Pyk2 Dephosphorylates ERK->Synaptic_Plasticity Pyk2->Synaptic_Plasticity TC2153 This compound TC2153->STEP Inhibits

Caption: The STEP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis This compound affects Protein X dose_response Perform Dose-Response in WT Cells start->dose_response optimal_conc Identify Optimal Concentration dose_response->optimal_conc parallel_exp Parallel Experiment: WT vs. STEP KO Cells optimal_conc->parallel_exp treatment Treat with Vehicle and this compound parallel_exp->treatment analysis Analyze Effect on Protein X treatment->analysis interpretation Interpret Results analysis->interpretation on_target Conclusion: On-Target Effect interpretation->on_target Effect absent in KO off_target Conclusion: Off-Target Effect interpretation->off_target Effect persists in KO

Caption: Workflow for validating the on-target effects of this compound.

Troubleshooting_Logic start Unexpected Experimental Outcome with this compound check_conc Is the concentration > 1 µM? start->check_conc is_electrophys Are you measuring neuronal excitability? check_conc->is_electrophys No high_conc_action Consider off-target PTP inhibition. Perform dose-response and use STEP KO controls. check_conc->high_conc_action Yes is_serotonin Does the experiment involve serotonergic pathways? is_electrophys->is_serotonin No electrophys_action Consider direct modulation of Ih channels. Measure Ih and use specific channel blockers. is_electrophys->electrophys_action Yes serotonin_action Consider effects on 5-HT receptors/MAOA. Use receptor antagonists and binding assays. is_serotonin->serotonin_action Yes on_target_action Focus on STEP-dependent mechanisms. is_serotonin->on_target_action No

Caption: A logic diagram for troubleshooting unexpected results with this compound.

References

Technical Support Center: TC-2153 & Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using TC-2153 in neuronal cell cultures. While this compound is reported to have low acute toxicity, this guide addresses potential experimental challenges and provides troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, or 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP).[1][2][3] STEP is a neuron-specific phosphatase that negatively regulates synaptic strengthening by dephosphorylating key signaling proteins. By inhibiting STEP, this compound enhances the phosphorylation of STEP substrates, which can have neuroprotective and cognitive-enhancing effects. The mechanism involves the formation of a reversible covalent bond with a cysteine residue in the catalytic site of STEP.[3][4]

Q2: Is this compound toxic to neuronal cell cultures?

Current research indicates that this compound has a low toxicity profile in neuronal cell cultures. Studies have shown no significant neuronal cell death, as measured by lactate (B86563) dehydrogenase (LDH) release, even at concentrations as high as 100 µM for up to 48 hours.[5][6] In vivo studies also report a low level of acute toxicity, with an LD50 greater than 1000 mg/kg.[1]

Q3: What are the expected effects of this compound on neuronal cell cultures?

This compound is expected to increase the tyrosine phosphorylation of STEP substrates.[3][4] Key substrates include:

  • GluN2B subunit of the NMDA receptor: Increased phosphorylation at Tyr1472.[1][4]

  • ERK1/2 (Extracellular signal-regulated kinase): Increased phosphorylation at Tyr204/Tyr187.[1][4]

  • Pyk2 (Proline-rich tyrosine kinase 2): Increased phosphorylation at Tyr402.[4]

Functionally, in cultured hippocampal neurons, this compound has been shown to decrease action potential firing rates and reduce hyperpolarization-activated current (Ih).[1]

Q4: I am observing what appears to be toxicity in my neuronal cultures after treatment with this compound. What could be the cause?

While direct toxicity from this compound is unlikely based on current data, several factors could contribute to apparent toxicity:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance of your specific neuronal cell type. A vehicle control is crucial.

  • Compound Purity and Stability: Verify the purity of your this compound lot. Degradation of the compound could potentially lead to cytotoxic byproducts.

  • Secondary Effects of STEP Inhibition: In certain sensitive neuronal models or under specific experimental conditions, the downstream effects of prolonged STEP inhibition might lead to cellular stress.

  • Culture Health: Pre-existing issues with cell culture health (e.g., contamination, nutrient depletion, high density) can be exacerbated by any experimental manipulation.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot unexpected results when using this compound in neuronal cell cultures.

Issue 1: Decreased Cell Viability or Signs of Apoptosis
Potential Cause Troubleshooting Step Experimental Protocol
Solvent Toxicity Run a vehicle control with the same concentration of solvent used to dissolve this compound.Prepare a dilution series of your solvent in culture medium and treat cells for the same duration as your experiment. Assess viability using an MTT or LDH assay.
Compound Degradation Use a fresh stock of this compound. If possible, verify the integrity of the compound using analytical methods.Prepare fresh solutions of this compound for each experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.
Pre-existing Poor Culture Health Carefully inspect cultures for signs of stress (e.g., debris, abnormal morphology) before treatment. Ensure optimal culture conditions.Plate cells at the recommended density. Regularly change the medium and monitor for any signs of contamination.
Off-Target Effects (Unlikely) Perform a dose-response curve to determine if the effect is concentration-dependent.Treat cultures with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and assess cell viability at different time points.
Issue 2: Unexpected Electrophysiological or Signaling Readouts
Potential Cause Troubleshooting Step Experimental Protocol
Incorrect Concentration Verify calculations for dilutions and ensure accurate pipetting.Prepare a fresh dilution series and re-run the experiment.
Inappropriate Time Point The observed effect may be transient. Perform a time-course experiment.Treat cells with this compound and perform measurements at multiple time points (e.g., 1, 3, 6, 12, 24, 48 hours).
Cell Type Specific Responses The effects of this compound may vary between different neuronal cell types.If possible, repeat the experiment in a different neuronal cell line or primary culture to see if the effect is consistent.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Efficacy and Toxicity of this compound

ParameterValueCell TypeReference
IC50 (STEP Inhibition) 24.6 nMRecombinant STEP[3][4]
Effective Concentration (↑ pGluN2B) 1-10 µMPrimary Cortical Neurons[1]
Effective Concentration (↑ pERK1/2) 1-10 µMPrimary Cortical Neurons[1]
Toxicity (LDH Assay) No significant effect up to 100 µM for 48hCortical Cultures[5]

Table 2: In Vivo Efficacy and Toxicity of this compound

ParameterValueSpeciesReference
Effective Dose (Cognitive Improvement) 10 mg/kgMouse (3xTg-AD)[1]
Acute Toxicity (LD50) >1000 mg/kgMouse[1]

Key Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Plating: Plate neuronal cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and differentiate.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1, 10, 100 µM), a vehicle control (e.g., 0.1% DMSO), and positive controls for toxicity (e.g., 100 µM Glutamate, 0.15% Triton-X-100).[5][6]

  • Incubation: Incubate the plate for the desired time points (e.g., 1, 3, 24, 48 hours).[5][6]

  • Sample Collection: Carefully collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves a 30-minute coupled enzymatic reaction.[5][6]

  • Data Analysis: Measure the absorbance of the formazan (B1609692) product. The amount of color formed is proportional to the number of lysed cells.[6]

Protocol 2: Western Blot for Phosphorylated STEP Substrates

This protocol assesses the effect of this compound on the phosphorylation of its downstream targets.

  • Cell Treatment: Treat cultured neurons with this compound (e.g., 1-10 µM) or vehicle for a specified duration (e.g., 1 hour).[1][4]

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).

    • Incubate with primary antibodies against phosphorylated and total forms of STEP substrates (e.g., p-GluN2B Tyr1472, GluN2B, p-ERK1/2, ERK1/2).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

STEP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects NMDA_R NMDA Receptor (GluN2B) Synaptic_Plasticity Synaptic Plasticity Cognitive Function NMDA_R->Synaptic_Plasticity Contributes to STEP STEP STEP->NMDA_R Dephosphorylates (Tyr1472) pERK p-ERK1/2 STEP->pERK Dephosphorylates TC2153 This compound TC2153->STEP Inhibits ERK ERK1/2 ERK->pERK Phosphorylation pERK->Synaptic_Plasticity Promotes

Caption: this compound inhibits STEP, leading to increased phosphorylation of its substrates.

Toxicity_Troubleshooting_Workflow Start Observed Neuronal Cell Death/Stress Check_Vehicle Run Vehicle Control (Solvent Only) Start->Check_Vehicle Vehicle_Toxic Is Vehicle Toxic? Check_Vehicle->Vehicle_Toxic Optimize_Solvent Optimize Solvent Type and Concentration Vehicle_Toxic->Optimize_Solvent Yes Check_Culture Assess Baseline Culture Health Vehicle_Toxic->Check_Culture No Culture_Healthy Is Culture Healthy? Check_Culture->Culture_Healthy Improve_Culture Improve Culture Technique Culture_Healthy->Improve_Culture No Dose_Response Perform this compound Dose-Response Culture_Healthy->Dose_Response Yes Toxicity_Confirmed Toxicity Confirmed (Unexpected) Dose_Response->Toxicity_Confirmed Yes No_Toxicity No Toxicity Observed (As Expected) Dose_Response->No_Toxicity No

Caption: A logical workflow for troubleshooting unexpected toxicity in cell cultures.

References

Navigating TC-2153 Experiments: A Guide to Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving the STEP inhibitor, TC-2153. Inconsistent results can be a significant hurdle in research; this resource aims to address common issues through detailed FAQs, troubleshooting guides, and standardized protocols to ensure the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP).[1] It functions by forming a reversible covalent bond with the catalytic cysteine residue within the active site of STEP.[1] This inhibition prevents STEP from dephosphorylating its downstream targets, leading to an increase in the tyrosine phosphorylation of key signaling proteins such as ERK1/2, Pyk2, and the NMDA receptor subunit GluN2B.[1]

Q2: My this compound solution appears to have precipitated. What should I do?

A2: Precipitation is a common issue with small molecule inhibitors. This compound is soluble in DMSO at high concentrations (e.g., 100 mg/mL). For aqueous solutions, its solubility is more limited. It is highly recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration in your cell culture or assay is low (typically below 0.5%) to avoid solvent-induced artifacts. If you observe precipitation in your working solution, try preparing a fresh dilution from your DMSO stock. For long-term storage, stock solutions in DMSO should be kept at -80°C.

Q3: I am observing high variability between my experimental replicates. What are the potential causes?

A3: High variability can stem from several sources in cell-based assays. Key factors to consider include:

  • Cell Culture Conditions: Ensure consistency in cell density at the time of treatment, passage number, and media composition. Over-confluent or starved cells may respond differently to treatment.

  • Compound Handling: Inconsistent thawing of stock solutions, improper mixing of dilutions, or repeated freeze-thaw cycles of the stock can alter the effective concentration of this compound.

  • Assay Protocol: Variations in incubation times, reagent addition, or plate reading can all contribute to variability.

Q4: The potency (IC50) of this compound in my cell-based assay is different from the published biochemical assay values. Why?

A4: Discrepancies between biochemical and cell-based IC50 values are common. Several factors can contribute to this:

  • Cell Permeability: The compound may have difficulty crossing the cell membrane, leading to a lower intracellular concentration.

  • Efflux Pumps: Cells can actively transport the inhibitor out, reducing its effective concentration at the target.

  • Protein Binding: this compound may bind to other cellular proteins, reducing the amount available to inhibit STEP.

  • Inhibitor Stability: The compound may be metabolized by the cells over the course of the experiment.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound Treatment

This is a frequent challenge that can often be resolved by systematically evaluating your experimental workflow.

Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the DMSO stock at -80°C for long-term stability (up to 6 months). For shorter periods, -20°C is acceptable (up to 1 month).[1]
Incorrect Dosing Verify the final concentration of this compound in your assay. Ensure accurate serial dilutions and proper mixing. Published studies have used concentrations ranging from 0.1 µM to 10 µM for treating neuronal cultures for 1 hour.[2]
Cell Line Variability Ensure your cell line expresses STEP. Use a consistent cell passage number for all experiments, as cellular characteristics can change over time in culture.
Suboptimal Assay Conditions Optimize the treatment duration. A 1-hour incubation has been shown to be effective in neuronal cultures.[2] Ensure your vehicle control (DMSO) is at the same final concentration as your treated samples and is not causing a biological effect.
Issue 2: High Background or Off-Target Effects

Distinguishing on-target from off-target effects is critical for accurate data interpretation.

Potential Cause Troubleshooting Step
Compound Aggregation Visually inspect your highest concentration wells for any signs of precipitation. High concentrations of small molecules can sometimes form aggregates that lead to non-specific effects.
Non-Specific Binding Reduce the concentration of this compound. If the effect persists at lower, more specific concentrations, it is more likely to be on-target.
Cellular Toxicity Although studies have shown no significant toxicity in cortical cultures even at 100 µM, it is good practice to perform a cell viability assay (e.g., LDH or MTT assay) at the concentrations used in your experiments to rule out toxicity-induced artifacts.
Confirmation of On-Target Effect To confirm that the observed effect is due to STEP inhibition, consider using a negative control, such as a structurally similar but inactive analog of this compound, if available. Alternatively, using siRNA to knock down STEP should phenocopy the effects of this compound treatment.

Experimental Protocols

Protocol: In Vitro Treatment of Neuronal Cultures with this compound

This protocol provides a general guideline for treating cultured neurons to assess the effect of this compound on STEP signaling.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Cultured neuronal cells (e.g., primary cortical or hippocampal neurons)

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for downstream analysis (e.g., Western blotting)

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Cell Plating:

    • Plate neuronal cells at a consistent density in multi-well plates suitable for your downstream analysis.

    • Allow cells to adhere and grow to the desired confluency.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Prepare a vehicle control solution containing the same final concentration of DMSO as your highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 1 hour at 37°C).

  • Cell Lysis and Downstream Analysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Collect the cell lysates and proceed with your downstream analysis, such as Western blotting to detect changes in the phosphorylation of STEP substrates (e.g., p-ERK1/2, p-Pyk2, p-GluN2B).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published literature.

Parameter Value Context Reference
IC50 24.6 nMIn vitro biochemical assay against STEP[1]
In Vitro Effective Concentration 0.1 - 10 µMTreatment of neuronal cultures for 1 hour[2]
In Vivo Dosage 10 mg/kg (i.p.)Treatment in mice[1]
Toxicity No significant LDH release up to 100 µMIn cortical cultures

Visualizations

TC2153_Signaling_Pathway cluster_substrates STEP Substrates TC2153 This compound STEP STEP (PTPN5) TC2153->STEP Inhibits ERK p-ERK1/2 STEP->ERK Dephosphorylates Pyk2 p-Pyk2 STEP->Pyk2 GluN2B p-GluN2B STEP->GluN2B Synaptic_Plasticity Synaptic Plasticity & Cognitive Function ERK->Synaptic_Plasticity Pyk2->Synaptic_Plasticity GluN2B->Synaptic_Plasticity

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound 1. Verify Compound Integrity - Fresh dilutions? - Proper storage? Start->Check_Compound Check_Cells 2. Assess Cell Culture - Consistent passage? - Healthy morphology? - STEP expression? Check_Compound->Check_Cells No Solution_Compound Prepare fresh stock and working solutions. Check_Compound->Solution_Compound Yes Check_Protocol 3. Review Protocol - Correct concentration? - Consistent timing? - Vehicle control ok? Check_Cells->Check_Protocol No Solution_Cells Standardize cell culture practices. Check_Cells->Solution_Cells Yes Check_Assay 4. Evaluate Assay Readout - High background? - Off-target effects? Check_Protocol->Check_Assay No Solution_Protocol Optimize concentration and incubation time. Check_Protocol->Solution_Protocol Yes Solution_Assay Perform toxicity assays and use controls. Check_Assay->Solution_Assay Yes End Consistent Results Check_Assay->End No Solution_Compound->Check_Cells Solution_Cells->Check_Protocol Solution_Protocol->Check_Assay Solution_Assay->End

References

Technical Support Center: Improving the In Vivo Delivery and Efficacy of TC-2153

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing TC-2153, a selective inhibitor of the striatal-enriched protein tyrosine phosphatase (STEP), in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your studies.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during the formulation, administration, and assessment of this compound in vivo.

Formulation and Administration

Q1: My this compound is not dissolving properly in the vehicle. What should I do?

A1: this compound has reasonable solubility in aqueous solutions, but challenges can arise, especially at higher concentrations. The most commonly used and validated vehicle for in vivo administration is a solution of 2.8% DMSO in saline.[1][2] If you are experiencing solubility issues, consider the following:

  • Vehicle Preparation: Ensure the DMSO is of high purity and the saline is sterile. Prepare the vehicle by first dissolving the this compound in 100% DMSO and then bringing it to the final volume with saline. Gentle warming and vortexing can aid dissolution.

  • Alternative Formulation: For higher concentrations, a formulation of 10% DMSO in 90% (20% SBE-β-CD in Saline) has been shown to achieve a solubility of at least 2.5 mg/mL.[3]

  • Fresh Preparation: It is recommended to prepare the dosing solution fresh for each experiment to avoid potential degradation or precipitation over time.

Q2: I am observing inconsistent results between experiments. What could be the cause?

A2: Inconsistent efficacy can stem from several factors:

  • Animal-to-Animal Variability: Biological variability is inherent in in vivo studies. Ensure you have adequate sample sizes to account for this.

  • Sex Differences: The efficacy of this compound has been shown to be more pronounced in female mice in some models, such as kainic acid-induced seizures.[1][2] Consider including both sexes in your experimental design and analyzing the data accordingly. Ovariectomy has been shown to abolish the protective effect of this compound in female mice, suggesting a role for hormones in its efficacy.[1][2]

  • Timing of Administration: The timing of this compound administration relative to the experimental endpoint is critical. For acute effects, administration 3 hours prior to behavioral testing or tissue collection has been shown to be effective.[1][4]

  • Injection Quality: Ensure consistent intraperitoneal (i.p.) injections to minimize variability in absorption.

Q3: What is the optimal dose of this compound for in vivo studies?

A3: The most frequently reported effective dose for in vivo studies in mice is 10 mg/kg administered via i.p. injection.[1][4] However, it is always recommended to perform a dose-response study in your specific model to determine the optimal dose for your experimental conditions.

Efficacy and Target Engagement

Q4: I am not observing the expected downstream effects on STEP substrates. How can I troubleshoot this?

A4: A lack of effect on downstream targets of STEP, such as the phosphorylation of ERK1/2, Pyk2, and the GluN2B subunit of the NMDA receptor, could be due to several reasons:

  • Timing of Tissue Collection: The phosphorylation state of signaling proteins can be transient. The 3-hour time point post-injection has been validated for observing increased phosphorylation of STEP substrates in the brain.[4]

  • Brain Region Specificity: STEP is highly expressed in the striatum, hippocampus, and cortex. Ensure you are analyzing the correct brain regions relevant to your research question.

  • Antibody Quality: Verify the specificity and sensitivity of your antibodies for the phosphorylated and total proteins of interest.

  • Inverted U-Shaped Dose-Response: Be aware that at higher concentrations (e.g., 10 µM in vitro), this compound can exhibit an inverted U-shaped dose-response curve, potentially due to off-target effects.[4] This suggests that increasing the dose in vivo may not necessarily lead to a greater effect and could even be less effective.

Q5: Are there known off-target effects of this compound?

A5: this compound has been shown to be a selective inhibitor of STEP.[4] Studies in STEP knockout mice have demonstrated that this compound does not increase the phosphorylation of STEP substrates, indicating its specificity.[4][5] However, as with any small molecule inhibitor, the potential for off-target effects, particularly at higher concentrations, should be considered. One study noted that this compound can also inhibit 5-HT2A receptor-mediated signaling.[6]

Q6: What is the evidence that this compound crosses the blood-brain barrier?

A6: While detailed pharmacokinetic studies are not extensively published, the observed in vivo efficacy of this compound in behavioral models of cognitive function and seizure propensity provides strong evidence that it crosses the blood-brain barrier.[1][4][7][8] Furthermore, it has been suggested that a 10 µM concentration in vitro is likely equivalent to the brain concentration achieved with a 10 mg/kg i.p. injection in vivo.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Parameter Value Reference
In Vitro IC50 24.6 nM[4][9]
Effective In Vitro Concentration 1 - 10 µM[1]
Standard In Vivo Dose (mice) 10 mg/kg, i.p.[1][4]
Vehicle 2.8% DMSO in saline[1]
Acute Toxicity (LD50 in mice) >1000 mg/kg[4]

Table 1: Key Pharmacological Parameters for this compound

Model Animal This compound Dose Key Finding Reference
Alzheimer's Disease (3xTg-AD)Mouse10 mg/kg, i.p.Improved performance in Y-maze and Morris water maze[4][5]
Kainic Acid-Induced SeizuresMouse10 mg/kg, i.p.Reduced seizure severity, with a more pronounced effect in females[1][2]

Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the in vivo efficacy of this compound.

In Vivo Administration of this compound
  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound hydrochloride.

    • Prepare a vehicle of 2.8% DMSO in sterile saline.

    • First, dissolve the this compound in the appropriate volume of 100% DMSO.

    • Gradually add the saline to the DMSO-TC-2153 mixture while vortexing to reach the final concentration and a 2.8% DMSO content.

    • Ensure the final solution is clear and free of precipitation. Prepare fresh on the day of the experiment.

  • Administration:

    • Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection.

    • The typical injection volume for mice is 10 µL/g of body weight.

  • Timing:

    • For acute studies, administer this compound 3 hours before behavioral testing or tissue harvesting.

Western Blot Analysis of STEP Substrate Phosphorylation
  • Tissue Collection and Lysis:

    • At the designated time point after this compound or vehicle injection (e.g., 3 hours), euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

    • Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated forms of STEP substrates (e.g., p-ERK1/2, p-GluN2B) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins of interest and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

Y-Maze Test for Spatial Working Memory
  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.

  • Data Analysis:

    • A spontaneous alternation is defined as three consecutive entries into three different arms.

    • Calculate the percentage of spontaneous alternations as: (Number of spontaneous alternations) / (Total number of arm entries - 2) x 100.

    • An increase in the percentage of spontaneous alternations in this compound-treated animals compared to vehicle-treated controls indicates an improvement in spatial working memory.

Morris Water Maze for Spatial Learning and Memory
  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.

  • Procedure:

    • Acquisition Phase: Train the mice over several days to find the hidden platform from different starting locations.

    • Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).

  • Data Analysis:

    • Acquisition: Measure the escape latency (time to find the platform) and path length during the training days. A shorter escape latency and path length in this compound-treated animals suggest enhanced learning.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings. Increased time in the target quadrant and more platform crossings in the this compound group indicate better spatial memory.

Kainic Acid-Induced Seizure Model
  • Procedure:

    • Administer this compound (10 mg/kg, i.p.) or vehicle 3 hours prior to seizure induction.

    • Induce seizures by administering kainic acid (e.g., 30 mg/kg, i.p.).

    • Observe the mice for behavioral seizures for a set period (e.g., 2 hours) and score the seizure severity using a modified Racine scale.

  • Data Analysis:

    • Compare the seizure scores and latency to the first seizure between the this compound and vehicle groups. A reduction in seizure severity and an increase in seizure latency in the this compound group indicate an anticonvulsant effect.

Visualizations

Signaling Pathway of this compound Action

TC2153_Pathway cluster_substrates STEP Substrates TC2153 This compound STEP STEP (PTPN5) TC2153->STEP Inhibits pERK p-ERK1/2 STEP->pERK Dephosphorylates pPyk2 p-Pyk2 STEP->pPyk2 Dephosphorylates pGluN2B p-GluN2B STEP->pGluN2B Dephosphorylates Synaptic_Plasticity Synaptic Plasticity & Cognitive Function pERK->Synaptic_Plasticity pPyk2->Synaptic_Plasticity pGluN2B->Synaptic_Plasticity ERK ERK1/2 ERK->pERK Pyk2 Pyk2 Pyk2->pPyk2 GluN2B GluN2B GluN2B->pGluN2B

Caption: this compound inhibits STEP, increasing phosphorylation of its substrates.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_prep Preparation cluster_assessment Assessment Formulation This compound Formulation (e.g., 2.8% DMSO in Saline) Administration Administer this compound (10 mg/kg, i.p.) or Vehicle Formulation->Administration Animal_Groups Randomize Animal Groups (Vehicle vs. This compound) Animal_Groups->Administration Wait Wait 3 Hours Administration->Wait Behavioral Behavioral Assays (Y-Maze, MWM, Seizure Model) Wait->Behavioral Biochemical Biochemical Analysis (Western Blot for p-ERK, etc.) Wait->Biochemical Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis

Caption: Workflow for assessing this compound's in vivo efficacy.

Troubleshooting Logic for Poor In Vivo Efficacy

Caption: Troubleshooting workflow for poor this compound in vivo efficacy.

References

Technical Support Center: Optimizing TC-2153 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your TC-2153 animal studies, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP), also known as PTPN5.[1][2] STEP is a brain-specific phosphatase that negatively regulates synaptic plasticity by dephosphorylating and inactivating key signaling proteins.[3][4] By inhibiting STEP, this compound enhances the phosphorylation of STEP substrates, including ERK1/2, Fyn, Pyk2, and the glutamate (B1630785) receptor subunit GluN2B, which is critical for learning and memory.[1][2] The inhibition of STEP by this compound involves the formation of a reversible covalent bond with the catalytic cysteine residue of the enzyme.[2]

Q2: What are the most common sources of variability in animal studies involving this compound?

A2: Variability in animal studies can stem from three main areas:

  • Biological Variation: Inherent differences in the genetic background, age, sex, and health status of the animals.[5]

  • Environmental Factors: Fluctuations in housing conditions such as temperature, humidity, light cycles, noise, and even the experimenter can influence behavioral and physiological outcomes.[5][6]

  • Experimental Procedures: Inconsistencies in this compound formulation and administration, animal handling, timing of procedures, and data collection methods are significant contributors to variability.

Q3: Are there known off-target effects of this compound that could contribute to variability?

A3: Studies have shown that this compound exhibits good specificity for STEP. In vivo experiments using STEP knockout (KO) mice demonstrated that this compound did not significantly alter the phosphorylation of STEP substrates in these animals, suggesting a lack of major off-target effects on these specific pathways.[7] Furthermore, this compound did not show toxicity in cultured neurons at effective concentrations.[1] However, one study noted that the benzopentathiepin scaffold of this compound could potentially react with other cellular thiols, although this was in the context of long-term development concerns rather than immediate off-target effects in acute studies.[8] Researchers should always include appropriate controls, such as vehicle-treated groups and, if possible, studies in STEP KO animals, to confirm the on-target effects of this compound.

Q4: What is the recommended vehicle for in vivo administration of this compound?

A4: Published studies have successfully used a vehicle of saline containing a small percentage of DMSO to dissolve this compound for intraperitoneal (i.p.) injection. A common formulation is saline with 2.8% DMSO.[9] It is crucial to keep the concentration of DMSO low and consistent across all treatment groups, including the vehicle control, to avoid any confounding effects of the solvent.

Troubleshooting Guides

Issue 1: High Variability in Behavioral Assay Results

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inconsistent Drug Administration - Ensure accurate and consistent preparation of the this compound solution. - Use a consistent volume and rate of injection for all animals. - Normalize the dose to the body weight of each animal.
Animal Handling Stress - Handle mice gently and consistently. Acclimatize animals to the handling procedure before the experiment begins. - The experimenter should be consistent throughout the study to minimize variability introduced by different handling styles.
Environmental Stressors - Maintain a stable and controlled environment (temperature, humidity, light-dark cycle). - Minimize noise and other disturbances in the animal facility, especially during testing periods. - Avoid conducting behavioral tests on days when cage changes occur.
Variations in Behavioral Testing Procedures - Ensure all experimental parameters (e.g., water temperature in the Morris water maze, lighting in the testing room) are consistent across all animals and trials.[2][10] - Randomize the order of testing for animals from different treatment groups to avoid time-of-day effects.[4] - Use automated tracking software to minimize human error and bias in data collection.
Issue 2: Inconsistent or Weak Phosphorylation Signal of STEP Substrates in Western Blots

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Suboptimal Sample Preparation - Immediately after tissue collection, flash-freeze samples in liquid nitrogen or process them in lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation.[11] - Keep samples on ice throughout the preparation process.[11]
Incorrect Antibody or Reagents - Use a phospho-specific antibody that has been validated for your application. - Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) instead.[1][11] - Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS) in your buffers, as phosphate (B84403) can interfere with the binding of some phospho-specific antibodies.[11]
Low Abundance of Phosphorylated Protein - Increase the amount of protein loaded onto the gel. - Consider using immunoprecipitation to enrich for the protein of interest before running the Western blot.[11]
Inefficient Protein Transfer - Optimize transfer conditions (voltage, time) based on the molecular weight of your target protein.

Data Presentation

Table 1: Effect of this compound on Y-Maze Performance in a Mouse Model of Alzheimer's Disease

This table summarizes the quantitative data on the effect of a single intraperitoneal injection of this compound (10 mg/kg) on the percentage of spontaneous alternations in the Y-maze task in 6-month-old wild-type (WT) and triple-transgenic Alzheimer's disease (3xTg-AD) mice. The data is presented as mean ± standard error of the mean (SEM).

Treatment GroupMean % Spontaneous AlternationStandard Error of the Mean (SEM)
WT - Vehicle74.982.19
WT - this compound73.453.19
3xTg-AD - Vehicle58.942.46
3xTg-AD - this compound71.134.58

Data adapted from a study by Xu et al., 2014.[7]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO. For example, to achieve a final injection volume of 10 µL/g body weight with a final DMSO concentration of 2.8%, a 35.7 mg/mL stock solution in 100% DMSO can be prepared.

  • Preparation of Dosing Solution:

    • On the day of injection, dilute the this compound stock solution with sterile saline to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose). For a final DMSO concentration of 2.8%, this would involve mixing 2.8 parts of the DMSO stock with 97.2 parts of sterile saline.

    • Vortex the solution thoroughly to ensure it is well-mixed.

  • Administration:

    • Weigh each mouse immediately before injection to calculate the precise volume to be administered.

    • Administer the this compound solution or the vehicle control (2.8% DMSO in saline) via intraperitoneal (i.p.) injection.

    • A typical dose used in cognitive studies is 10 mg/kg.[7][9]

    • Behavioral testing is often performed 3 hours post-injection.[7][9]

Protocol 2: Western Blot Analysis of Phosphorylated STEP Substrates

Materials:

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation:

    • Homogenize brain tissue (e.g., hippocampus, cortex) in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in 5% BSA in TBST overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein.

Mandatory Visualization

STEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluN2B NMDA Receptor (GluN2B subunit) Glutamate->GluN2B Activates GluA2 AMPA Receptor (GluA2 subunit) Glutamate->GluA2 Activates Internalization Receptor Internalization GluN2B->Internalization Leads to GluA2->Internalization Leads to TC2153 This compound STEP STEP (PTPN5) TC2153->STEP Inhibits STEP->GluN2B Dephosphorylates STEP->GluA2 Dephosphorylates Fyn Fyn STEP->Fyn Dephosphorylates (Inactivates) Pyk2 Pyk2 STEP->Pyk2 Dephosphorylates (Inactivates) ERK ERK1/2 STEP->ERK Dephosphorylates (Inactivates) p_Fyn p-Fyn (Active) p_Pyk2 p-Pyk2 (Active) p_ERK p-ERK1/2 (Active) p_Fyn->GluN2B Phosphorylates Synaptic_Plasticity Synaptic Plasticity (LTP) p_Fyn->Synaptic_Plasticity Promotes p_Pyk2->Synaptic_Plasticity Promotes p_ERK->Synaptic_Plasticity Promotes

Caption: this compound inhibits STEP, preventing the dephosphorylation of key signaling molecules and glutamate receptors, thereby promoting synaptic plasticity.

Troubleshooting_Workflow cluster_protocol Protocol Review cluster_environment Environmental Factors cluster_controls Experimental Controls Start High Variability in This compound Animal Study Check_Dosing Review this compound Formulation & Dosing Start->Check_Dosing Check_Handling Assess Animal Handling Procedures Start->Check_Handling Check_Assay Examine Behavioral/ Biochemical Assay Parameters Start->Check_Assay Check_Housing Verify Stable Housing Conditions Check_Dosing->Check_Housing Check_Stressors Identify and Minimize External Stressors Check_Handling->Check_Stressors Check_Vehicle Ensure Consistent Vehicle Control Check_Assay->Check_Vehicle Check_Blinding Implement Blinding and Randomization Check_Housing->Check_Blinding Check_Stressors->Check_Blinding Check_Vehicle->Check_Blinding Outcome Reduced Variability and Reproducible Data Check_Blinding->Outcome

Caption: A logical workflow for troubleshooting and minimizing variability in this compound animal studies.

References

Technical Support Center: Troubleshooting In Vitro Experiments with TC-2153

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with the STEP inhibitor, TC-2153, in their in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are not observing any inhibition of STEP activity with this compound in our in vitro assay. What are the potential reasons?

A1: A lack of this compound efficacy in vitro can stem from several factors, ranging from compound handling to experimental setup. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Steps:

  • Compound Integrity and Handling:

    • Solubility: this compound is typically dissolved in DMSO for in vitro use.[1] Ensure the compound is fully dissolved in the stock solution. Visually inspect for any precipitation. If solubility issues are suspected, gentle warming or sonication may be considered, though potential degradation should be monitored.[2][3]

    • Storage: Verify that the compound has been stored correctly, as per the manufacturer's instructions, to prevent degradation.

    • Purity: If possible, confirm the purity of your this compound lot.

  • Assay Conditions:

    • Reducing Agents: The mechanism of this compound involves a reversible covalent bond with the catalytic cysteine of STEP.[4][5] The presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH) in your assay buffer can interfere with this interaction. In the presence of 1 mM GSH, the IC50 of this compound for STEP was shown to increase significantly from 24.6 nM to 8.79 µM.[4][5] It is critical to perform the assay in the absence of, or with minimal concentrations of, reducing agents.

    • pH: The pH of the assay buffer can influence enzyme activity and compound stability.[6][7] Ensure the pH is optimal for STEP activity and compatible with this compound.

    • Incubation Time: As this compound forms a covalent bond, a pre-incubation of the enzyme with the inhibitor before adding the substrate may be necessary to allow sufficient time for the interaction to occur. A 60-minute pre-incubation has been used in published studies.[4][5]

  • Enzyme and Substrate:

    • Enzyme Activity: Confirm the activity of your STEP enzyme preparation using a positive control inhibitor, such as sodium orthovanadate (Na₃VO₄).[4][5] The specific isoform of STEP used (e.g., STEP₆₁ or STEP₄₆) can also influence inhibitor potency.[5]

    • Substrate Concentration: The concentration of the substrate can affect the apparent IC50 value of a competitive inhibitor.[8][9] Ensure you are using a substrate concentration appropriate for your assay, typically at or below the Km value.

  • Cell-Based Assay Considerations:

    • Cell Permeability: While this compound has been shown to be effective in cultured neurons, issues with cell permeability in your specific cell line could be a factor.[4][10]

    • Cellular Environment: The intracellular environment is reducing, which could potentially impact the efficacy of this compound. However, its demonstrated effects in cell culture suggest it can overcome this barrier.

    • Target Expression: Confirm that your cell line expresses STEP at a sufficient level to observe an effect. STEP is a brain-specific tyrosine phosphatase, and its expression is not ubiquitous.[10]

    • Downstream Readout: If you are measuring a downstream effect (e.g., phosphorylation of ERK1/2), ensure the pathway is active in your cell line and that the chosen time point for analysis is appropriate. This compound has been shown to increase the phosphorylation of STEP substrates like ERK1/2, Pyk2, and GluN2B in cortical neurons.[4][5]

Q2: What is the expected potency of this compound against STEP?

A2: The reported IC50 values for this compound can vary depending on the assay conditions and the specific isoform of STEP used. It is crucial to compare your results to those obtained under similar experimental setups.

Quantitative Data Summary

TargetAssay TypeIC50 (nM)Notes
STEP (recombinant)pNPP assay24.6 ± 0.8In the absence of GSH.[4][5]
STEP (recombinant)pNPP assay8790 ± 430In the presence of 1 mM GSH.[4][5]
STEP₆₁ (full-length)In vitro assay93.3 ± 1.1[5]
STEP₄₆ (full-length)In vitro assay57.3 ± 1.1[5]
HePTP (full-length)In vitro assay363.5 ± 1.2[5]
PTP-SL (full-length)In vitro assay220.6 ± 1.3[5]
PTP1B (full-length)In vitro assay723.9 ± 1.2[5]
SHP-2 (full-length)In vitro assay6896.0 ± 1.2[5]

Experimental Protocols

Key Experimental Protocol: In Vitro STEP Inhibition Assay

This protocol is a generalized representation based on published methodologies.[4][5] Researchers should optimize conditions for their specific experimental setup.

Materials:

  • Recombinant STEP enzyme (e.g., STEP₄₆ or STEP₆₁)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA), free of reducing agents .

  • Substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)

  • Positive control inhibitor (e.g., sodium orthovanadate)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents: Dilute the STEP enzyme and substrate to their final working concentrations in the assay buffer. Prepare serial dilutions of this compound and the positive control in the assay buffer. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Pre-incubation: Add the diluted STEP enzyme to the wells of the 96-well plate. Add the this compound dilutions, positive control, or vehicle control to the respective wells. Incubate for a defined period (e.g., 60 minutes) at the desired temperature (e.g., 30°C) to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Readout: Measure the product formation at appropriate time intervals using a plate reader (e.g., absorbance at 405 nm for pNPP).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

STEP_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptors Receptors cluster_kinases Kinases cluster_step STEP cluster_inhibitor Inhibitor Glutamate Glutamate NMDAR NMDAR (GluN2B) Glutamate->NMDAR Activates Fyn Fyn NMDAR->Fyn Activates Pyk2 Pyk2 NMDAR->Pyk2 Activates AMPAR AMPAR ERK1_2 ERK1/2 Fyn->ERK1_2 Activates Pyk2->ERK1_2 Activates p38 p38 ERK1_2->p38 Activates STEP STEP (PTPN5) STEP->NMDAR Dephosphorylates (Tyr1472) STEP->AMPAR Dephosphorylates STEP->Fyn Dephosphorylates STEP->Pyk2 Dephosphorylates STEP->ERK1_2 Dephosphorylates STEP->p38 Dephosphorylates TC2153 This compound TC2153->STEP Inhibits

Caption: Simplified signaling pathway of STEP and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) C Pre-incubate Enzyme with this compound A->C B Prepare this compound Dilutions (and Controls) B->C D Initiate Reaction with Substrate C->D E Measure Product Formation D->E F Calculate % Inhibition E->F G Generate Dose-Response Curve F->G H Determine IC50 G->H

Caption: General experimental workflow for an in vitro inhibition assay.

Troubleshooting_Flowchart Start No this compound Effect Observed Q1 Is the compound fully dissolved and properly stored? Start->Q1 Sol_1 Re-dissolve, check storage conditions, and consider purity. Q1->Sol_1 No Q2 Are there reducing agents (DTT, GSH) in the assay buffer? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_1->Q1 Sol_2 Remove reducing agents from the buffer. Q2->Sol_2 Yes Q3 Is the enzyme active and is a pre-incubation step included? Q2->Q3 No A2_Yes Yes A2_No No Sol_2->Q2 Sol_3 Confirm enzyme activity with a positive control. Incorporate a pre-incubation step. Q3->Sol_3 No Q4 For cell-based assays: Does the cell line express STEP? Q3->Q4 Yes A3_Yes Yes A3_No No Sol_3->Q3 Sol_4 Verify STEP expression (e.g., Western blot). Consider using a different cell line. Q4->Sol_4 No End Re-evaluate experimental design or consult further technical support. Q4->End Yes A4_Yes Yes A4_No No Sol_4->Q4

Caption: Logical troubleshooting workflow for lack of this compound effect.

References

addressing unexpected phenotypes in TC-2153 treated mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the STEP inhibitor, TC-2153, in mouse models. The information is tailored for researchers, scientists, and drug development professionals to address unexpected phenotypes that may arise during experimentation.

Troubleshooting Guide: Unexpected Phenotypes in this compound Treated Mice

Researchers using this compound may occasionally observe phenotypes that are not the primary focus of their study. This guide provides a structured approach to identifying potential causes and implementing solutions for these unexpected outcomes.

Table 1: Troubleshooting Unexpected Phenotypes

Observed Phenotype Potential Cause Recommended Action Relevant Citation(s)
Altered Locomotor Activity (Hyper- or Hypoactivity) - Dose-dependent effects: High concentrations may lead to off-target effects. - Chronic vs. Acute Dosing: Prolonged administration may alter baseline activity. - Strain/Sex Differences: Genetic background and hormonal status can influence drug response.- Perform a dose-response study to identify the optimal therapeutic window. - Compare the effects of acute versus chronic administration. - Ensure consistent use of a single mouse strain and consider potential sex-specific effects in experimental design.[1][2]
Increased Anxiety-Like Behavior - Off-target effects: this compound may influence other signaling pathways at higher concentrations. - Chronic Administration: Long-term STEP inhibition may lead to compensatory changes in neural circuits governing anxiety.- Lower the dose of this compound to a level that maintains efficacy for the primary endpoint while minimizing anxiogenic effects. - If chronic administration is necessary, include a comprehensive battery of behavioral tests to monitor anxiety levels.[1][2]
Sex-Specific Differences in Efficacy - Hormonal Influence: Ovarian hormones may interact with the this compound mechanism of action.- Analyze data for males and females separately. - For studies in females, consider the stage of the estrous cycle. - In studies where hormonal influence is a confounding factor, ovariectomy may be considered, though this will alter the physiological context.[3]
Inconsistent or Biphasic (Inverted-U) Dose-Response - Off-target effects at high concentrations: Inhibition of other phosphatases or kinases can lead to a reduction in the desired effect at higher doses.- Conduct a thorough dose-response curve to identify the optimal concentration. - If a biphasic response is observed, select a dose on the ascending part of the curve for therapeutic studies.[4]
No Effect on Cognition in Wild-Type Mice - Ceiling Effect: Cognitive function in healthy, young wild-type mice may already be at an optimal level, making further enhancement difficult to detect.- Utilize a mouse model of cognitive impairment (e.g., Alzheimer's disease models) where a deficit is present to observe the therapeutic potential of this compound. - Employ challenging cognitive tasks that are sensitive to subtle changes in cognitive function.[1]
Unexpected Mortality - Toxicity at Extremely High Doses: Although acute toxicity is low (LD50 > 1000 mg/kg), very high doses may be lethal. - Interaction with other experimental factors: The combination of this compound with other treatments or experimental stressors could lead to adverse outcomes.- Adhere to established dosing guidelines. The reported effective dose for cognitive improvement is 10 mg/kg (i.p.). - Carefully consider potential drug-drug or drug-stress interactions in the experimental design.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a selective inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP).[4] It forms a reversible covalent bond with the catalytic cysteine residue of STEP, inhibiting its phosphatase activity.[5] This leads to increased tyrosine phosphorylation of STEP substrates, including ERK1/2, Pyk2, and the GluN2B subunit of the NMDA receptor.[4][5]

Q2: What are the expected therapeutic effects of this compound in mice?

A2: In mouse models of Alzheimer's disease, this compound has been shown to reverse cognitive deficits in tasks assessing spatial working memory and object recognition.[1][4] It has also demonstrated anti-convulsant activity, reducing seizure severity in a kainic acid-induced seizure model.[3]

Q3: Are there any known off-target effects of this compound?

A3: While this compound shows specificity for STEP compared to several other tyrosine phosphatases, high concentrations (e.g., 10 µM in vitro) may lead to off-target effects, potentially causing an inverted-U shaped dose-response curve.[4] However, in vivo studies at a dose of 10 mg/kg have suggested a significant degree of specificity for STEP.[4]

Q4: What is the reported toxicity of this compound in mice?

A4: this compound has a low level of acute toxicity, with a reported LD50 of greater than 1,000 mg/kg in mice.[3][4] Studies have also shown no evidence of neuronal cell death in cortical cultures at concentrations up to 100 µM.[4]

Q5: How should I prepare and administer this compound to mice?

A5: this compound is typically dissolved in a vehicle such as saline containing a small percentage of DMSO. For cognitive and seizure studies, a common and effective dose is 10 mg/kg administered via intraperitoneal (i.p.) injection.[1][3]

Experimental Protocols

Western Blot Analysis for Phosphorylated STEP Substrates

This protocol is for the detection of phosphorylated proteins in mouse brain tissue following this compound treatment.

Materials:

  • Mouse brain tissue (e.g., hippocampus, prefrontal cortex)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-p-Pyk2, anti-p-GluN2B)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Homogenize brain tissue in ice-cold RIPA buffer.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations for all samples.

  • Add Laemmli sample buffer and boil samples at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

Immunohistochemistry for c-Fos Expression

This protocol is for the detection of the immediate early gene c-Fos, a marker of neuronal activity, in mouse brain sections.

Materials:

  • PFA-fixed, cryoprotected mouse brains

  • Cryostat or vibratome

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)

  • Primary antibody (anti-c-Fos)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Microscope slides

Procedure:

  • Section the brain into 30-40 µm coronal sections.

  • Wash sections in PBS.

  • Incubate sections in blocking solution for 1 hour at room temperature.

  • Incubate sections in primary antibody solution overnight at 4°C.

  • Wash sections in PBS and incubate in biotinylated secondary antibody solution for 1 hour at room temperature.

  • Wash sections in PBS and incubate in ABC reagent for 1 hour at room temperature.

  • Wash sections in PBS and develop the signal using a DAB substrate kit.

  • Mount sections onto microscope slides, dehydrate, and coverslip.

  • Image and quantify c-Fos positive cells in the brain regions of interest.

Open Field Test for Locomotor Activity

This protocol is for assessing general locomotor activity and anxiety-like behavior in mice.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm)

  • Video tracking software

Procedure:

  • Habituate mice to the testing room for at least 30 minutes prior to testing.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).

  • Record the session using a video camera mounted above the arena.

  • Analyze the video using tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Thoroughly clean the arena with 70% ethanol (B145695) between each mouse.

Visualizations

Signaling Pathways and Experimental Workflows

TC2153_Signaling_Pathway cluster_substrates STEP Substrates cluster_outcomes Cellular & Behavioral Outcomes TC2153 This compound STEP STEP (Striatal-Enriched protein tyrosine Phosphatase) TC2153->STEP Inhibits ERK p-ERK1/2 STEP->ERK Dephosphorylates Pyk2 p-Pyk2 STEP->Pyk2 Dephosphorylates GluN2B p-GluN2B STEP->GluN2B Dephosphorylates Synaptic_Plasticity Synaptic Plasticity ERK->Synaptic_Plasticity Neuronal_Excitability Decreased Neuronal Excitability ERK->Neuronal_Excitability Pyk2->Synaptic_Plasticity GluN2B->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function Seizure_Susceptibility Reduced Seizure Susceptibility Neuronal_Excitability->Seizure_Susceptibility

Caption: this compound inhibits STEP, leading to increased phosphorylation of its substrates and downstream effects.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Dose Is the dose within the established therapeutic range (e.g., 10 mg/kg)? Start->Check_Dose High_Dose High Dose: Consider off-target effects. Check_Dose->High_Dose No Check_Duration Is the administration acute or chronic? Check_Dose->Check_Duration Yes Reduce_Dose Action: Reduce dose and perform a dose-response study. High_Dose->Reduce_Dose End Refined Hypothesis and Experimental Design Reduce_Dose->End Chronic Chronic Administration: Consider compensatory changes. Check_Duration->Chronic Chronic Check_Sex Are there sex-specific differences in the phenotype? Check_Duration->Check_Sex Acute Acute_vs_Chronic Action: Compare acute vs. chronic effects. Chronic->Acute_vs_Chronic Acute_vs_Chronic->End Sex_Diff Sex Differences Observed. Check_Sex->Sex_Diff Yes Review_Protocol Review Experimental Protocol for other variables. Check_Sex->Review_Protocol No Analyze_Separately Action: Analyze data for males and females separately. Consider hormonal status. Sex_Diff->Analyze_Separately Analyze_Separately->End Review_Protocol->End

Caption: A logical workflow for troubleshooting unexpected phenotypes in this compound treated mice.

References

best practices for storing and handling TC-2153 compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the compound TC-2153. It includes best practices for storage and handling, troubleshooting guides for common experimental issues, and frequently asked questions.

Best Practices for Storing and Handling

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

Storage Recommendations

To ensure the long-term stability of this compound, it is recommended to adhere to the following storage conditions:

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsProtect from light and moisture.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAvoid repeated freeze-thaw cycles.

Data compiled from multiple chemical supplier recommendations.

Handling Guidelines

This compound is a potent research compound and should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.

  • Weighing: When weighing the solid form, take care to avoid generating dust.

  • Disposal: Dispose of unused compound and contaminated materials in accordance with local regulations for chemical waste.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Difficulty Dissolving the Compound

Question: I am having trouble dissolving this compound. What are the recommended solvents and procedures?

Answer:

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For most in vitro assays, preparing a stock solution in DMSO is the recommended first step.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound hydrochloride is approximately 355.87 g/mol .

  • Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

For in vivo experiments, a common vehicle is saline containing a small percentage of DMSO (e.g., 2.8% DMSO in saline). It is recommended to prepare this working solution fresh on the day of the experiment.[1]

Issue 2: Inconsistent or Lower-Than-Expected Activity

Question: My experimental results with this compound are inconsistent, or the inhibitory activity is lower than expected. What could be the cause?

Answer:

Several factors can contribute to reduced or inconsistent activity of this compound:

  • Improper Storage: The compound may have degraded due to improper storage. Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Avoid multiple freeze-thaw cycles of stock solutions.

  • Presence of Reducing Agents: The inhibitory activity of this compound is significantly reduced in the presence of reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH).[2] Check your buffers and experimental conditions for the presence of these or other reducing agents.

  • Solution Age: For in vivo studies, it is best to use freshly prepared working solutions.[3] Stock solutions stored for extended periods, even at low temperatures, may lose efficacy.

Issue 3: Potential Off-Target Effects or Cellular Toxicity

Question: I am concerned about potential off-target effects or toxicity of this compound in my cellular assays.

Answer:

Studies have shown that this compound does not exhibit significant toxicity in cortical cultures at concentrations up to 100 µM.[2] However, as with any potent inhibitor, it is crucial to include appropriate controls in your experiments.

Recommendations:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.

  • Positive and Negative Controls: Use positive and negative controls for your assay to validate your results.

  • Cell Viability Assay: If toxicity is suspected, perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP).[3][4] It acts by forming a reversible covalent bond with the catalytic cysteine residue of STEP, thereby inhibiting its phosphatase activity.[2]

Q2: What is the recommended solvent for this compound?

A2: The most commonly used solvent for preparing stock solutions of this compound is DMSO. For in vivo applications, the DMSO stock is often diluted in saline.

Q3: How should I prepare this compound for in vivo studies?

A3: For intraperitoneal (i.p.) injections in mice, researchers have used a vehicle of saline containing 2.8% DMSO.[1] The final working solution should be prepared fresh on the day of use.

Q4: Is this compound light sensitive?

Q5: What are the known incompatibilities of this compound?

A5: The activity of this compound is known to be diminished by the presence of reducing agents like DTT and GSH.[2] It is advisable to avoid these substances in your experimental buffers if you are studying the inhibitory action of this compound.

Visualized Protocols and Pathways

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_solid Solid Compound Handling cluster_stock Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation solid_compound This compound Solid equilibrate Equilibrate to Room Temp solid_compound->equilibrate weigh Weigh Desired Amount equilibrate->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Assay Buffer or Vehicle thaw->dilute working_solution Final Working Solution dilute->working_solution experiment experiment working_solution->experiment Use in Experiment

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Inconsistent this compound Activity cluster_checks Initial Checks cluster_actions Corrective Actions start Inconsistent/Low Activity Observed check_storage Verify Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage check_solution_prep Review Solution Preparation (Solvent, Concentration, Age) start->check_solution_prep check_buffers Inspect Assay Buffers for Reducing Agents (DTT, GSH) start->check_buffers use_new_aliquot Use a Fresh Aliquot or Prepare New Stock Solution check_storage->use_new_aliquot prepare_fresh_working Prepare Fresh Working Solution Before Each Experiment check_solution_prep->prepare_fresh_working modify_buffer Modify or Replace Buffer to be Free of Reducing Agents check_buffers->modify_buffer end_node Re-run Experiment with Appropriate Controls use_new_aliquot->end_node prepare_fresh_working->end_node modify_buffer->end_node

Caption: Logic diagram for troubleshooting this compound activity.

References

Validation & Comparative

Unveiling the Specificity of TC-2153: A Comparative Guide to STEP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a small molecule's specificity for its intended target is paramount. This guide provides an objective comparison of TC-2153, a known inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP), with its structural analogs. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the associated signaling pathways and workflows to facilitate a comprehensive understanding of this compound's specificity.

STriatal-Enriched protein tyrosine Phosphatase (STEP), also known as PTPN5, is a brain-specific phosphatase that plays a critical role in regulating synaptic plasticity. Dysregulation of STEP activity has been implicated in several neurodegenerative and neuropsychiatric disorders, making it an attractive therapeutic target. This compound has emerged as a potent STEP inhibitor, and this guide delves into the experimental evidence validating its specificity.

Comparative Analysis of STEP Inhibitors

This compound and its analogs share a benzopentathiepin core structure and exhibit varying potencies for STEP inhibition. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their in vitro efficacy.

Compound Name/NumberChemical MoietyIC50 against STEP (nM)
This compound 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride24.6 ± 0.8 [1]
Analog 18 8-methyl-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride25 ± 7
Analog 19 1,2,3,4,5-benzopentathiepin-6-amine hydrochloride32 ± 3
Analog 23 N-(8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-yl)acetamide24 ± 1
Analog 24 N-(8-methyl-1,2,3,4,5-benzopentathiepin-6-yl)acetamide49 ± 2
Analog 25 N,N-dimethyl-8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine>1000
Analog 26 N,N-dimethyl-8-methyl-1,2,3,4,5-benzopentathiepin-6-amine>1000

Data compiled from studies on the synthesis and evaluation of this compound analogs.

Experimental Validation of this compound Specificity

The specificity of this compound has been interrogated through a series of rigorous in vitro, cell-based, and in vivo experiments. A key finding is that this compound's inhibitory action is significantly more potent against the full-length STEP protein compared to the truncated phosphatase domains of other highly homologous protein tyrosine phosphatases (PTPs). This suggests that regions outside the catalytic domain of STEP contribute to the specific binding of this compound.

The mechanism of action involves the formation of a reversible covalent bond between the cyclic polysulfide pharmacophore of this compound and the catalytic cysteine residue within the active site of STEP.

In Vitro and Cellular Evidence

A cornerstone of validating this compound's specificity comes from comparative studies using wild-type (WT) and STEP knockout (KO) models. In cell-based assays, treatment with this compound leads to an increase in the tyrosine phosphorylation of known STEP substrates, including ERK1/2, Pyk2, and the GluN2B subunit of the NMDA receptor.[1] Crucially, this effect is absent in cortical neurons derived from STEP KO mice, strongly indicating that the observed increase in substrate phosphorylation is a direct result of STEP inhibition by this compound.

In Vivo Specificity

In vivo studies in mice further corroborate these findings. Administration of this compound resulted in increased phosphorylation of ERK1/2 and Pyk2 in the frontal cortex and hippocampus, brain regions where STEP is expressed. Conversely, no such increase was observed in the cerebellum or in peripheral tissues that lack STEP expression. This tissue-specific effect underscores the selectivity of this compound for its target in a complex biological system.

It is important to note, however, that the benzopentathiepin scaffold of this compound has been reported to potentially react with other cellular protein thiol groups and modify DNA, highlighting the need for careful consideration of off-target effects in experimental design and interpretation.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.

STEP_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_downstream Downstream Effects Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR BDNF BDNF TrkB TrkB BDNF->TrkB Fyn Fyn NMDAR->Fyn Pyk2 Pyk2 TrkB->Pyk2 ERK1_2 ERK1/2 Fyn->ERK1_2 Pyk2->ERK1_2 Synaptic_Plasticity Synaptic Plasticity ERK1_2->Synaptic_Plasticity Gene_Expression Gene Expression ERK1_2->Gene_Expression STEP STEP (PTPN5) STEP->NMDAR Dephosphorylates (GluN2B) STEP->Fyn Dephosphorylates STEP->Pyk2 Dephosphorylates STEP->ERK1_2 Dephosphorylates TC_2153 This compound TC_2153->STEP Inhibits

Caption: Simplified STEP signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation Purified_STEP Purified STEP Protein Inhibitor_Incubation Incubate with This compound/Analogs Purified_STEP->Inhibitor_Incubation Phosphatase_Assay Measure Phosphatase Activity Inhibitor_Incubation->Phosphatase_Assay IC50_Determination Determine IC50 Phosphatase_Assay->IC50_Determination WT_KO_Cells Culture WT & STEP KO Cortical Neurons Inhibitor_Treatment Treat with This compound WT_KO_Cells->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Western_Blot Western Blot for p-ERK1/2 Cell_Lysis->Western_Blot WT_KO_Mice Administer to WT & STEP KO Mice Tissue_Harvest Harvest Brain Regions WT_KO_Mice->Tissue_Harvest Tissue_Homogenization Tissue Homogenization Tissue_Harvest->Tissue_Homogenization Biochemical_Analysis Analyze Substrate Phosphorylation Tissue_Homogenization->Biochemical_Analysis

Caption: Experimental workflow for validating STEP inhibitor specificity.

Experimental Protocols

In Vitro STEP Inhibition Assay (Colorimetric)

This protocol describes a general method to determine the IC50 of an inhibitor against purified STEP enzyme using a colorimetric substrate.

Materials:

  • Purified recombinant STEP protein

  • Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM DTT, 0.01% Tween-20)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • This compound or analog test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop solution (e.g., 1 M NaOH)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these into the Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Enzyme Preparation: Dilute the purified STEP enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.

  • Assay Setup: To the wells of a 96-well plate, add:

    • Assay Buffer

    • Diluted test compound or vehicle (DMSO) for control wells.

    • Diluted STEP enzyme.

  • Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pNPP substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the Stop solution to each well.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (wells with no enzyme). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular Phospho-ERK1/2 Western Blot Assay

This protocol details the steps to assess the effect of a STEP inhibitor on the phosphorylation of its substrate, ERK1/2, in cultured cells.

Materials:

  • Wild-type (WT) and STEP knockout (KO) cortical neurons (or a suitable cell line expressing STEP)

  • Cell culture medium and reagents

  • This compound or test compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate WT and STEP KO cells and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 1 hour).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

    • Compare the changes in phosphorylation between treated and untreated WT and STEP KO cells.

In Vivo STEP Inhibitor Specificity Assessment

This protocol provides a general framework for evaluating the specificity of a STEP inhibitor in a mouse model.

Materials:

  • Wild-type (WT) and STEP knockout (KO) mice

  • This compound or test compound formulated for in vivo administration (e.g., in saline with a small percentage of DMSO)

  • Surgical tools for tissue dissection

  • Homogenization buffer supplemented with protease and phosphatase inhibitors

  • Equipment for tissue homogenization (e.g., Dounce homogenizer or sonicator)

  • Materials for Western blotting (as described in Protocol 2)

Procedure:

  • Animal Dosing:

    • Administer the test compound or vehicle control to cohorts of WT and STEP KO mice via an appropriate route (e.g., intraperitoneal injection). The dose and time course should be determined in preliminary pharmacokinetic and pharmacodynamic studies.

  • Tissue Collection:

    • At the designated time point after dosing, euthanize the mice and rapidly dissect the brain regions of interest (e.g., frontal cortex, hippocampus) and control tissues (e.g., cerebellum).

    • Immediately freeze the tissues in liquid nitrogen or proceed with homogenization.

  • Tissue Processing:

    • Homogenize the tissues in ice-cold homogenization buffer.

    • Clarify the homogenates by centrifugation to obtain the protein lysate.

  • Biochemical Analysis:

    • Quantify the protein concentration of each lysate.

    • Perform Western blot analysis as described in Protocol 2 to determine the phosphorylation status of STEP substrates like ERK1/2 and Pyk2.

  • Data Analysis:

    • Compare the levels of substrate phosphorylation in the different brain regions and between WT and STEP KO mice for both vehicle and compound-treated groups. An increase in phosphorylation in STEP-expressing regions of WT mice but not in STEP KO mice or in tissues lacking STEP provides strong evidence for in vivo specificity.

References

A Comparative Guide to the Efficacy of TC-2153 and Other Known STEP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of TC-2153, a well-characterized inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP), with other known STEP inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for studying STEP-regulated signaling pathways and for the development of novel therapeutics targeting this critical neuronal enzyme.

Introduction to STEP and its Inhibition

Striatal-Enriched protein tyrosine Phosphatase (STEP), encoded by the PTPN5 gene, is a brain-specific phosphatase that plays a crucial role in regulating synaptic plasticity.[1] Overactivity of STEP has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making it an attractive target for therapeutic intervention.[2] STEP exerts its effects by dephosphorylating and inactivating key signaling proteins, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2), the tyrosine kinase Fyn, and the NMDA receptor subunit GluN2B.[1][2] Inhibition of STEP is therefore hypothesized to restore normal synaptic function and offer therapeutic benefits.

This compound (8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride) is a potent and selective STEP inhibitor that has been extensively studied.[1][3] This guide will compare its efficacy with other classes of STEP inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Efficacy of STEP Inhibitors

The efficacy of various STEP inhibitors is summarized in the table below. The data includes the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the second-order rate constant (k_inact/Ki) where available. These parameters provide a quantitative measure of inhibitor potency and efficiency.

InhibitorClassTarget(s)IC50 (nM)Ki (nM)k_inact/Ki (M⁻¹s⁻¹)Selectivity Profile
This compound BenzopentathiepinSTEP24.6 ± 0.8[1]-153,000 ± 15,000[1]Selective for STEP over other PTPs (e.g., HePTP, PTP-SL, PTP1B, SHP-2)[1]
Compound 18 BenzopentathiepinSTEP25 ± 7[4]110 ± 20[4]55,000 ± 10,000[4]Not explicitly stated, but is an analog of this compound.
Compound 19 BenzopentathiepinSTEP32 ± 3[4]130 ± 10[4]46,000 ± 4,000[4]Not explicitly stated, but is an analog of this compound.
Compound 22 BenzopentathiepinSTEP10 ± 1[4]--Not explicitly stated, but is an analog of this compound.
Compound 23 BenzopentathiepinSTEP24 ± 1[4]42 ± 5[4]33,000 ± 3,000[4]Not explicitly stated, but is an analog of this compound.
Compound 24 BenzopentathiepinSTEP49 ± 2[4]74 ± 9[4]18,000 ± 2,000[4]Not explicitly stated, but is an analog of this compound.
SU6656 Src Family Kinase InhibitorSrc, Yes, Lyn, Fyn280 (Src), 20 (Yes), 130 (Lyn), 170 (Fyn)[5]--Primarily targets Src family kinases, with potential off-target effects on STEP.

Signaling Pathway of STEP

The following diagram illustrates the central role of STEP in neuronal signaling pathways. STEP dephosphorylates and inactivates several key proteins involved in synaptic plasticity and cell survival.

STEP_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptors Receptors cluster_kinases Kinases cluster_downstream Downstream Effects Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Fyn Fyn NMDAR->Fyn Pyk2 Pyk2 NMDAR->Pyk2 ERK12 ERK1/2 TrkB->ERK12 SynapticPlasticity Synaptic Plasticity (LTP) Fyn->SynapticPlasticity GeneExpression Gene Expression (CREB) ERK12->GeneExpression Pyk2->SynapticPlasticity STEP STEP STEP->NMDAR STEP->Fyn STEP->ERK12 STEP->Pyk2

STEP signaling pathway overview.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.

Determination of IC50 Values for STEP Inhibitors

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against STEP using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Materials:

  • Recombinant human STEP protein

  • pNPP substrate

  • Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of each inhibitor concentration to triplicate wells. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Add 48 µL of a solution containing STEP enzyme in assay buffer to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of STEP Substrate Phosphorylation

This protocol outlines the procedure for assessing the effect of STEP inhibitors on the phosphorylation status of its substrates (e.g., ERK1/2, Pyk2) in cultured neuronal cells.

Materials:

  • Cultured neuronal cells (e.g., primary cortical neurons)

  • STEP inhibitor (e.g., this compound)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Pyk2, anti-total-Pyk2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured neuronal cells with the desired concentrations of the STEP inhibitor or vehicle (DMSO) for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

  • Quantify the band intensities to determine the change in phosphorylation.

Experimental Workflow for STEP Inhibitor Evaluation

The following diagram illustrates a typical workflow for the discovery and characterization of novel STEP inhibitors.

Inhibitor_Workflow Start High-Throughput Screening (HTS) Hit_ID Hit Identification Start->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Selectivity Selectivity Profiling (vs. other PTPs) IC50->Selectivity MoA Mechanism of Action (e.g., Ki, kinact/Ki) Selectivity->MoA Cellular Cell-Based Assays (Substrate Phosphorylation) MoA->Cellular InVivo In Vivo Efficacy (Animal Models) Cellular->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt

Workflow for STEP inhibitor discovery.

Conclusion

This compound remains a potent and well-characterized inhibitor of STEP, serving as a valuable tool for both basic research and as a lead compound for drug development. The comparative data presented in this guide highlights the efficacy of this compound and its analogs. While other classes of compounds, such as certain Src family kinase inhibitors, may exhibit off-target effects on STEP, their development as specific STEP inhibitors requires further investigation. The provided experimental protocols and workflows offer a framework for the continued discovery and characterization of novel and improved STEP inhibitors, which hold promise for the treatment of various neurological disorders.

References

Navigating the Labyrinth of Alzheimer's Research: A Comparative Guide to Alternatives for TC-2153

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of Alzheimer's disease (AD) research, the quest for effective therapeutic agents is a continuous journey of exploration and evaluation. The compound TC-2153, a known inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP), has shown promise in preclinical models by reversing cognitive deficits.[1][2][3][4] However, the landscape of AD drug discovery is vast and ever-evolving, with numerous alternative compounds and pathways being investigated. This guide provides an objective comparison of promising alternatives to this compound, focusing on their mechanisms of action, supporting experimental data, and detailed methodologies to aid in the design and interpretation of future studies.

This comprehensive guide delves into three prominent alternative therapeutic targets to STEP inhibition: Glycogen Synthase Kinase 3β (GSK-3β), p38 Mitogen-Activated Protein Kinase (MAPK), and Rho-associated coiled-coil containing protein kinase (ROCK). We will explore the leading inhibitors for each target, presenting a side-by-side comparison of their performance in preclinical and clinical settings.

Understanding the Therapeutic Landscape Beyond STEP Inhibition

While this compound effectively inhibits STEP, an enzyme that, when overactive, disrupts synaptic function and contributes to cognitive decline in AD, a multi-faceted approach targeting different pathological cascades is crucial.[1] The alternatives discussed below represent key nodes in the complex signaling network implicated in AD pathogenesis.

Comparative Analysis of Alternative Compounds

To facilitate a clear and concise comparison, the following tables summarize the key quantitative data for this compound and its potential alternatives.

Compound Target Reported IC50 Key Preclinical Findings Clinical Trial Phase (Alzheimer's) Reference
This compound STEP24.6 nMImproved cognitive function in 3xTg-AD mice.[1]Preclinical[5]
Tideglusib (B1682902) GSK-3βNot specified (non-ATP competitive)Reduced amyloid-beta, tau phosphorylation, and gliosis in transgenic mice.[6]Phase II (Discontinued)[7][8][9][10][11]
Neflamapimod p38 MAPKαNot specifiedReduced tau and p-tau in cerebrospinal fluid (CSF) of AD patients.[12]Phase IIb[12][13][14]
Fasudil ROCK720-730 nM (ROCK1/2)Decreased p-tau in AD neuro-spheroids; improved cognition in animal models.[15][16]Preclinical (for AD)[15][17][18][19]
Y-27632 ROCKNot specifiedIncreased dendritic protrusion and density in hippocampal neurons.[16]Preclinical[16]
SR3677 ROCK2Not specifiedReduced beta-amyloid production in brain cells by over 75%.[20]Preclinical[20]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by these compounds.

STEP_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal AmyloidBeta Amyloid Beta (Aβ) STEP STEP (Striatal-Enriched protein tyrosine Phosphatase) AmyloidBeta->STEP Activates GluN2B GluN2B (NMDA Receptor Subunit) STEP->GluN2B Dephosphorylates ERK12 ERK1/2 STEP->ERK12 Dephosphorylates Fyn Fyn STEP->Fyn Dephosphorylates SynapticPlasticity Synaptic Plasticity (LTP) GluN2B->SynapticPlasticity ERK12->SynapticPlasticity Fyn->SynapticPlasticity CognitiveFunction Cognitive Function SynapticPlasticity->CognitiveFunction TC2153 This compound TC2153->STEP Inhibits

Figure 1: Simplified signaling pathway of STEP and its inhibition by this compound.

GSK3B_Pathway cluster_cell Neuron GSK3B GSK-3β Tau Tau Protein GSK3B->Tau Hyperphosphorylates APP Amyloid Precursor Protein (APP) GSK3B->APP Activates processing NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs ABeta Amyloid Beta (Aβ) Plaques APP->ABeta NeuronalDeath Neuronal Death NFTs->NeuronalDeath ABeta->NeuronalDeath Tideglusib Tideglusib Tideglusib->GSK3B Inhibits

Figure 2: Role of GSK-3β in Alzheimer's pathology and its inhibition by Tideglusib.

p38MAPK_Pathway cluster_cell Neuron / Microglia p38MAPK p38 MAPK InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-1β) p38MAPK->InflammatoryCytokines Upregulates Tau Tau Protein p38MAPK->Tau Phosphorylates Neuroinflammation Neuroinflammation InflammatoryCytokines->Neuroinflammation SynapticDysfunction Synaptic Dysfunction Tau->SynapticDysfunction Neuroinflammation->SynapticDysfunction Neflamapimod Neflamapimod Neflamapimod->p38MAPK Inhibits ABeta Amyloid Beta (Aβ) ABeta->p38MAPK Activates ROCK_Pathway cluster_cell Neuron ROCK ROCK LIMK LIMK ROCK->LIMK Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (inactivates) ActinDynamics Actin Dynamics Cofilin->ActinDynamics Regulates DendriticSpine Dendritic Spine Morphology ActinDynamics->DendriticSpine SynapticFunction Synaptic Function DendriticSpine->SynapticFunction Fasudil Fasudil / Y-27632 Fasudil->ROCK Inhibits NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training and Testing Habituation Mouse explores an empty open-field arena for 5-10 minutes. Training Mouse explores the arena with two identical objects for 5-10 minutes. Retention 1-hour inter-trial interval. Training->Retention Testing Mouse explores the arena with one familiar and one novel object for 5-10 minutes. Retention->Testing Analysis Record time spent exploring each object. Calculate Discrimination Index (DI). Testing->Analysis MWM_Workflow cluster_training Days 1-5: Acquisition Phase cluster_probe Day 6: Probe Trial Acquisition Mouse is trained to find a hidden platform in a circular pool of opaque water. Four trials per day from different starting positions. Probe The platform is removed, and the mouse is allowed to swim for 60 seconds. Acquisition->Probe Analysis Record time spent in the target quadrant, platform crossings, and escape latency. Probe->Analysis

References

Comparative Analysis of TC-2153's Effects on Neuronal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the STEP inhibitor TC-2153, its mechanism of action, and a comparative analysis of its documented and inferred effects across different neuronal models.

This guide provides a detailed comparison of the effects of this compound, a selective inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP), across various neuronal cell models. While direct experimental data in common neuronal cell lines is limited, this document synthesizes available information on STEP expression and function to infer the potential effects of this compound in these lines and compares them to its established actions in primary neuronal cultures and in vivo models. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

This compound: A Potent Inhibitor of STEP

This compound is a selective inhibitor of STEP, a brain-specific protein tyrosine phosphatase.[1] STEP is a critical regulator of synaptic function and is implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease.[2][3] this compound acts by forming a reversible covalent bond with a cysteine residue in the catalytic domain of STEP, thereby inhibiting its phosphatase activity.[3] This inhibition leads to an increase in the tyrosine phosphorylation of various STEP substrates, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 mitogen-activated protein kinase (p38), Fyn kinase, and the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[3][4]

The primary therapeutic potential of this compound lies in its ability to reverse cognitive deficits observed in animal models of Alzheimer's disease.[2][5] By inhibiting STEP, this compound enhances synaptic plasticity and neuronal signaling, leading to improved learning and memory.[2][6]

Cross-Validation of this compound's Effects: A Data Gap

A thorough review of the scientific literature reveals a significant gap in the direct cross-validation of this compound's effects in commonly used neuronal cell lines such as SH-SY5Y, PC12, and HT22. The majority of studies have focused on primary neuronal cultures (hippocampal and cortical) and in vivo mouse models. The absence of direct comparative studies in these cell lines necessitates an inferential approach based on the known expression and function of STEP in these models.

Comparative Data Summary

The following table summarizes the known effects of this compound in primary neuronal cultures and provides an inferred projection of its potential effects in SH-SY5Y and PC12 cells based on the presence and function of its target, STEP. No direct evidence for STEP expression in HT22 cells was found in the reviewed literature, precluding any inference of this compound's effects in this cell line.

Parameter Primary Neuronal Cultures (Hippocampal & Cortical) SH-SY5Y Cells (Inferred) PC12 Cells (Inferred) HT22 Cells
STEP Expression Present[1]Present[2]Present[1]No data available
Effect on STEP Activity Inhibition[1]Expected InhibitionExpected InhibitionNot applicable
Downstream Signaling ↑ p-ERK1/2, ↑ p-Pyk2, ↑ p-GluN2B[3]Expected ↑ in phosphorylation of STEP substratesExpected ↑ in phosphorylation of STEP substratesNot applicable
Reported/Inferred Phenotypic Effects Reduced excitability, decreased seizure propensity[1]Potential modulation of neuronal signaling and survival[7]Potential promotion of neurite outgrowth[1]Not applicable
Toxicity No significant toxicity observed[3]UnknownUnknownNot applicable

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and a typical experimental workflow for its evaluation, the following diagrams are provided.

STEP_Signaling_Pathway TC2153 This compound STEP STEP (PTPN5) TC2153->STEP pERK p-ERK1/2 (Active) STEP->pERK Dephosphorylates pFyn p-Fyn (Active) STEP->pFyn Dephosphorylates pGluN2B p-GluN2B STEP->pGluN2B Dephosphorylates ERK ERK1/2 SynapticPlasticity Synaptic Plasticity Cognitive Function pERK->SynapticPlasticity Fyn Fyn pFyn->pGluN2B Phosphorylates GluN2B GluN2B pGluN2B->SynapticPlasticity

Figure 1: Simplified signaling pathway of STEP and its inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis CellLines Neuronal Cell Lines (e.g., SH-SY5Y, PC12) or Primary Neurons Treatment This compound Treatment (Dose-response & Time-course) CellLines->Treatment WesternBlot Western Blot (p-ERK, p-Fyn, etc.) Treatment->WesternBlot NeuriteOutgrowth Neurite Outgrowth Assay Treatment->NeuriteOutgrowth ToxicityAssay Cell Viability/Toxicity Assay (MTT, LDH) Treatment->ToxicityAssay

Figure 2: General experimental workflow for evaluating this compound's effects in vitro.

Detailed Methodologies

Western Blotting for Phosphorylated Proteins
  • Cell Lysis: Neuronal cells are treated with this compound or vehicle control for the desired time. Cells are then washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of STEP substrates (e.g., anti-phospho-ERK1/2, anti-ERK1/2).

  • Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Neurite Outgrowth Assay
  • Cell Seeding: PC12 cells are seeded in collagen-coated plates.

  • Treatment: Cells are treated with this compound, a positive control (e.g., Nerve Growth Factor), and a vehicle control.

  • Imaging: After a set incubation period, images of the cells are captured using a phase-contrast microscope.

  • Analysis: The percentage of cells with neurites longer than the cell body diameter is quantified. The average neurite length can also be measured using image analysis software.

Alternatives to this compound

While this compound has been a valuable research tool, its development as a therapeutic has been hindered by concerns about off-target effects.[8] Research is ongoing to identify and develop new STEP inhibitors with improved specificity and drug-like properties. These efforts have involved high-throughput screening campaigns to identify novel chemical scaffolds.[8] Researchers interested in STEP inhibition should consider exploring these newer compounds as they become available.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of STEP that has shown promise in preclinical models of cognitive dysfunction. However, a significant knowledge gap exists regarding its effects in commonly used neuronal cell lines. The data presented in this guide, which is a combination of direct evidence and informed inference, highlights the need for direct experimental validation of this compound's effects in SH-SY5Y, PC12, and HT22 cells. Such studies would provide a more complete picture of its cellular mechanisms and potential therapeutic applications. Future research should focus on:

  • Directly testing the effects of this compound on signaling pathways and cellular phenotypes in SH-SY5Y, PC12, and HT22 cells.

  • Investigating the expression and function of STEP in HT22 cells.

  • Comparing the efficacy and specificity of this compound with newly developed STEP inhibitors in these cell line models.

By addressing these research questions, the scientific community can build a more comprehensive understanding of STEP inhibition as a therapeutic strategy for neurological disorders.

References

A Comparative Guide to PTPN5 Inhibitors: TC-2153 and Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of TC-2153, a well-characterized inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 5 (PTPN5), also known as Striatal-Enriched protein tyrosine Phosphatase (STEP), with other emerging classes of PTPN5 inhibitors. The objective is to offer a comprehensive resource for researchers engaged in the discovery and development of therapeutics targeting PTPN5, a key regulator in neuronal signaling and a promising target for neurodegenerative and neuropsychiatric disorders.

Performance Comparison of PTPN5 Inhibitors

The inhibitory activity of different compound classes against PTPN5 is a critical factor in their potential therapeutic application. This section presents available quantitative data to facilitate a direct comparison.

Inhibitor ClassCompound ExampleTargetIC50 (nM)Selectivity Notes
Benzopentathiepin This compoundSTEP6193.3 ± 1.1More potent against full-length STEP isoforms compared to other phosphatases like HePTP, PTP-SL, PTP1B, and SHP-2.[1]
STEP4657.3 ± 1.1
Recombinant STEP24.6
Cyclopenta[c]quinoline-4-carboxylic acids Compound 1aPTPN5>100,000Identified as a hit in a high-throughput screen, showing some inhibitory activity at 100 µM. Compound 1a was more potent against the related phosphatase PTPRR.[1][2]
2,5-dimethylpyrrolyl benzoic acids Not specifiedPTPN5>100,000Also identified as a hit in a high-throughput screen with activity at 100 µM.[1][2]

Note: The IC50 values for cyclopenta[c]quinoline-4-carboxylic acids and 2,5-dimethylpyrrolyl benzoic acids are based on initial high-throughput screening data and represent the concentration at which significant inhibition was observed. Further dose-response studies are required to determine precise IC50 values.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays used in the evaluation of PTPN5 inhibitors.

In Vitro PTPN5 Enzymatic Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PTPN5.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PTPN5.

Materials:

  • Recombinant human PTPN5 (catalytic domain or full-length protein)

  • Phosphatase substrate: p-Nitrophenyl Phosphate (B84403) (pNPP) or a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Add a fixed concentration of recombinant PTPN5 to each well of the microplate.

  • Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the phosphatase substrate (e.g., pNPP or DiFMUP) to all wells.

  • Monitor the reaction progress by measuring the absorbance (for pNPP at 405 nm) or fluorescence (for DiFMUP) at regular intervals or at a fixed endpoint.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

This assay confirms that the inhibitor can bind to PTPN5 within a cellular context.

Objective: To assess the ability of a compound to engage with PTPN5 in intact cells.

Principle: This protocol is based on the Cellular Thermal Shift Assay (CETSA), where the binding of a ligand to its target protein increases the protein's thermal stability.

Materials:

  • Human cell line expressing PTPN5 (e.g., HEK293T cells transiently transfected with a PTPN5 expression vector).

  • Cell culture medium and reagents.

  • Test compounds.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • Instrumentation for protein detection (e.g., Western blot apparatus or ELISA reader).

Procedure:

  • Culture the PTPN5-expressing cells to a suitable confluency.

  • Treat the cells with various concentrations of the test compound or vehicle control for a defined period.

  • Harvest the cells and resuspend them in PBS.

  • Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lyse the cells to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Quantify the amount of soluble PTPN5 in the supernatant using a specific antibody-based detection method (e.g., Western blot or ELISA).

  • Plot the amount of soluble PTPN5 as a function of temperature for both the compound-treated and vehicle-treated samples.

  • An increase in the melting temperature (Tm) of PTPN5 in the presence of the compound indicates target engagement.

Visualizations

PTPN5 Signaling Pathway

PTPN5_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_erk ERK Signaling Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR BDNF BDNF TrkB TrkB BDNF->TrkB Fyn Fyn NMDAR->Fyn Pyk2 Pyk2 NMDAR->Pyk2 Synaptic_Plasticity Synaptic Plasticity & Cognition NMDAR->Synaptic_Plasticity Mediates Ras_Raf_MEK Ras/Raf/MEK TrkB->Ras_Raf_MEK Fyn->Synaptic_Plasticity Promotes p38_MAPK p38 MAPK Pyk2->p38_MAPK ERK1_2 ERK1/2 Ras_Raf_MEK->ERK1_2 p38_MAPK->Synaptic_Plasticity Modulates ERK1_2->Synaptic_Plasticity Promotes PTPN5 PTPN5 PTPN5->NMDAR Dephosphorylates (Promotes internalization) PTPN5->Fyn Dephosphorylates (Inactivates) PTPN5->Pyk2 Dephosphorylates (Inactivates) PTPN5->p38_MAPK Dephosphorylates (Inactivates) PTPN5->ERK1_2 Dephosphorylates (Inactivates) PTPN5_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screen Enzymatic_Assay PTPN5 Enzymatic Assay (IC50 Determination) HTS->Enzymatic_Assay Hit Identification Selectivity_Profiling Selectivity Profiling (vs. other PTPs) Enzymatic_Assay->Selectivity_Profiling Lead Characterization Target_Engagement Cellular Target Engagement (e.g., CETSA) Selectivity_Profiling->Target_Engagement Cellular Validation Substrate_Phosphorylation Substrate Phosphorylation Assay (p-ERK, p-Pyk2) Target_Engagement->Substrate_Phosphorylation Toxicity_Assay Cellular Toxicity Assay Substrate_Phosphorylation->Toxicity_Assay PK_PD Pharmacokinetics & Pharmacodynamics Toxicity_Assay->PK_PD Preclinical Candidate Selection Efficacy_Models Efficacy in Disease Models (e.g., Alzheimer's mice) PK_PD->Efficacy_Models Toxicity_Studies In Vivo Toxicity Studies Efficacy_Models->Toxicity_Studies

References

A Comparative Analysis of TC-2153 and Other Benzopentathiepin Analogs as STEP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of TC-2153 and its benzopentathiepin analogs as inhibitors of the Striatal-Enriched protein tyrosine Phosphatase (STEP), a key therapeutic target in neurodegenerative and neuropsychiatric disorders. The following sections detail their mechanism of action, comparative efficacy based on experimental data, and the methodologies employed in their evaluation.

Introduction to this compound and Benzopentathiepin Analogs

This compound, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a potent and selective inhibitor of STEP.[1] STEP is a brain-specific protein tyrosine phosphatase that has been implicated in the pathophysiology of several conditions, including Alzheimer's disease, by negatively regulating synaptic function.[2][3] The benzopentathiepin scaffold of this compound is a novel pharmacophore that engages the catalytic cysteine of STEP through a reversible covalent bond, leading to its inhibition.[1] This unique mechanism has spurred the development and investigation of various analogs to explore the structure-activity relationships (SAR) and optimize the therapeutic potential of this chemical class.

Mechanism of Action: STEP Inhibition

This compound and its analogs exert their therapeutic effects by inhibiting STEP, which in turn modulates the phosphorylation state and activity of several key neuronal proteins. Elevated STEP activity is associated with the dephosphorylation and subsequent inactivation of critical signaling molecules such as the NMDA receptor subunit GluN2B, and the kinases ERK1/2 and Pyk2.[2] By inhibiting STEP, these compounds promote the tyrosine phosphorylation of these substrates, thereby enhancing synaptic plasticity and cognitive function.[2][4]

STEP_Inhibition_Pathway cluster_substrates STEP Substrates TC2153 This compound / Analogs STEP STEP (Striatal-Enriched protein tyrosine Phosphatase) TC2153->STEP Inhibits GluN2B p-GluN2B STEP->GluN2B Dephosphorylates ERK p-ERK1/2 STEP->ERK Dephosphorylates Pyk2 p-Pyk2 STEP->Pyk2 Dephosphorylates Synaptic_Plasticity Enhanced Synaptic Plasticity & Cognitive Function GluN2B->Synaptic_Plasticity ERK->Synaptic_Plasticity Pyk2->Synaptic_Plasticity

Caption: Signaling pathway of STEP inhibition by this compound and its analogs.

Comparative Performance: In Vitro Efficacy

The inhibitory potency of this compound and its analogs against STEP has been evaluated using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The following table summarizes the IC50 values for a selection of benzopentathiepin analogs.

CompoundR GroupIC50 (nM) vs. STEPReference
This compound CF324.6 ± 0.8[2]
Analog 18 CH325 ± 7[2]
Analog 19 H32 ± 3[2]
Analog 22 CF3 (lacks amine)10 ± 1[2]
Analog 23 NHCOCF324 ± 1[2]
Analog 24 NHCOCH349 ± 2[2]
Analog 25 NHCH3>1000[2]
Analog 26 N(CH3)2>1000[2]

Data presented as mean ± standard deviation.

The data indicates that the trifluoromethyl (CF3) group at the R position is beneficial for potent inhibition, as seen with this compound and analog 22.[2][3] Interestingly, the removal of the amine group in analog 22 resulted in the most potent inhibition, though this may impact solubility.[2] Acylation of the amine group is tolerated, while alkylation leads to a significant loss of activity.[2]

In Vivo Efficacy: Reversal of Cognitive Deficits

The therapeutic potential of this compound has been demonstrated in animal models of Alzheimer's disease, where it has been shown to reverse cognitive deficits.[4][5][6] Key behavioral tests used to assess cognitive function include the Y-maze, Novel Object Recognition (NOR), and Morris Water Maze (MWM). In these studies, administration of this compound to Alzheimer's model mice resulted in significant improvements in spatial and recognition memory, restoring performance to levels comparable to wild-type controls.[4][6]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Analogs Enzyme_Assay STEP Inhibition Assay (IC50) Synthesis->Enzyme_Assay Cell_Assay Cell-based Phosphorylation Assay Enzyme_Assay->Cell_Assay Animal_Model Alzheimer's Disease Mouse Model Cell_Assay->Animal_Model Behavioral_Tests Cognitive Behavioral Tests (Y-Maze, NOR, MWM) Animal_Model->Behavioral_Tests Biochemical_Analysis Brain Tissue Analysis (Phosphorylation) Behavioral_Tests->Biochemical_Analysis

Caption: Experimental workflow for the evaluation of this compound and its analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound and its analogs.

STEP Inhibition Assay (p-Nitrophenyl Phosphate (B84403) - pNPP)

This assay colorimetrically measures the activity of STEP by detecting the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP).

  • Reagents and Materials:

    • Recombinant human STEP protein

    • pNPP substrate

    • Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT, 1 mM EDTA)

    • Test compounds (this compound and analogs) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add 25 µL of the diluted compounds to the wells of a 96-well plate.

    • Add 50 µL of recombinant STEP protein to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of pNPP substrate to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7][8][9][10]

Western Blot for Phosphorylation of STEP Substrates

This technique is used to measure the phosphorylation status of STEP substrates (e.g., ERK1/2, Pyk2, GluN2B) in cell lysates or brain tissue homogenates.

  • Sample Preparation:

    • Treat cultured neurons or administer compounds to animals as per the experimental design.

    • Lyse cells or homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2, Pyk2, and GluN2B overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

    • Quantify band intensities using densitometry software and normalize to total protein levels or a loading control like GAPDH.[12][13]

Y-Maze Spontaneous Alternation Test

This test assesses spatial working memory in rodents.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.[14][15][16]

    • Record the sequence of arm entries.

    • An alternation is defined as consecutive entries into the three different arms.

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.[16]

Novel Object Recognition (NOR) Test

This test evaluates recognition memory.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Allow the mouse to explore the empty arena for a set period.[17][18]

    • Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for a defined time.[17][18][19][20]

    • Test Phase: After a retention interval, replace one of the familiar objects with a novel object and allow the mouse to explore again.[17][18][19][20]

    • Record the time spent exploring each object.

    • A discrimination index is calculated as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) x 100.

Morris Water Maze (MWM) Test

This test assesses spatial learning and memory.

  • Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.[21][22][23][24]

  • Procedure:

    • Acquisition Phase: For several consecutive days, place the mouse in the pool from different starting locations and allow it to find the hidden platform. Record the escape latency (time to find the platform).[22][24][25]

    • Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.[22][25]

References

Independent Verification of TC-2153's Cognitive Enhancement Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical cognitive enhancement effects of TC-2153 with established Alzheimer's disease therapeutics and other emerging cognitive enhancers. The information is presented to aid in the independent verification and assessment of this compound's potential.

Executive Summary

This compound is a selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP), a key regulator of synaptic function.[1][2] Preclinical studies in a mouse model of Alzheimer's disease have demonstrated that this compound can reverse cognitive deficits in several memory tasks.[2][3][4] While these findings are promising, it is crucial to note that this compound has not yet been evaluated in human clinical trials. This guide contrasts the preclinical profile of this compound with clinically approved Alzheimer's drugs, such as cholinesterase inhibitors and NMDA receptor antagonists, as well as other investigational approaches like AMPA receptor modulators.

Comparative Data of Cognitive Enhancers

The following table summarizes the key characteristics of this compound and its alternatives. Direct comparison of efficacy is challenging due to the different stages of development and the nature of the available data (preclinical for this compound vs. clinical for approved drugs).

Compound/Class Mechanism of Action Key Preclinical Findings Key Clinical Findings (if applicable) Stage of Development
This compound Selective inhibitor of STriatal-Enriched protein tyrosine Phosphatase (STEP).[1][2]Reverses cognitive deficits in Y-maze, Novel Object Recognition, and Morris Water Maze tasks in 3xTg-AD mice.[4] Increases tyrosine phosphorylation of STEP substrates (ERK1/2, Pyk2, GluN2B).[4]Not yet tested in humans.Preclinical
Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine)Prevent the breakdown of acetylcholine, a neurotransmitter important for learning and memory.[5][6][7][8]-Modest improvement in cognitive function in patients with mild to moderate Alzheimer's disease.[8][9][10][11][12][13][14][15][16]Clinically Approved
NMDA Receptor Antagonists (e.g., Memantine)Blocks the effects of excess glutamate, which can be neurotoxic.[17][18][19][20][21]-Modest symptomatic improvement in moderate to severe Alzheimer's disease.[10][11][14][17][18][19][20][22]Clinically Approved
AMPA Receptor Modulators Positive allosteric modulators that enhance the activity of AMPA receptors, which are critical for synaptic plasticity.[23][24][25][26][27]Preclinical studies have shown pro-cognitive effects in various animal models.[24][26]Some compounds have entered clinical trials, but none are currently approved for cognitive enhancement in Alzheimer's disease.Investigational

Experimental Protocols

This compound Preclinical Cognitive Testing in 3xTg-AD Mice

A standardized protocol for assessing the cognitive-enhancing effects of this compound in the triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) is outlined below. This is a representative workflow based on published studies.[4]

1. Animal Model:

  • Species: Mus musculus (Mouse)

  • Strain: 3xTg-AD mice, which develop both amyloid-beta plaques and neurofibrillary tangles.

  • Age: 6 and 12 months, representing different stages of pathology.

  • Control Group: Wild-type (WT) mice of the same age and genetic background.

2. Drug Administration:

  • Compound: this compound

  • Dosage: 10 mg/kg

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Timing: A single dose administered 3 hours prior to behavioral testing.

  • Vehicle Control: A solution of 2.8% DMSO in saline is used for the control group.[28]

3. Behavioral Assays:

  • Y-Maze Task: To assess spatial working memory. The test measures the willingness of mice to explore new environments.

  • Novel Object Recognition (NOR) Task: To evaluate recognition memory. This task is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.

  • Morris Water Maze (MWM): To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, using spatial cues.

4. Biochemical Analysis:

  • Following behavioral testing, brain tissue (frontal cortex and hippocampus) is collected.

  • Western blot analysis is performed to measure the phosphorylation levels of STEP substrates, including GluN2B, Pyk2, and ERK1/2, to confirm the target engagement of this compound.

Visualizations

Signaling Pathway of this compound

TC2153_Pathway cluster_0 Synaptic Terminal cluster_1 Cognitive Function TC2153 This compound STEP STEP (Striatal-Enriched protein tyrosine Phosphatase) TC2153->STEP Inhibits pY_ERK p-ERK1/2 (Tyr204/187) STEP->pY_ERK Dephosphorylates pY_GluN2B p-GluN2B (Tyr1472) STEP->pY_GluN2B Dephosphorylates pY_Pyk2 p-Pyk2 (Tyr402) STEP->pY_Pyk2 Dephosphorylates ERK ERK1/2 Cognition Improved Cognitive Function pY_ERK->Cognition GluN2B GluN2B pY_GluN2B->Cognition Pyk2 Pyk2 pY_Pyk2->Cognition

Caption: this compound inhibits STEP, leading to increased phosphorylation of key synaptic proteins.

Experimental Workflow for this compound Cognitive Assessment

TC2153_Workflow start Start animal_model Select 3xTg-AD and WT Mice start->animal_model drug_admin Administer this compound (10 mg/kg, i.p.) or Vehicle animal_model->drug_admin behavioral_testing Behavioral Testing (3 hours post-injection) - Y-Maze - Novel Object Recognition - Morris Water Maze drug_admin->behavioral_testing biochemical_analysis Biochemical Analysis - Brain Tissue Collection - Western Blot for p-ERK, p-GluN2B, p-Pyk2 behavioral_testing->biochemical_analysis data_analysis Data Analysis and Comparison biochemical_analysis->data_analysis end End data_analysis->end Cognitive_Enhancement_Strategies cluster_preclinical Preclinical Stage cluster_clinical Clinically Approved/Investigational Cognitive_Enhancement Cognitive Enhancement Strategies TC2153 This compound (STEP Inhibitor) Cognitive_Enhancement->TC2153 Targets Novel Pathway Cholinesterase_Inhibitors Cholinesterase Inhibitors Cognitive_Enhancement->Cholinesterase_Inhibitors Established Approach NMDA_Antagonists NMDA Receptor Antagonists Cognitive_Enhancement->NMDA_Antagonists Established Approach AMPA_Modulators AMPA Receptor Modulators Cognitive_Enhancement->AMPA_Modulators Emerging Approach

References

Evaluating the Translational Potential of TC-2153: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the Striatal-Enriched protein tyrosine Phosphatase (STEP) inhibitor TC-2153 and its standing against other potential therapeutic alternatives for neurodegenerative disorders.

This guide provides a comprehensive comparison of this compound with other compounds targeting the STEP pathway, a critical regulator of synaptic function implicated in Alzheimer's disease and other cognitive disorders. By presenting available experimental data, detailed methodologies, and visual representations of pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the translational potential of this compound.

Introduction to STEP and its Role in Neuropathology

Striatal-Enriched protein tyrosine Phosphatase (STEP), encoded by the PTPN5 gene, is a brain-specific phosphatase that plays a crucial role in regulating synaptic plasticity.[1] It achieves this by dephosphorylating and thereby inactivating key signaling proteins involved in learning and memory, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 mitogen-activated protein kinase, and the tyrosine kinases Fyn and Pyk2.[2][3] STEP also targets the GluN2B subunit of the NMDA receptor and the GluA2 subunit of the AMPA receptor, promoting their internalization and thus weakening synaptic strength.[3]

Elevated STEP activity has been observed in several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[4] In Alzheimer's disease, amyloid-β (Aβ) oligomers have been shown to increase STEP activity, leading to synaptic dysfunction and cognitive deficits.[4] Consequently, inhibiting STEP has emerged as a promising therapeutic strategy to counteract the detrimental effects of Aβ and restore synaptic function.[5]

This compound: A Potent STEP Inhibitor

This compound, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a novel, potent, and selective inhibitor of STEP.[2][5]

Mechanism of Action

This compound functions as an allosteric inhibitor of STEP. Its benzopentathiepin scaffold forms a reversible covalent bond with a cysteine residue in the catalytic domain of STEP, leading to its inactivation.[2] This inhibition of STEP activity results in the increased phosphorylation and activation of its downstream substrates, thereby promoting synaptic strengthening and improving cognitive function.[5]

dot

This compound Signaling Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (GluN2B) Glutamate->NMDAR binds CaMKII CaMKII NMDAR->CaMKII activates Pyk2 Pyk2 NMDAR->Pyk2 activates AMPAR AMPA Receptor (GluA2) RasGRF RasGRF CaMKII->RasGRF Ras Ras RasGRF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB phosphorylates Gene Gene Expression CREB->Gene regulates Fyn Fyn Pyk2->Fyn activates Fyn->NMDAR phosphorylates STEP STEP STEP->NMDAR promotes internalization STEP->ERK dephosphorylates (inactivates) STEP->Pyk2 dephosphorylates (inactivates) STEP->Fyn dephosphorylates (inactivates) TC2153 This compound TC2153->STEP inhibits

Caption: Signaling pathway affected by this compound.

Comparative Analysis: this compound vs. Alternative STEP-Targeting Drugs

A direct comparison of this compound with other STEP inhibitors is challenging due to the limited number of such compounds that have progressed to extensive preclinical or clinical evaluation. However, for the purpose of this guide, we will compare this compound with two distinct classes of molecules that have been investigated for their effects on the STEP pathway: SU6656 , a Src family kinase inhibitor, and peptide-based inhibitors of the STEP-GluA2 interaction.

In Vitro Efficacy
ParameterThis compoundSU6656Peptide Inhibitors (e.g., SP-13P)
Target STEP (PTPN5)Src Family Kinases (Src, Fyn, Yes, etc.)STEP-GluA2 Interaction
IC₅₀ (STEP) 24.6 nM[5]Data not availableData not available (inhibition of interaction)
Mechanism Allosteric, reversible covalent inhibition[2]ATP-competitive inhibitionCompetitive inhibition of protein-protein interaction
Effect on p-ERK1/2 Increased[5]Decreased (as a Src inhibitor)Not directly reported
Effect on p-Pyk2 Increased[5]Decreased (as a Src inhibitor)Not directly reported
Effect on p-GluN2B Increased[5]Not directly reportedPrevents dephosphorylation by STEP[6]
In Vivo Efficacy
ParameterThis compoundSU6656Peptide Inhibitors
Animal Model 3xTg-AD Mice (Alzheimer's)[5]Not tested in Alzheimer's modelsScopolamine-induced amnesia in rats[6]
Dosing 10 mg/kg, i.p.[5]Not applicable for this indicationIntranasal or intravenous administration[6]
Cognitive Improvement Reversal of deficits in Y-maze and Morris water maze[5]Not applicableReversal of scopolamine-induced memory impairment[6]
Target Engagement Increased phosphorylation of STEP substrates in the brain[5]Not applicableNot directly measured in vivo
Translational Potential: A Comparative Overview
FeatureThis compoundSU6656Peptide Inhibitors
Specificity Selective for STEP over other phosphatases[5]Broadly targets Src family kinasesHighly specific for the STEP-GluA2 interaction
Bioavailability Orally bioavailable (inferred from i.p. efficacy)Orally bioavailableRequires alternative delivery (e.g., intranasal)
Blood-Brain Barrier Crosses the BBB (inferred from CNS effects)[5]Crosses the BBBModified to cross the BBB
Potential Liabilities Benzopentathiepin scaffold may have off-target reactivity[4]Off-target effects due to broad kinase inhibitionPotential for immunogenicity and rapid degradation

Experimental Protocols

In Vitro STEP Inhibition Assay (for this compound)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against STEP.

Materials:

  • Recombinant human STEP protein

  • p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Add the recombinant STEP protein to each well of the microplate.

  • Add the diluted test compound to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding pNPP to each well.

  • Monitor the absorbance at 405 nm over time using a microplate reader.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

dot

In Vitro STEP Inhibition Assay Workflow A Prepare serial dilution of this compound C Add this compound dilutions and incubate A->C B Add recombinant STEP protein to 96-well plate B->C D Add pNPP substrate to initiate reaction C->D E Monitor absorbance at 405 nm D->E F Calculate initial reaction rates E->F G Plot % inhibition vs. [this compound] and determine IC50 F->G

Caption: Workflow for the in vitro STEP inhibition assay.

In Vivo Cognitive Assessment: Y-Maze Test (for this compound)

Objective: To assess short-term spatial working memory in mice.

Apparatus:

  • A Y-shaped maze with three identical arms.

Procedure:

  • Administer the test compound (e.g., this compound at 10 mg/kg, i.p.) or vehicle to the mice.

  • After a specified pre-treatment time (e.g., 30 minutes), place a mouse at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).

  • Record the sequence of arm entries.

  • An alternation is defined as consecutive entries into all three different arms.

  • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

  • Increased alternation behavior is indicative of improved spatial working memory.

dot

Y-Maze Experimental Workflow A Administer this compound or Vehicle to Mice B Place Mouse in Y-Maze A->B C Record Arm Entry Sequence for 8 min B->C D Count Total Arm Entries and Alternations C->D E Calculate % Spontaneous Alternation D->E

References

Safety Operating Guide

Essential Safety and Logistics for Handling TC-2153

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with TC-2153, a selective inhibitor of striatal-enriched protein tyrosine phosphatase (STEP). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, adherence to standard laboratory safety protocols is paramount. The following personal protective equipment is mandatory to prevent skin and respiratory exposure.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or latex, powder-free. Check for tears before use.
Eye Protection Safety Glasses or GogglesMust provide a complete seal around the eyes.
Body Protection Laboratory CoatLong-sleeved, fully buttoned.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood.
N95 RespiratorRecommended when weighing or handling the powder outside of a fume hood, or if aerosolization is possible.[1]
Foot Protection Closed-toe ShoesShoes must cover the entire foot.

Operational Plan

A systematic approach to the handling of this compound from receipt to disposal is essential for laboratory safety and experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage of Solid Compound: Store the solid this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Storage of Stock Solutions: For stock solutions, MedchemExpress recommends storage at -80°C for up to 6 months or -20°C for 1 month.[2] Avoid repeated freeze-thaw cycles.

Handling and Solution Preparation
  • Engineering Controls: All weighing and initial dilution of the solid compound must be conducted in a chemical fume hood to minimize inhalation risk.

  • Weighing: Use an analytical balance within the fume hood. Handle the powder carefully to avoid creating dust.

  • Solvent Selection: this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[2]

  • Solution Preparation:

    • Determine the required concentration and volume of the stock solution.

    • In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile vial.

    • Add the appropriate volume of sterile DMSO to the vial.

    • Cap the vial securely and vortex until the solid is completely dissolved.

    • For working solutions, further dilute the stock solution with the appropriate cell culture medium or buffer immediately before use.

Spill and Exposure Procedures
  • Minor Spills (Solid):

    • Wear appropriate PPE.

    • Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Dampen the absorbent paper with water and wipe the area.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Minor Spills (Liquid):

    • Wear appropriate PPE.

    • Cover the spill with absorbent material.

    • Collect the saturated absorbent material and place it in a sealed bag for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

    • Place the original container or a clearly labeled, sealed container in the designated hazardous waste receptacle.

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., unused stock solutions, experimental media) in a clearly labeled, sealed hazardous waste container.

    • Do not pour this compound solutions down the drain.[1]

  • Contaminated Materials:

    • All materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent paper) should be considered contaminated.

    • Place these materials in a sealed, labeled bag and dispose of them as hazardous solid waste.

Quantitative Data

ParameterValueSource
Purity 98.73%MedchemExpress[2]
In Vitro Application 10 µM; 3 h in cortical and hippocampal neuronsMedchemExpress[2]
In Vivo Application (Acute) 10 mg/kg and 20 mg/kg; p.o.; single dose in miceMedchemExpress[2]
In Vivo Application (Chronic) 20 mg/kg; i.p.; once daily for 7 d in miceMedchemExpress[2]

Experimental Protocols

In Vitro Inhibition of STEP in Cultured Neurons

This protocol describes the treatment of primary cortical and hippocampal neurons with this compound to assess its effect on STEP-mediated signaling.

  • Cell Culture: Plate primary cortical and hippocampal neurons at a suitable density in appropriate culture plates and maintain in a humidified incubator at 37°C and 5% CO2.

  • Preparation of this compound Working Solution:

    • Thaw a frozen aliquot of 10 mM this compound in DMSO.

    • Aseptically dilute the stock solution in pre-warmed, complete neuronal culture medium to a final concentration of 10 µM. Prepare a vehicle control solution with the same final concentration of DMSO (typically 0.1%).

  • Treatment:

    • Carefully remove the existing culture medium from the neuronal cultures.

    • Add the prepared this compound working solution or vehicle control solution to the respective wells.

    • Return the plates to the incubator for 3 hours.[2]

  • Cell Lysis and Analysis:

    • After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration.

    • Analyze the phosphorylation status of STEP substrates (e.g., ERK1/2, Pyk2, GluN2B) by Western blotting.

In Vivo Administration of this compound in a Mouse Model

This protocol outlines the acute administration of this compound to mice to evaluate its in vivo effects. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Preparation of Dosing Solution:

    • For a 10 mg/kg dose in a 25 g mouse, weigh 0.25 mg of this compound.

    • Dissolve the this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, followed by dilution in saline). The final volume for oral gavage is typically 100-200 µL. Prepare a vehicle control solution.

  • Administration:

    • Gently restrain the mouse.

    • Administer the prepared this compound solution or vehicle control orally (p.o.) using a gavage needle.

  • Post-Dosing Monitoring and Tissue Collection:

    • Monitor the animals for any adverse effects.

    • At a predetermined time point post-dosing (e.g., 3 hours), euthanize the animals according to approved protocols.

    • Dissect and collect relevant tissues (e.g., brain regions) for subsequent analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment weigh Weigh Solid this compound (in fume hood) dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Dilute in Medium (Working Solution) dissolve->dilute prepare_dose Prepare Dosing Solution dissolve->prepare_dose treat_cells Treat Cultured Neurons dilute->treat_cells incubate Incubate (3 hours) treat_cells->incubate lyse Cell Lysis incubate->lyse analyze_vitro Western Blot Analysis lyse->analyze_vitro administer Administer to Mice (p.o.) prepare_dose->administer monitor Monitor and Collect Tissues administer->monitor analyze_vivo Biochemical Analysis monitor->analyze_vivo

Caption: Experimental workflow for in vitro and in vivo studies with this compound.

signaling_pathway TC2153 This compound STEP STEP (Striatal-Enriched Protein Tyrosine Phosphatase) TC2153->STEP Inhibits ERK p-ERK1/2 STEP->ERK Dephosphorylates Pyk2 p-Pyk2 STEP->Pyk2 Dephosphorylates GluN2B p-GluN2B STEP->GluN2B Dephosphorylates Synaptic_Plasticity Synaptic Plasticity Cognitive Function ERK->Synaptic_Plasticity Promotes Pyk2->Synaptic_Plasticity Promotes GluN2B->Synaptic_Plasticity Promotes

Caption: this compound inhibits STEP, leading to increased phosphorylation of downstream targets.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.